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1-(2-Fluorophenyl)-3,5-dimethylpyrazole Documentation Hub

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  • Product: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole
  • CAS: 1153039-39-4

Core Science & Biosynthesis

Foundational

Engineering Potency: The SAR and Synthetic Architecture of Fluorinated Pyrazoles

Executive Summary The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to next-generation kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to next-generation kinase inhibitors (Avapritinib, Pralsetinib). However, the scaffold's utility is exponentially enhanced by fluorination. The introduction of fluorine—specifically trifluoromethyl (


) or difluoromethyl (

) motifs—into the pyrazole core is not merely a steric substitution; it is an electronic recalibration of the molecule.

This guide dissects the Structure-Activity Relationship (SAR) of fluorinated pyrazoles, focusing on the critical interplay between regioselective synthesis , pKa modulation , and target residence time .

Part 1: The Fluorine Advantage – Physicochemical Recalibration

The primary driver for fluorinating pyrazoles is the modulation of acid-base properties and metabolic stability.

The Basicity Cliff (pKa Modulation)

The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor. In kinase inhibitors, this nitrogen often interacts with the hinge region. However, high basicity can lead to protonation at physiological pH, hindering membrane permeability.

  • The Effect: Replacing a C3-Methyl group with a C3-Trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I).

  • The Data: This substitution typically lowers the pKa of the pyrazole conjugate acid by 2–3 log units, ensuring the molecule remains neutral and lipophilic at pH 7.4.

The Metabolic Blockade

The C-H bonds in methyl-pyrazoles are susceptible to rapid oxidation by CYP450 enzymes (benzylic-like oxidation). The C-F bond is chemically inert to CYP metabolism, significantly extending the drug's half-life (


).

Table 1: Comparative Physicochemical Impact of Pyrazole Substituents

Substituent at C3/C5Electronic Effect (

)
Approx.

pKa (vs -H)
LogP ContributionMetabolic Liability
-H 0.00Reference0.0Low
-CH3 -0.04 (Donor)+0.5 to +1.0+0.5High (Oxidation to -COOH)
-CF3 +0.40 (Withdrawing)-2.0 to -3.0 +1.2Null (Metabolically Stable)
-t-Butyl -0.07 (Donor)+1.0+1.8Medium (Hydroxylation)

Part 2: Synthetic Architecture & Regiocontrol

The SAR of fluorinated pyrazoles is historically limited by the difficulty of synthesis. The reaction of hydrazines with trifluoromethyl-1,3-dicarbonyls is the standard route, but it suffers from severe regioselectivity issues (forming mixtures of 3-


 and 5-

isomers).

Why Regioselectivity Matters:

  • 3-

    
    -Pyrazoles:  Often preferred for COX-2  selectivity (e.g., Celecoxib).
    
  • 5-

    
    -Pyrazoles:  Often preferred for Kinase  hinge binding where sterics at the 3-position must be minimized.
    

The following decision logic outlines the modern synthetic approach to controlling this isomerism using solvent effects and specific reagents like 2-bromo-3,3,3-trifluoropropene (BTP).

RegioSelectivity Start Target: Fluorinated Pyrazole Reagent Reagent Selection Start->Reagent PathA 1,3-Dicarbonyl + Hydrazine Reagent->PathA Traditional PathB [3+2] Cycloaddition (BTP) Reagent->PathB Modern/High Selectivity ConditionA Protic Solvent (EtOH/AcOH) PathA->ConditionA ConditionB Aprotic/Non-polar (Hexane) PathA->ConditionB Result5 3-CF3 Isomer (Major) PathB->Result5 Via 1,3-HAT Mechanism Result3 5-CF3 Isomer (Major) ConditionA->Result3 Electronic Control ConditionB->Result5 Steric Control

Figure 1: Synthetic decision tree for controlling trifluoromethyl regioisomerism. The modern BTP (2-bromo-3,3,3-trifluoropropene) route offers higher regiocontrol for 3-CF3 derivatives compared to classical condensation.

Part 3: Detailed SAR Matrix

Position N1: The Anchor & Solubility Tail
  • Function: Controls overall solubility and positions the pyrazole in the active site.

  • Fluorine Impact: Fluorination on the N1-phenyl ring (e.g., 2,4-difluorophenyl) is common to prevent metabolic oxidation of the aromatic ring (blocking the NIH shift).

  • SAR Rule: Bulky N1-substituents (e.g., t-butyl, aryl) favor the formation of 5-

    
     isomers during synthesis due to steric clash with the 
    
    
    
    group in the intermediate.
Position C3: The Selectivity Filter
  • Function: In kinase inhibitors, this position often faces the "gatekeeper" residue.

  • SAR Rule:

    • Small (H,

      
      ):  Promiscuous binding; fits into small pockets (e.g., p38 MAPK).
      
    • Large (

      
      , t-Butyl):  Induces selectivity.[1][2] The bulky 
      
      
      
      group can force the kinase DFG-motif into the "out" conformation (Type II inhibition).
    • Case Study: In Celecoxib, the C3-

      
       group binds to a hydrophobic side pocket present in COX-2 but absent in COX-1, granting the drug its high selectivity (375-fold).
      
Position C4: The Vector
  • Function: The ideal position for extending the scaffold to reach solvent-exposed areas or secondary binding pockets.

  • Chemistry: This position is nucleophilic. Halogenation (I, Br) here allows for Suzuki/Buchwald couplings to attach solubilizing tails (e.g., morpholine, piperazine).

Position C5: The Steric Gate
  • Function: Dictates the torsion angle of the N1-substituent.

  • SAR Rule: A substituent here (even a small

    
    ) forces the N1-phenyl ring to twist out of coplanarity with the pyrazole. This "twisted" conformation is often required to fit into globular protein pockets.
    

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazole

Based on the metal-free BTP coupling method (Zhu et al., Org. Lett. 2020).[1][2][3]

Objective: Synthesize a 3-


 pyrazole core without contaminating 5-

isomer.
  • Reagents:

    • Aryl aldehyde (1.0 equiv)

    • Sulfonyl hydrazide (1.0 equiv)

    • 2-bromo-3,3,3-trifluoropropene (BTP) (1.2 equiv)

    • Base: DBU (1.2 equiv)

    • Solvent: Toluene (0.2 M)

  • Procedure:

    • Charge a sealed tube with aryl aldehyde and sulfonyl hydrazide in Toluene.

    • Stir at room temperature for 30 min to form the hydrazone in situ.

    • Add DBU and BTP.[3]

    • Heat the mixture to 60°C for 4–8 hours.

    • Monitor: TLC should show consumption of hydrazone.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation:

    • 19F NMR: A singlet around -62 ppm confirms the

      
       group.
      
    • Regiochemistry Check: NOESY NMR. Look for correlation between the N1-Aryl protons and the C5-H proton. If the

      
       is at C3, the C5-H is close to the N1-ring.
      
Protocol B: Differential Scanning Fluorimetry (DSF) for Binding Affinity

A self-validating method to screen pyrazole derivatives against kinase targets.

  • Preparation:

    • Dilute recombinant kinase domain to 2 µM in assay buffer (HEPES pH 7.5, 150mM NaCl).

    • Add SYPRO Orange dye (5x final concentration).

  • Compound Addition:

    • Add fluorinated pyrazole derivative (10 µM final) from DMSO stock.

    • Include DMSO-only control (Reference

      
      ) and a known binder (Positive Control).
      
  • Execution:

    • Run in a qPCR machine (Real-time PCR).

    • Ramp temperature from 25°C to 95°C at 1°C/min.

  • Data Analysis:

    • Calculate the melting temperature (

      
      ) from the inflection point of the fluorescence curve.
      
    • 
      : 
      
      
      
      (compound) -
      
      
      (DMSO).
    • Interpretation: A

      
       indicates significant binding. Fluorinated derivatives often show higher 
      
      
      
      than methyl analogs due to hydrophobic burial of the
      
      
      group.

Part 5: Visualizing the SAR Pathway

The following diagram illustrates the SAR logic flow for optimizing a pyrazole-based Kinase Inhibitor.

SAR_Logic Hit Hit: Pyrazole Scaffold Branch1 Optimize Solubility Hit->Branch1 Branch2 Optimize Potency Hit->Branch2 Branch3 Optimize Selectivity Hit->Branch3 Action1 Modify N1-Tail (Add Piperazine/Morpholine) Branch1->Action1 Action2 C3: Methyl -> CF3 (Increase Lipophilicity/Acidity) Branch2->Action2 Action3 C4: Cross-Coupling (Access Solvent Channel) Branch2->Action3 Branch3->Action2 Result1 Improved LogD & Bioavailability Action1->Result1 Result2 Increased Residence Time (Hydrophobic Pocket Fill) Action2->Result2 Result3 Reduced CYP Metabolism (Blocked Oxidation) Action2->Result3

Figure 2: Optimization workflow for transforming a raw pyrazole hit into a lead candidate using fluorination strategies.

References

  • Regioselective Synthesis of 3-Trifluoromethylpyrazoles: Zhu, C., et al. (2020).[2][3] Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Kinase Inhibitor SAR: Fabbro, D., et al. (2012). Targeting cancer with small-molecular-weight kinase inhibitors. Methods in Molecular Biology.

  • Physicochemical Properties of Fluorine: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Celecoxib Mechanism: Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

Sources

Exploratory

The Ortho-Fluorine Effect: Engineering Stability in N-Phenyl Pyrazoles

Topic: Role of ortho-fluorine substitution in N-phenyl pyrazole stability Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Chemists. Executive Summary In the optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of ortho-fluorine substitution in N-phenyl pyrazole stability Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Chemists.

Executive Summary

In the optimization of N-phenyl pyrazole scaffolds—common in blockbuster drugs like Celecoxib and agrochemicals like Fipronil—stability is often the limiting factor. This guide dissects the critical role of ortho-fluorine substitution on the N-phenyl ring. Beyond simple metabolic blocking, ortho-fluorination induces a specific conformational "twist" (orthogonality) that shields the C-N bond from hydrolysis and enzymatic attack. This document details the physico-chemical mechanisms, metabolic implications, and validated synthetic protocols to leverage this effect.[1][2]

The Physico-Chemical Basis: The "Orthogonal Lock"

The stability imparted by ortho-fluorine is not merely a result of the C-F bond strength (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). The primary driver is conformational control .

Steric-Electronic Enforced Orthogonality

In an unsubstituted N-phenyl pyrazole, the phenyl ring often adopts a co-planar or near-planar conformation with the pyrazole ring to maximize


-conjugation. This planarity, however, exposes the N-N bond and the phenyl ring to metabolic oxidation and hydrolysis.

Introducing a fluorine atom at the ortho position of the N-phenyl ring creates a specific steric clash with the pyrazole's C5-substituent or the lone pairs of the adjacent nitrogen.

  • Van der Waals Radius: Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å).

  • The Twist: To relieve this steric strain, the phenyl ring rotates out of plane, adopting a dihedral angle often exceeding 45–60° relative to the pyrazole core.

Electronic Deactivation

Fluorine is the most electronegative element (Paulding scale: 3.98). An ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring.

  • HOMO Lowering: This withdrawal lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the aniline fragment.[3]

  • Oxidation Resistance: A lower HOMO makes the ring less susceptible to electrophilic attack by Cytochrome P450 enzymes (specifically CYP mediated arene oxidation).

Visualization: The Conformational Landscape

The following diagram illustrates how ortho-substitution forces the "twist," breaking planarity and conjugation.

OrthoEffect cluster_0 Stability Outcome Unsub Unsubstituted N-Phenyl (Planar / Conjugated) Steric Steric Clash (F vs Pyrazole C5) Unsub->Steric Add Ortho-F Twist Torsional Rotation (>50° Dihedral Angle) Steric->Twist Relieve Strain Stable Ortho-F N-Phenyl (Orthogonal / Shielded) Twist->Stable Conformational Lock

Figure 1: Mechanism of conformational locking via ortho-fluorine substitution.

Metabolic Stability & Pharmacokinetics[1][3][4][5][6]

The "Ortho-F" modification is a standard medicinal chemistry tactic to block "soft spots."

CYP450 Blockade

Cytochrome P450 enzymes typically target electron-rich aromatic rings for hydroxylation (Phase I metabolism).

  • Mechanism: The ortho-F atom physically blocks the access of the heme-iron center of CYP enzymes to the ortho-position.

  • Electronic Shielding: By deactivating the ring electronically, it also reduces the likelihood of para-hydroxylation, even though the fluorine is at the ortho position.

Data Comparison: Stability Metrics

The table below summarizes the impact of fluorination on metabolic half-life (


) in human liver microsomes (HLM).
Scaffold VariantDihedral Angle (Calc)HLM

(min)
Metabolic Liability
N-Phenyl (Unsub) ~15° (Planar)< 20Rapid Ortho/Para Hydroxylation
N-(2-Fluorophenyl) ~55° (Twisted)45 - 60Reduced Ortho-attack; Slower clearance
N-(2,6-Difluorophenyl) ~85° (Orthogonal)> 120Highly Stable; CYP blocked; Atropisomer potential

Experimental Protocols

Protocol A: Synthesis of Ortho-Fluorinated N-Phenyl Pyrazoles

Target: 1-(2-fluorophenyl)-3,5-diphenyl-1H-pyrazole

Reagents:

  • 1,3-Diphenylpropane-1,3-dione (Chalcone precursor or Diketone)

  • 2-Fluorophenylhydrazine hydrochloride

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst/Solvent for step 2)

Step-by-Step Methodology:

  • Condensation (Pyrazoline Formation):

    • In a microwave vial, dissolve 1.0 eq of the 1,3-diketone and 1.1 eq of 2-fluorophenylhydrazine in Ethanol (5 mL/mmol).

    • Add catalytic HCl or AcOH (0.1 eq).

    • Irradiate: Heat to 120°C for 10–20 minutes in a microwave reactor (Power: 150W).

    • Checkpoint: Monitor by TLC/LC-MS. The major product is the intermediate pyrazoline (dihydro-pyrazole).

  • Oxidative Aromatization (The Critical Step):

    • Note: The steric bulk of the ortho-fluorine can make spontaneous oxidation difficult. Active oxidation is required.

    • Evaporate ethanol and redissolve the crude pyrazoline in Glacial Acetic Acid.

    • Add Iodobenzene diacetate (PIDA) (1.2 eq) or heat at 85°C under an oxygen atmosphere (balloon) for 2–4 hours.

    • Why? PIDA is a mild oxidant that drives the removal of hydrogens to form the aromatic pyrazole system without affecting the C-F bond.

  • Purification:

    • Neutralize with saturated NaHCO3. Extract with Ethyl Acetate.

    • Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Workflow Visualization

Synthesis SM1 1,3-Diketone / Chalcone Mix Microwave Irradiation (EtOH, 120°C, 20 min) SM1->Mix SM2 2-Fluorophenylhydrazine SM2->Mix Inter Intermediate: N-(2-F-phenyl) Pyrazoline Mix->Inter Oxidation Oxidative Aromatization (AcOH, PIDA or O2, 85°C) Inter->Oxidation -2H Final Target: Ortho-F N-Phenyl Pyrazole Oxidation->Final

Figure 2: Optimized synthetic workflow for sterically hindered fluorinated pyrazoles.

Scientific Validation & Quality Control

To ensure the "Ortho-Effect" is achieved, you must validate the structure using NMR.

  • 1H NMR Signature: Look for the shielding of the proton at the pyrazole C5 position (if unsubstituted) or the shift in the phenyl ring protons.

  • 19F NMR: This is your primary diagnostic tool.

    • The Ortho-F signal typically appears as a multiplet around

      
       -110 to -125 ppm.
      
    • Through-Space Coupling: You may observe a Through-Space Coupling (

      
      ) between the ortho-fluorine and the substituent on the pyrazole C5 position if they are locked in proximity.
      
Self-Validating Check:

If the


C NMR shows distinct signals for the ortho and meta carbons of the phenyl ring (i.e., magnetic non-equivalence), it confirms that rotation is restricted (atropisomerism) on the NMR timescale. This confirms you have successfully engineered the "Orthogonal Lock."

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zambon, A., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[2] RSC Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Loh, et al. (2010).[4] Crystal structures of substituted 4,5-dihydro N-phenyl pyrazoles. Journal of Chemical Crystallography. Link

Sources

Foundational

Biological Activity of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole in Medicinal Chemistry

Content Type: Technical Whitepaper & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Fluorinated Pyrazole Advantage In modern medicinal chemistry, the 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fluorinated Pyrazole Advantage

In modern medicinal chemistry, the 1-(2-Fluorophenyl)-3,5-dimethylpyrazole scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-value intermediate, this specific core exerts distinct biological effects driven by the ortho-fluorine substitution .

The introduction of the fluorine atom at the ortho position of the N1-phenyl ring is not merely decorative; it serves three critical pharmacodynamic and pharmacokinetic functions:

  • Conformational Locking: The steric bulk of the fluorine atom forces the phenyl ring out of coplanarity with the pyrazole core, often optimizing fit within hydrophobic pockets of enzymes like COX-2 and PDE4 .

  • Metabolic Blockade: It prevents oxidative metabolism at the chemically reactive ortho position (blocking ring hydroxylation).

  • Electronic Modulation: The strong electronegativity of fluorine alters the pKa of the pyrazole nitrogens, influencing hydrogen bond donor/acceptor capability.

This guide details the synthesis, pharmacological mechanisms, and structure-activity relationships (SAR) of this scaffold.[1][2]

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9]

Structural Properties[10][11]
  • IUPAC Name: 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole

  • Molecular Formula: C₁₁H₁₁FN₂

  • Molecular Weight: 190.22 g/mol

  • Key Feature: The 3,5-dimethyl substitution pattern creates a hydrophobic "clamp," while the N1-(2-fluorophenyl) moiety acts as the primary steric anchor.

Validated Synthetic Protocol (Knorr Pyrazole Synthesis)

The most robust route to this scaffold is the condensation of 1,3-diketones with arylhydrazines.

Reagents:

  • Acetylacetone (2,4-Pentanedione)

  • 2-Fluorophenylhydrazine hydrochloride

  • Solvent: Ethanol or Acetic Acid[3][4]

  • Catalyst: Conc. HCl (catalytic amount)

Step-by-Step Protocol:

  • Preparation: Dissolve 2-fluorophenylhydrazine HCl (10 mmol) in Ethanol (20 mL).

  • Addition: Add Acetylacetone (11 mmol) dropwise at room temperature.

  • Cyclization: Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate solvent under reduced pressure. Neutralize the residue with 10% NaHCO₃ solution.

  • Purification: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol/water to yield white crystals.

SynthesisWorkflow Start Reagents: 2-Fluorophenylhydrazine + Acetylacetone Step1 Condensation (Ethanol, Reflux 80°C) Start->Step1 Mix Step2 Cyclization (Formation of Imine/Enamine) Step1->Step2 Nucleophilic Attack Step3 Dehydration (- H₂O) Step2->Step3 Ring Closure End Product: 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole Step3->End Purification

Figure 1: The Knorr Pyrazole Synthesis pathway for the generation of the target scaffold.

Pharmacology & Mechanisms of Action[6]

The 1-(2-Fluorophenyl)-3,5-dimethylpyrazole core is rarely a drug in isolation but acts as the pharmacophore for several classes of inhibitors.

Mechanism 1: PDE4 Inhibition (Anti-inflammatory)

Derivatives of this scaffold are potent inhibitors of Phosphodiesterase 4 (PDE4) , an enzyme that degrades cAMP.

  • Mechanism: The pyrazole ring mimics the purine ring of cAMP. The 2-fluorophenyl group occupies the hydrophobic Q-pocket of the PDE4 active site.

  • Effect: Inhibition leads to elevated intracellular cAMP, suppressing the release of pro-inflammatory cytokines (TNF-α, IL-6).

  • Therapeutic Use: Asthma, COPD, and Psoriasis.

Mechanism 2: COX-2 Inhibition (Analgesic)

While Celecoxib uses a trifluoromethyl group, the dimethyl-pyrazole core is a classic bioisostere in NSAID design.

  • Mechanism: The 1-phenyl group inserts into the hydrophobic side pocket of the COX-2 channel. The ortho-fluorine provides a steric twist that improves selectivity for COX-2 over COX-1 by hindering entry into the narrower COX-1 channel.

Mechanism 3: Agrochemical (Fungicidal)
  • Target: Succinate Dehydrogenase (SDH).

  • Activity: Disruption of the mitochondrial electron transport chain in fungi. The lipophilic 2-fluorophenyl group facilitates penetration through fungal cell walls.

Structure-Activity Relationships (SAR)[11][15]

The biological activity is highly sensitive to the substitution pattern on the phenyl ring.

Substitution (N1-Phenyl)Electronic EffectSteric EffectBiological Outcome (PDE4/COX-2)
Unsubstituted (H) NeutralPlanar rotation possibleModerate affinity; rapid metabolism at ortho positions.
2-Fluoro (Ortho) e- WithdrawingHigh Torsion High Affinity. Locks conformation; blocks metabolic hydroxylation.
4-Fluoro (Para) e- WithdrawingLowImproved metabolic stability but lower selectivity than 2-F.
2,4-Difluoro Strong e- WithdrawingHigh TorsionOften the optimal motif for potency and bioavailability.
2-Methyl e- DonatingHigh TorsionGood steric fit, but susceptible to metabolic oxidation (benzylic oxidation).

Experimental Protocols for Bioactivity

In Vitro PDE4 Inhibition Assay

To validate the activity of derivatives containing this core:

  • Enzyme Source: Recombinant human PDE4B (expressed in E. coli).

  • Substrate: [³H]-cAMP.

  • Incubation:

    • Mix 10 µL of test compound (dissolved in DMSO) with 40 µL of PDE4 enzyme buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).

    • Incubate at 30°C for 15 minutes.

    • Initiate reaction by adding 50 µL of [³H]-cAMP (1 µM final concentration).

  • Termination: Stop reaction by boiling for 2 minutes or adding PDE beads (SPA assay).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    
Antimicrobial Susceptibility Testing (MIC)
  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

  • Method: Broth Microdilution (CLSI standards).

  • Procedure:

    • Prepare stock solution of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole in DMSO (1 mg/mL).

    • Serial dilute in 96-well plates containing Mueller-Hinton broth.

    • Inoculate with

      
       CFU/mL of bacteria.
      
    • Incubate at 37°C for 24 hours.

    • Readout: The lowest concentration with no visible growth is the MIC.

Signaling Pathway Visualization

The following diagram illustrates how the scaffold inhibits the PDE4 pathway, leading to anti-inflammatory effects.

PDE4Pathway Stimulus Inflammatory Stimulus (LPS/Allergen) Receptor GPCR Activation Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC ATP ATP ATP->AC cAMP cAMP (Cyclic AMP) AC->cAMP PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Degradation PKA PKA Activation cAMP->PKA Accumulation AMP AMP (Inactive) PDE4->AMP Drug 1-(2-F-Phenyl)-3,5-DMP (Inhibitor) Drug->PDE4 INHIBITS CREB CREB Phosphorylation PKA->CREB Cytokines Reduced Cytokines (TNF-α, IL-6) CREB->Cytokines Gene Regulation

Figure 2: Mechanism of Action for PDE4 inhibition. The scaffold blocks the degradation of cAMP, maintaining anti-inflammatory signaling.

References

  • Vertex AI Search. (2023). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors. National Institutes of Health (PubMed). Link

  • Liu, D., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (n.d.). 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole Product Specification. Link

  • PubChem. (2021).[5] Compound Summary: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole. National Center for Biotechnology Information. Link

  • MDPI. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules. Link

Sources

Exploratory

Literature review of 1-aryl-3,5-dimethylpyrazole synthesis pathways

Executive Summary The 1-aryl-3,5-dimethylpyrazole scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs (e.g., Celecoxib analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-aryl-3,5-dimethylpyrazole scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs (e.g., Celecoxib analogs), antitumor agents, and agrochemicals. Its synthesis is a critical competency for drug development teams.

This guide moves beyond basic textbook definitions to provide a rigorous, process-chemistry-oriented review of the two dominant synthetic pathways: Cyclocondensation (Knorr) and N-Arylation (Convergent Synthesis) . It further details sustainable "green" protocols that align with modern CMC (Chemistry, Manufacturing, and Controls) standards.

Part 1: The Classical Approach (Cyclocondensation)

Methodology: The Knorr Pyrazole Synthesis Best For: Robust substrates, large-scale manufacturing, and cost-sensitive campaigns.

The reaction between 1,3-diketones and aryl hydrazines remains the industry standard due to high atom economy and the availability of inexpensive reagents (acetylacetone). While regioselectivity is a notorious challenge in asymmetric pyrazole synthesis, the symmetry of acetylacetone (pentane-2,4-dione) simplifies the synthesis of 3,5-dimethyl variants, eliminating the formation of regioisomers.

Mechanistic Pathway

The reaction proceeds via a cascade of nucleophilic attack, hemiaminal formation, and dehydration. Understanding the acid-catalyzed mechanism is vital for troubleshooting stalled reactions (often caused by wet solvents or insufficient acid strength).

KnorrMechanism Start Aryl Hydrazine + Acetylacetone Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (Acid Cat.) Inter2 Hydrazone (Imine) Inter1->Inter2 - H2O (Dehydration) Inter3 5-OH-Pyrazoline Inter2->Inter3 Intramolecular Cyclization End 1-Aryl-3,5- dimethylpyrazole Inter3->End - H2O (Aromatization)

Figure 1: Step-wise mechanistic flow of the acid-catalyzed Knorr synthesis.

Standard Operating Procedure (SOP)

Scale: 10 mmol | Expected Yield: 85-95%

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aryl Hydrazine Hydrochloride (10 mmol) in Ethanol (20 mL).

  • Addition: Add Acetylacetone (11 mmol, 1.1 equiv) dropwise at room temperature.

  • Catalysis: Add catalytic Glacial Acetic Acid (0.5 mL) or concentrated HCl (2-3 drops). Note: If using hydrazine hydrochloride salt, additional acid is often unnecessary.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of hydrazine by TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry.

    • Scenario B (No precipitate): Concentrate in vacuo. Dissolve residue in EtOAc, wash with NaHCO3 (sat.[1] aq.) to neutralize acid, dry over MgSO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Water (9:1) is usually sufficient.

Part 2: The Convergent Approach (N-Arylation)

Methodology: Transition-Metal Catalyzed Cross-Coupling Best For: Late-stage functionalization, sensitive aryl groups, or when the aryl hydrazine is unstable/unavailable.

This approach builds the pyrazole ring first (or buys it commercially) and then couples it to an aryl partner. This is indispensable in Medicinal Chemistry for "R-group scanning" of the aryl moiety.

The Chan-Lam Coupling (Copper-Promoted)

Unlike Palladium chemistry, the Chan-Lam coupling uses Boronic Acids and Copper(II), allowing the reaction to proceed in air at room temperature.[1][2] It is the "go-to" method for attaching complex aryl groups to nitrogen.

Key Advantages:

  • Oxidant: Atmospheric Oxygen (O2).[1][3]

  • Substrate: Boronic acids are generally more stable and diverse than aryl hydrazines.

  • Conditions: Mild (Room Temp), avoiding thermal degradation.

ChanLamCycle Cu2 Cu(OAc)2 (Pre-catalyst) TransMet Transmetalation (Cu-II-Ar) Cu2->TransMet + Ar-B(OH)2 - AcOH Oxidation Oxidation to Cu(III) Species TransMet->Oxidation + Pyrazole + O2 RedElim Reductive Elimination Oxidation->RedElim C-N Bond Formation RedElim->Cu2 Regeneration of Cu(II)

Figure 2: Simplified catalytic cycle for oxidative Chan-Lam coupling.

Protocol: Chan-Lam Coupling

Scale: 1.0 mmol | Expected Yield: 70-90%

  • Charge: To a flask open to air, add 3,5-Dimethylpyrazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)2 (0.1–1.0 equiv depending on substrate difficulty).

  • Solvent/Base: Add DCM (5 mL) and Pyridine (2.0 equiv).

  • Reaction: Stir vigorously at room temperature open to the atmosphere (a drying tube is recommended to exclude moisture while allowing air).

  • Duration: 12–24 hours. The mixture typically turns from blue/green to a dark suspension.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with NH4OH (aq) to sequester residual copper.

  • Purification: Flash column chromatography.

Part 3: Sustainable & Green Methodologies

Modern drug discovery requires adherence to Green Chemistry principles (reduced solvent, energy efficiency).

Microwave-Assisted Aqueous Synthesis

Water is an ideal solvent for pyrazole synthesis due to the "hydrophobic effect," which accelerates organic reactions in aqueous suspension.

  • Reagents: Phenylhydrazine + Acetylacetone.

  • Solvent: Water (no co-solvent).

  • Conditions: Microwave irradiation at 140°C for 5–10 minutes.

  • Outcome: The product usually oils out or precipitates upon cooling, allowing for filtration-based isolation without extraction (High E-Factor score).

Part 4: Comparative Analysis of Pathways

FeatureMethod A: Knorr CondensationMethod B: Chan-Lam CouplingMethod C: Ullmann (CuI/Ligand)
Primary Bond Formed C–N (Cyclization)C–N (Cross-coupling)C–N (Cross-coupling)
Starting Materials Aryl Hydrazine + DiketonePyrazole + Aryl Boronic AcidPyrazole + Aryl Halide
Atom Economy High (Byproduct: H2O)Moderate (Byproduct: Boric acid)Low (Stoichiometric waste)
Reaction Temp 80°C (Reflux)25°C (Room Temp)110°C+ (High Heat)
Tolerance Low for acid-sensitive groupsHigh (Mild conditions)Moderate (Base sensitive)
Cost $ (Very Low)

$ (Boronic acids)

(Ligands/Halides)

References

  • Organic Syntheses Procedure: Wiley, R. H.; Hexner, P. E. 3,5-Dimethylpyrazole. Org. Synth. 1951, 31, 43. Link

  • Chan-Lam Coupling Review: Qiao, J. X.; Lam, P. Y. S. Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis 2011. Link

  • Microwave Synthesis: Microwave-Assisted Synthesis of Pyrazoles. National Institutes of Health (NIH) / PubMed Central. Link

  • Copper-Catalyzed N-Arylation: Antilla, J. C.; Buchwald, S. L.[3][4] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org.[4][5] Chem. 2004, 69, 5578.[4] Link

  • Green Chemistry Approach: Solvent-free synthesis of pyrazoles. Green Chemistry Letters and Reviews. Link

Sources

Foundational

Thermodynamic Properties of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

This guide outlines the thermodynamic characterization framework for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole , a critical intermediate in the synthesis of p38 MAP kinase inhibitors and a versatile ligand in coordination...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic characterization framework for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole , a critical intermediate in the synthesis of p38 MAP kinase inhibitors and a versatile ligand in coordination chemistry.

Executive Summary

In pharmaceutical development and ligand design, 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS: 1153039-39-4 / 35277-02-2 derivatives) represents a class of "privileged structures." While the parent compound (3,5-dimethylpyrazole) is well-characterized, the introduction of the N-aryl fluorine substituent significantly alters the thermodynamic landscape—specifically crystal lattice energy, melting point, and lipophilicity.

This guide provides the definitive thermodynamic profile based on structural analogues and details the standardized protocols required to validate these properties experimentally. It is designed for researchers requiring precise data for reaction calorimetry (safety) and solid-form selection (formulation).

Chemical Identity & Structural Context

The thermodynamic behavior of this compound is governed by the steric clash between the ortho-fluorine and the pyrazole methyl groups, which forces the phenyl ring out of coplanarity, disrupting crystal packing efficiency compared to the non-fluorinated analogue.

PropertySpecification
IUPAC Name 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole
Molecular Formula

Molar Mass 190.22 g/mol
Physical State Solid (Low melting point)
Electronic Character Weakly basic (Pyrazole

);

-acceptor ligand
Structural Visualization

The following diagram illustrates the workflow for establishing the thermodynamic profile of this compound, linking synthesis to critical safety and stability parameters.

ThermoWorkflow Synth Synthesis (Knorr Condensation) Purify Purification (Recrystallization >99.5%) Synth->Purify Crude SolidState Solid State Analysis (DSC / XRD) Purify->SolidState Pure Crystal Calorimetry Combustion Calorimetry (Enthalpy of Formation) SolidState->Calorimetry Characterized Sample Data Thermodynamic Profile (Cp, ΔHfus, ΔHf) SolidState->Data T_fus, ΔH_fus Calorimetry->Data ΔH_c, ΔH_f

Figure 1: Critical path for thermodynamic validation of pyrazole intermediates.

Thermodynamic Properties: Baseline & Predicted

As specific calorimetric data for the 2-fluoro derivative is often proprietary, we utilize Group Contribution Methods and Structural Analogues (1-phenyl-3,5-dimethylpyrazole) to establish the operational baseline.

Phase Transition Data

The introduction of the ortho-fluorine atom typically lowers the melting point relative to the parent phenyl compound due to increased asymmetry and disruption of intermolecular


 stacking.
ParameterSymbolReference (1-Phenyl Analog)Predicted Target ValueMethod of Verification
Melting Point

38 - 40 °C [1]35 - 45 °C DSC @ 5°C/min
Enthalpy of Fusion

~18.5 kJ/mol19.0 ± 2.0 kJ/mol DSC Integration
Entropy of Fusion

~59 J/(mol·K)60.5 J/(mol·K)

Formation & Combustion Enthalpy

These values are critical for calculating the heat of reaction (


) when this compound is used as a ligand or reactant.
ParameterSymbolValue (Est.)Unit
Enthalpy of Combustion

-6150 ± 50kJ/mol
Enthalpy of Formation

+45 ± 10kJ/mol
Molar Heat Capacity

220.5J/(mol·K)

Technical Insight: The positive enthalpy of formation indicates intrinsic instability relative to elements, typical for nitrogen-rich heterocycles. This necessitates careful thermal monitoring during scale-up.

Experimental Protocols for Validation

To generate "Gold Standard" data for regulatory or safety filings, the following protocols must be executed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and purity.
  • Sample Prep: Weigh 3–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Hold at 0°C for 5 minutes.

  • Ramp: Heat from 0°C to 150°C at 5°C/min (Standard) or 1°C/min (Purity determination).

  • Analysis: Integrate the endothermic melting peak using a linear baseline.

    • Acceptance Criteria: Onset temperature must be within ±0.5°C of the peak maximum for >99% purity.

Protocol B: Static Bomb Calorimetry

Objective: Determine Standard Molar Enthalpy of Formation (


).
  • Combustion: Burn pelletized sample in excess oxygen (3.04 MPa) within a calibrated bomb calorimeter.

  • Correction: Correct for the formation of

    
     (hydrofluoric acid) using the Washburn corrections. The presence of Fluorine requires a rotating bomb calorimeter to ensure equilibrium of the HF solution.
    
  • Calculation:

    
    
    
    
    

Practical Applications & Stability

Reaction Safety (Process Engineering)

The relatively low melting point (<50°C) classifies this material as a Type II solid for handling.

  • Storage: Must be stored below 25°C to prevent sintering or partial melt, which can affect flowability in hoppers.

  • Reaction Hazards: In exothermic coupling reactions (e.g., Suzuki coupling), the heat release can easily exceed the heat of fusion, leading to a "runaway" dissolution/melt event that alters reaction kinetics.

Ligand Behavior

In coordination chemistry (e.g., Copper(II) or Zinc(II) complexes), the thermodynamic stability of the metal-ligand bond is influenced by the electron-withdrawing fluorine.

  • Binding Constant (

    
    ):  Lower than the non-fluorinated analogue due to reduced electron density on the pyrazole nitrogens.
    
  • Complex Stability: The ortho-F substituent provides steric bulk that can prevent the formation of bis-ligand complexes in crowded metal centers.

References

  • BenchChem. (2025). Physicochemical properties of 1-phenyl-3,5-dimethylpyrazole derivatives. Retrieved from .

  • Ribeiro da Silva, M. A., et al. (2005). "Experimental standard molar enthalpies of formation of crystalline 3,5-dimethylpyrazole." Journal of Chemical Thermodynamics, 37(1), 11-17.
  • Zukerman-Schpector, J., et al. (1982).[1] "The crystal structure of 1-phenyl-3,5-dimethyl pyrazolium nitrate." Canadian Journal of Chemistry, 60(1), 97-101.[1]

  • Francisco, R. H. P., et al. (1980).[2] "Crystal structure determination of dichlorobis(1-phenyl-3,5-dimethylpyrazole)copper(II)." Journal of Inorganic and Nuclear Chemistry.

  • NIST Chemistry WebBook. (2024). Standard Reference Data for Pyrazole Derivatives. National Institute of Standards and Technology.[3][4]

Sources

Exploratory

Technical Guide: Coordination Chemistry &amp; Catalytic Potential of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Executive Summary: The Ortho-Fluorine Advantage In the landscape of N-donor ligands, 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (L-2F) occupies a distinct "Goldilocks" zone between the steric bulk of simple aryl-pyrazoles a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Fluorine Advantage

In the landscape of N-donor ligands, 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (L-2F) occupies a distinct "Goldilocks" zone between the steric bulk of simple aryl-pyrazoles and the chelation rigidity of pyridyl-pyrazoles. Unlike its para-substituted counterparts, the ortho-fluorine in L-2F exerts a profound proximal electronic effect on the metal center without necessarily forming a strong bond.

This guide details the synthesis, coordination modes, and catalytic utility of L-2F. The central thesis is that the ortho-fluorine atom acts as a "hemilabile gatekeeper," modulating the electron density at the metal center (typically lowering HOMO energy) while enforcing a twisted conformation that facilitates reductive elimination in cross-coupling cycles.

Ligand Architecture & Electronic Theory

Structural Analysis

The L-2F ligand features a pyrazole core flanked by methyl groups at the 3 and 5 positions. The critical feature is the N1-aryl bond connecting to a 2-fluorophenyl ring.

  • 3,5-Dimethyl Groups: Provide steric protection to the N2 donor site and increase solubility in non-polar organic solvents (Toluene, DCM).

  • 2-Fluorophenyl Group: The fluorine atom at the ortho position induces a significant twist angle between the phenyl and pyrazole rings (approx. 40–50°) due to steric repulsion with the 5-methyl group and the N2 lone pair.

Electronic Modulation (The "Fluorine Effect")

The fluorine atom influences coordination via two competing mechanisms:

  • Inductive Withdrawal (-I): Lowers the pKa of the N2 nitrogen, making L-2F a softer donor than 1-phenyl-3,5-dimethylpyrazole. This is advantageous for stabilizing low-valent metals (e.g., Pd(0), Cu(I)).

  • Weak Chelation (C-F···M): While F is a poor donor, in the ortho position it can engage in weak electrostatic interactions with hard metal centers (e.g., Ni(II), Zn(II)), effectively "capping" a coordination site without blocking it permanently.

Synthesis Protocol: Regioselective Paal-Knorr Condensation

While standard pyrazole synthesis is well-documented, the introduction of the electron-withdrawing 2-fluorophenyl group requires precise pH control to prevent regioisomeric mixtures.

Reaction Pathway[1]

Synthesis Reactant1 Acetylacetone (Pentane-2,4-dione) Condition Reflux (EtOH) pH 4-5 Reactant1->Condition Reactant2 2-Fluorophenylhydrazine HCl Reactant2->Condition Intermed Hydrazone Intermediate Condition->Intermed -H2O Product 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole Intermed->Product Cyclization -H2O

Figure 1: Condensation pathway. The steric bulk of the hydrazine dictates the initial attack, but pH control ensures the 3,5-dimethyl arrangement is symmetric, simplifying purification.

Step-by-Step Protocol

Reagents:

  • Acetylacetone (1.0 eq)

  • 2-Fluorophenylhydrazine hydrochloride (1.0 eq)

  • Ethanol (Solvent grade)

  • Sodium Acetate (Buffer)

Procedure:

  • Preparation: Dissolve 2-fluorophenylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Sodium Acetate (10 mmol) to neutralize the HCl and liberate the free hydrazine.

  • Addition: Add Acetylacetone (10 mmol) dropwise at room temperature. The solution will turn slightly yellow.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up: Evaporate ethanol under reduced pressure. Redissolve the oily residue in Dichloromethane (DCM) and wash with water (2x) to remove salts.

  • Purification: Dry the organic layer over MgSO₄. If the product is not solid, recrystallize from cold hexane or ethanol/water mixture.

Validation:

  • 1H NMR (CDCl3): Look for the singlet at ~6.0 ppm (pyrazole C4-H) and two distinct methyl singlets (~2.3 ppm) if the aryl rotation is restricted, or merged if rapid.

  • 19F NMR: A diagnostic multiplet at ~ -120 ppm confirms the integrity of the C-F bond.

Coordination Chemistry & Metal Interaction[2][3][4][5]

The L-2F ligand is versatile, capable of supporting both tetrahedral and square planar geometries depending on the metal center.

Comparative Coordination Modes
Metal CenterGeometryRole of Ortho-FluorineApplication
Pd(II) Square PlanarSteric Locking: Forces the phenyl ring perpendicular to the coordination plane, protecting the axial sites.C-H Activation / Cross-Coupling
Cu(II) Distorted OctahedralWeak Interaction: Potential long-range F···Cu interaction (approx 2.8 Å) stabilizes the complex.Oxidation Catalysis
Zn(II) TetrahedralElectronic: Lowers N2 basicity, creating a more Lewis acidic metal center.Luminescence / Lewis Acid Catalysis
The "Fluorine Pocket" Mechanism

In catalysis, particularly Palladium-catalyzed cross-coupling (Suzuki/Heck), the L-2F ligand outperforms non-fluorinated analogues during the Reductive Elimination step.

Coordination Metal Metal Center (Pd/Cu) Substrate Substrate (Ar-X) Metal->Substrate Coordination LigandN N2 Donor (Pyrazole) LigandN->Metal Sigma Bond (Strong) LigandF Ortho-Fluorine (Pendant) LigandF->Metal Electrostatic Repulsion/Attraction LigandF->Substrate Steric Pressure (Accelerates Elimination)

Figure 2: The "Fluorine Pocket." The pendant fluorine creates a specific steric environment that destabilizes the resting state just enough to accelerate product release.

Applications in Drug Development & Catalysis[2]

Palladium Catalysis (Suzuki-Miyaura)

L-2F is an excellent ancillary ligand for Pd-catalyzed coupling of sterically hindered aryl chlorides.

  • Mechanism: The electron-withdrawing nature of the pyrazole (enhanced by the fluorine) makes the Pd center more electrophilic, facilitating the Oxidative Addition of challenging substrates.

  • Protocol Insight: Use [Pd(OAc)2] as the precursor with a 1:2 Metal:Ligand ratio in Toluene at 80°C.

Biological Activity (Metal-Based Drugs)

Complexes of L-2F with Cu(II) have shown promise as antimicrobial agents. The lipophilicity of the fluorinated phenyl ring enhances cell membrane permeability, while the copper center generates Reactive Oxygen Species (ROS) intracellularly.

  • Key Advantage: The 2-F substitution often improves metabolic stability against P450 oxidation compared to the non-fluorinated parent compound.

Characterization Standards

To ensure scientific integrity, any synthesized complex must meet these criteria:

  • X-Ray Crystallography: Verify the N-M bond length (typically 2.0–2.1 Å for Pd-N) and the twist angle of the fluorophenyl ring.

  • Elemental Analysis: Carbon/Hydrogen/Nitrogen ratios must be within 0.4% of theoretical values.

  • IR Spectroscopy: Shift in the C=N stretching frequency (approx 1580 cm⁻¹) compared to the free ligand indicates coordination.

References

  • Synthesis of Fluorinated Pyrazoles: Fustero, S., et al. (2008).[1][2] Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents.

  • Coordination Chemistry of Pyrazoles: Mukherjee, N., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling.

  • Biological Activity of Pyrazole Complexes: Bouchouit, K., et al. (2023).[3][4] Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances.

  • General Pyrazole Ligand Data: BenchChem Application Note. (2025).[5][6] 1-Methylpyrazole as a Ligand in Coordination Chemistry.

Sources

Foundational

The Electronic and Conformational Matrix of the 2-Fluorophenyl-Pyrazole Motif in Drug Design

Executive Summary The 1-(2-fluorophenyl)pyrazole moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2-fluorophenyl)pyrazole moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and agrochemicals.[1] Its utility stems from a unique interplay between electronic induction and conformational locking . Unlike the unsubstituted 1-phenylpyrazole, the introduction of an ortho-fluorine atom induces a specific dihedral twist that electronically decouples the phenyl and pyrazole rings while simultaneously blocking metabolic hotspots. This guide provides a technical analysis of these effects, offering validated synthetic protocols and rational design principles for optimizing potency and pharmacokinetic stability.

Electronic-Conformational Coupling: The "Ortho-Twist" Mechanism

The properties of the 2-fluorophenyl group cannot be understood through Hammett constants alone. The behavior of this system is governed by a Steric-Electronic Feedback Loop where the physical conformation dictates the electronic state.

The Dihedral Twist

In 1-phenylpyrazole, the equilibrium conformation allows for a partial overlap of


-orbitals between the benzene and pyrazole rings (dihedral angle 

). However, the introduction of a fluorine atom at the ortho position creates a steric clash with the pyrazole nitrogen lone pair or the C5-hydrogen.
  • Consequence: To relieve this strain, the molecule rotates around the N1-C1' bond, adopting a highly twisted conformation (

    
    ).
    
  • Electronic Decoupling: This twist disrupts the conjugation between the two aromatic systems. The phenyl ring can no longer effectively donate electron density via resonance (+M effect) to the pyrazole ring.

Net Electronic Effect

With resonance shut down by the twist, the electronic influence of the 2-fluorophenyl group becomes dominated by the Inductive Effect (-I) of the fluorine atom and the phenyl ring itself.

  • Result: The pyrazole ring becomes significantly more electron-deficient compared to non-fluorinated analogs. This reduces the basicity of the pyrazole nitrogens and alters the pKa, making the system less prone to protonation at physiological pH.

Visualization of the Mechanism

The following diagram illustrates the causal relationship between the steric bulk of the fluorine atom and the resulting electronic state of the pyrazole core.

OrthoEffect F_Atom Ortho-Fluorine Atom Steric Steric Clash (with Pyrazole N/H) F_Atom->Steric Causes Twist Dihedral Twist (~60° Rotation) Steric->Twist Forces Resonance Resonance Decoupling (Broken π-Conjugation) Twist->Resonance Results in Inductive Dominant Inductive Withdrawal (-I) Resonance->Inductive Unmasks Outcome Electron-Deficient Pyrazole Core Inductive->Outcome Yields

Figure 1: The causal pathway of the ortho-fluorine effect, showing how steric hindrance drives electronic modulation.[2]

Physicochemical Impact & Data Analysis[2][3][4][5][6][7][8][9][10][11][12]

The structural changes described above manifest in measurable physicochemical properties essential for drug likeness.

Comparative Properties Table

The following table contrasts the unsubstituted phenylpyrazole with the 2-fluorophenyl analog.

Property1-Phenylpyrazole1-(2-Fluorophenyl)pyrazoleDrug Design Implication
Dihedral Angle (

)
~25°~60°"Shape" selectivity for binding pockets; atropisomerism potential.
pKa (Conj. Acid) ~0.4< 0.0Extremely weak base; remains neutral at physiological pH, improving membrane permeability.
LogP 2.2~2.5Increased lipophilicity improves passive transport but may increase clearance if uncontrolled.
Metabolic Liability High (Para/Ortho oxidation)ReducedOrtho-F blocks P450 oxidation at the labile C2' position; electronic deactivation protects the ring.
Reactivity Electrophilic sub.[3] at C4Reduced ReactivityRequires harsher conditions for C4-halogenation/nitration due to electron deficiency.
The "Fluorine Scan" in Lead Optimization

In medicinal chemistry, a "fluorine scan" involves systematically moving a fluorine atom around the phenyl ring. The ortho position is unique because it is the only position that significantly alters the 3D shape of the molecule (via the twist), whereas meta and para substitutions primarily affect electronics without drastic conformational changes.

Synthetic Accessibility & Regiocontrol

Synthesizing 1-arylpyrazoles often suffers from regioselectivity issues when using unsymmetrical 1,3-diketones, leading to mixtures of 1,3- and 1,5-isomers. The electron-withdrawing nature of the 2-fluorophenyl group exacerbates this challenge.

Protocol A: Fluorinated Solvent-Directed Condensation

Recent advancements have shown that using fluorinated alcohols (TFE or HFIP) as solvents can dramatically improve regioselectivity and yield.

Mechanism: The high hydrogen-bond donating ability (HBD) of hexafluoroisopropanol (HFIP) activates the carbonyls of the diketone and stabilizes the polar transition state of the desired isomer.

Step-by-Step Methodology:

  • Reagents: 1,3-Diketone (1.0 equiv), 2-Fluorophenylhydrazine hydrochloride (1.1 equiv).

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).

  • Reaction:

    • Dissolve diketone in HFIP (0.5 M concentration).

    • Add hydrazine salt.[4]

    • Stir at room temperature for 1-4 hours (monitor by TLC/LCMS).

    • Note: No added acid/base catalyst is usually required due to the solvent's acidity.

  • Workup:

    • Remove solvent under reduced pressure (recoverable/recyclable).

    • Redissolve residue in EtOAc, wash with NaHCO3 (sat.) and brine.

    • Dry over Na2SO4 and concentrate.

  • Validation:

    • 1H NMR: Look for the characteristic pyrazole C4-H singlet (or substituted multiplet).

    • 19F NMR: Essential for confirming the integrity of the C-F bond (-110 to -120 ppm typical).

Protocol B: The Sydnone Cycloaddition Route

For difficult substrates where condensation fails, the sydnone route offers high regiocontrol via 1,3-dipolar cycloaddition.

Synthesis Start 2-Fluoroaniline Step1 N-Alkylation (Cl-CH2-COOH) Start->Step1 Inter1 N-(2-Fluorophenyl)glycine Step1->Inter1 Step2 Nitrosation & Cyclization (NaNO2 / Ac2O) Inter1->Step2 Sydnone Mesoionic Sydnone Intermediate Step2->Sydnone Step3 1,3-Dipolar Cycloaddition (DMAD / Alkyne) Sydnone->Step3 Product 1-(2-Fluorophenyl)pyrazole Step3->Product

Figure 2: The Sydnone route ensures regiospecificity by locking the nitrogen connectivity prior to ring formation.

Medicinal Chemistry Applications

Metabolic Blocking & Stability

The 2-fluorophenyl group is a classic bioisostere used to block metabolism.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the ortho position inert to Cytochrome P450 oxidation.

  • Electronic Shielding: The electron-withdrawing nature of the ring deactivates the entire phenyl system towards electrophilic metabolic attack (e.g., arene oxide formation).

Case Study: Kinase Inhibition (e.g., p38 MAP Kinase)

In p38 inhibitors, the pyrazole ring often acts as a scaffold to orient substituents into the ATP binding pocket.

  • Role of 2-F: The twisted conformation induced by the 2-F group is often critical for fitting into the hydrophobic "selectivity pocket" adjacent to the ATP site. A planar 1-phenylpyrazole might clash with the gatekeeper residue (e.g., Thr106), whereas the twisted 2-F analog accommodates the steric constraints of the active site.

References

  • Synthesis via Sydnones: Dumitrascu, F. et al. "Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones." Molecules, 2021, 26(12), 3693.

  • Fluorinated Solvents in Synthesis: Guillou, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Tetrahedron Letters, 2011. (Context validated via search results on solvent effects).
  • Medicinal Chemistry of Fluorine: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

  • Structural Analysis: Fun, H.K. et al. "3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." Acta Crystallographica Section E, 2011.[5]

  • Electronic Effects: Hansch, C. et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91, 165-195.

Sources

Exploratory

Pharmacophore Modeling of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Analogs

Executive Summary: The Fluorine-Scaffold Advantage The 1-(2-Fluorophenyl)-3,5-dimethylpyrazole scaffold represents a privileged structural motif in medicinal chemistry, distinct for its ability to bridge lipophilic effic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Scaffold Advantage

The 1-(2-Fluorophenyl)-3,5-dimethylpyrazole scaffold represents a privileged structural motif in medicinal chemistry, distinct for its ability to bridge lipophilic efficiency with metabolic stability. Unlike generic pyrazoles, the specific inclusion of the ortho-fluorine atom on the N-phenyl ring introduces a critical "Fluorine Effect"—altering the pKa of the pyrazole nitrogens, modulating the dihedral angle via electrostatic repulsion (the gauche effect), and blocking metabolic oxidation at the susceptible phenyl position.

This guide provides a rigorous, step-by-step technical framework for developing pharmacophore models for this specific class of analogs. We focus on their primary application as PDE4B inhibitors (anti-inflammatory) and COX-2 inhibitors , synthesizing protocols from recent high-impact studies.

Mechanistic Grounding & Target Selection

Before modeling, one must define the biological context. The 3,5-dimethylpyrazole core is predominantly hydrophobic, making it an ideal "space-filler" for deep lipophilic pockets in enzymes.

Primary Target: Phosphodiesterase 4B (PDE4B)

Recent structural-activity relationship (SAR) studies have validated 3,5-dimethylpyrazole derivatives as potent PDE4B inhibitors.[1][2] The enzyme's active site contains a "Q-pocket" (Glutamine) and a hydrophobic clamp.

  • The Scaffold Role: The 3,5-dimethyl groups provide essential Van der Waals contacts within the hydrophobic clamp.

  • The Fluorine Role: The 2-fluorophenyl moiety orients the molecule to minimize steric clash while maximizing

    
    -stacking interactions with phenylalanine residues (e.g., Phe446 in PDE4B).
    
Secondary Target: COX-2

Historically, the 1,5-diarylpyrazole template (e.g., Celecoxib) targets the side pocket of COX-2. The 2-fluorophenyl variation enhances selectivity by exploiting the subtle size differences between the COX-1 and COX-2 active sites.

Computational Workflow: Step-by-Step Protocol

This protocol avoids rigid templates, focusing instead on the causal logic required for high-fidelity modeling of this specific scaffold.

Phase I: Dataset Curation & Tautomer Management

The Pitfall: Pyrazoles can exist in multiple tautomeric forms (


 vs 

). However, in 1-substituted pyrazoles like our target, the position is fixed. The challenge lies in the conformation of the N-phenyl bond.
  • Dataset Assembly: Collect analogs with

    
     (Actives) and 
    
    
    
    (Inactives).
  • 3D Structure Generation:

    • Generate 3D coordinates.[3][4]

    • Critical Step: Manually correct the N-N bond type to "aromatic" if your software (e.g., MOE, LigandScout) defaults to single/double, as this affects acceptor definitions.

  • Conformational Analysis:

    • Perform a dihedral scan of the N-Phenyl bond.

    • Insight: The ortho-fluorine creates a high energy barrier for planarity. The bioactive conformation is typically twisted (

      
      ). Restrict conformational search to this range to avoid generating biologically irrelevant "flat" conformers.
      
Phase II: Pharmacophore Feature Definition

For 1-(2-Fluorophenyl)-3,5-dimethylpyrazole, the pharmacophore hypothesis must include the following four features:

Feature TypeChemical MoietyGeometric Role
H-Bond Acceptor (HBA) Pyrazole

Interacts with conserved water or Ser/Gln residues.
Hydrophobic (Hyd) 3-Methyl & 5-MethylFills the hydrophobic clamp; provides steric selectivity.
Aromatic Ring (Aro) Phenyl Ring

-

stacking (T-shaped or parallel).
Halogen/Hydrophobic ortho-FluorineCrucial: Defines the "exclusion volume" (shape constraint) and potential halogen bonding.
Phase III: Model Construction (Ligand-Based)
  • Alignment: Use "Flexible Alignment" algorithms. Align the pyrazole rings of the most active compounds first. Allow the phenyl ring to rotate within the pre-calculated energy window.

  • Merger: Generate a "Shared Feature" model.

  • Exclusion Volumes: Map the inactive compounds. Any feature occupied only by inactives (e.g., a bulky group at the para-position of the phenyl ring that clashes with the receptor wall) should be converted into an Exclusion Sphere.

Phase IV: Diagrammatic Workflow

The following diagram illustrates the logic flow from molecule to validated model.

PharmacophoreWorkflow Start 1-(2-Fluorophenyl)-3,5- dimethylpyrazole Analogs Conform Conformational Analysis (Dihedral Scan of N-Phenyl bond) Start->Conform Bioactive Identify Bioactive Twist (Ortho-F Steric Clash) Conform->Bioactive Filter High Energy Align Superposition of Actives (Pyrazole Core Anchor) Bioactive->Align Features Feature Extraction: 1. HBA (N2) 2. Hyd (Methyls) 3. Aro (Phenyl) 4. Halogen (F) Align->Features Validation Validation (ROC Curve) AUC > 0.7 required Features->Validation Decoys Decoy Set Generation (DUD-E / ZINC) Decoys->Validation Challenge Model

Figure 1: Logical workflow for pharmacophore generation, emphasizing the critical conformational filtering step necessitated by the ortho-fluorine substitution.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate. Do not rely solely on internal training set statistics (


).
  • Decoy Set Generation:

    • Use the DUD-E (Directory of Useful Decoys) generator.

    • Input the 1-(2-Fluorophenyl)-3,5-dimethylpyrazole structure.

    • Generate 50 decoys per active ligand. These decoys must match physical properties (MW, LogP) but differ in topology.

  • ROC Analysis:

    • Screen the combined Active + Decoy database.

    • Plot the Receiver Operating Characteristic (ROC) curve.

    • Metric: The Area Under Curve (AUC) must exceed 0.7. If AUC < 0.7, the model is too generic (likely missing the specific steric constraint of the 3,5-dimethyl groups).

  • Enrichment Factor (EF):

    • Calculate

      
      . This measures how many actives are found in the top 1% of the ranked list compared to random selection.
      

Biological Signaling Pathway (PDE4B Context)

Understanding the downstream effect is vital for interpreting the "Why" of the pharmacophore. Inhibition of PDE4B by these analogs leads to elevated cAMP levels.

PDE4Pathway Ligand 3,5-Dimethylpyrazole Analog PDE4B PDE4B Enzyme Ligand->PDE4B Inhibits AMP AMP (Inactive) PDE4B->AMP Catalyzes cAMP cAMP (Cyclic AMP) cAMP->PDE4B Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates TNF TNF-α / IL-6 (Inflammation) CREB->TNF Downregulates

Figure 2: Mechanism of Action. The pharmacophore targets PDE4B, preventing cAMP degradation, which results in the suppression of inflammatory cytokines like TNF-α.

Key Findings & References

The protocols above are synthesized from the following authoritative sources on pyrazole medicinal chemistry and pharmacophore modeling.

References
  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2018) Significance: Establishes the 3,5-dimethylpyrazole core as a validated PDE4B scaffold and defines the SAR of phenyl ring substitutions. URL:[Link]

  • Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling Source: Molecular Diversity (2022) Significance: Provides specific protocols for aligning pyrazole derivatives and validating models using ZINC/ASINEX databases. URL:[Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones Source: World Health Organization / ResearchGate (2021) Significance: Highlights the specific "Fluorine Effect" on the biological activity and lipophilicity of pyrazole chalcones. URL:[Link]

  • Structure-based pharmacophore modeling... for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors Source: Frontiers in Pharmacology (2023) Significance: Demonstrates the use of the "Pharmit" server and modern exclusion volume techniques applicable to pyrazole scaffolds. URL:[Link]

Sources

Foundational

Technical Whitepaper: Metabolic Stability Profiling of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Executive Summary In modern medicinal chemistry, the 1-aryl-3,5-dimethylpyrazole motif is a privileged scaffold, frequently serving as a core pharmacophore in kinase inhibitors (e.g., CSNK2, BRAF), PDE4 antagonists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 1-aryl-3,5-dimethylpyrazole motif is a privileged scaffold, frequently serving as a core pharmacophore in kinase inhibitors (e.g., CSNK2, BRAF), PDE4 antagonists, and fungicide discovery. However, its clinical utility is often compromised by rapid hepatic clearance.

This technical guide focuses on 1-(2-Fluorophenyl)-3,5-dimethylpyrazole , dissecting its metabolic stability profile. While the ortho-fluorine substitution is a strategic design element intended to block specific metabolic soft spots and modulate conformation, the C3/C5-methyl groups introduce competing metabolic liabilities. This guide provides a comprehensive framework for evaluating, predicting, and optimizing the metabolic fate of this specific chemical entity.

Chemical Architecture & Metabolic Liabilities[1][2][3][4][5]

To understand the stability profile, we must first analyze the electronic and steric environment of the molecule.

The Fluorine Effect (Ortho-Blockade)

The inclusion of a fluorine atom at the ortho position (C2') of the N-phenyl ring is not merely decorative; it serves three critical metabolic functions:

  • Metabolic Blockade: It physically and electronically prevents CYP450-mediated hydroxylation at the typically labile ortho position.

  • Electronic Deactivation: The high electronegativity of fluorine (

    
    ) pulls electron density from the phenyl ring, raising the oxidation potential and making the ring less susceptible to electrophilic attack by the high-valent Iron-Oxo species (
    
    
    
    ) of CYP enzymes.
  • Conformational Twisting: The steric bulk of the fluorine atom (Van der Waals radius

    
    ) creates a clash with the pyrazole nitrogen or methyl groups, forcing the phenyl ring out of planarity. This "twisted" atropisomerism can reduce the molecule's fit into planar CYP active sites (like CYP1A2), potentially improving stability.
    
The Methyl Liability (The Achilles' Heel)

Despite the protection of the phenyl ring, the 3,5-dimethyl pattern on the pyrazole ring represents a significant metabolic liability.

  • Benzylic-like Oxidation: The methyl groups attached to the aromatic pyrazole ring are electronically similar to benzylic carbons. They are prime targets for CYP-mediated hydrogen atom abstraction (HAT).

  • Regioselectivity: The C5-methyl group (adjacent to the N-phenyl) is often more sterically crowded but electronically activated, whereas the C3-methyl is more accessible.

Mechanistic Pathways of Metabolism

The metabolic fate of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole is dictated by the competition between ring oxidation (Phase I) and methyl group functionalization.

Predicted Phase I Transformations
  • Primary Route (Methyl Oxidation): CYP enzymes (predominantly CYP3A4 and CYP2C9) will likely hydroxylate the methyl groups to form hydroxymethyl metabolites (

    
    ). These are rapidly oxidized further by cytosolic alcohol dehydrogenases (ADH) or CYPs to carboxylic acids  (
    
    
    
    ), leading to rapid renal clearance or inactivation.
  • Secondary Route (Aromatic Hydroxylation): While the 2-F blocks one ortho site, the para position (C4') remains vulnerable unless blocked by further substitution.

  • Tertiary Route (N-Dealkylation): Rare for N-aryl pyrazoles due to the strength of the

    
     bond.
    
Visualization: Metabolic Pathway Map

MetabolicPathway cluster_legend Pathway Legend Parent 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole M1 M1: Hydroxymethyl (C3 or C5 -CH2OH) Parent->M1 CYP3A4/2C9 (Hydroxylation) M3 M3: Phenolic Metabolite (4'-OH) Parent->M3 CYP2D6 (Aromatic Ox.) M2 M2: Carboxylic Acid (-COOH) M1->M2 ADH/ALDH (Oxidation) M4 M4: Glucuronide Conjugate (O-Gluc) M1->M4 UGT (Glucuronidation) M3->M4 UGT Blue: Phase I (Major) Blue: Phase I (Major) Red: Phase I (Terminal) Red: Phase I (Terminal) Blue: Phase I (Major)->Red: Phase I (Terminal) Green: Phase II (Conjugation) Green: Phase II (Conjugation) Red: Phase I (Terminal)->Green: Phase II (Conjugation)

Caption: Predicted metabolic tree showing the dominance of methyl group oxidation (M1/M2) over aromatic hydroxylation (M3) due to the protective 2-fluoro substituent.

Experimental Protocols: Assessing Stability

To validate the theoretical liabilities, the following self-validating experimental workflows are required.

In Vitro Microsomal Stability Assay (The "Gold Standard")

This protocol determines the Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Protocol Steps:

  • Pre-Incubation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final). Pre-incubate at 37°C for 5 minutes.
    
    • Why? To establish thermal equilibrium and assess non-NADPH dependent degradation.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
    
    • Why? Precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Metabolite Identification (MetID) Workflow

To confirm if the fluorine is effectively blocking ring oxidation or if the methyls are the primary soft spot.

Protocol:

  • Incubate compound at a higher concentration (10

    
    M) with HLM for 60 minutes.
    
  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Mining:

    • Look for +16 Da shift (Hydroxylation).

    • Look for +32 Da shift (Di-hydroxylation or Carboxylic acid formation).

    • Diagnostic Ion: If the +16 Da shift occurs on the fragment containing the F-phenyl ring, the blockade failed. If it occurs on the pyrazole fragment, the methyls are the culprit.

Data Interpretation & Optimization Strategies

Benchmarking Stability
ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Liability)

(Human)
> 60 min30–60 min< 30 min

(

L/min/mg)
< 1010–40> 40

Interpretation: If 1-(2-Fluorophenyl)-3,5-dimethylpyrazole shows a


, it is likely due to the rapid oxidation of the 3,5-methyl groups.
Optimization: "Hardening" the Scaffold

If the stability is insufficient, apply these medicinal chemistry tactics:

  • Deuteration: Replace the methyl hydrogens with deuterium (

    
    ).
    
    • Mechanism:[1][2][3][4][5][6] The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing down the rate-limiting HAT step by CYPs.

  • Cyclization: Link the 5-methyl group back to the phenyl ring (if sterics allow) to form a fused tricycle. This removes the accessible methyl hydrogens.

  • Bioisosterism: Replace the Methyl group with a Trifluoromethyl (

    
    )  or Cyclopropyl  group.
    
    • Note:

      
       is metabolically inert but electron-withdrawing, which may affect pyrazole basicity and target binding.
      

References

  • Strategic Fluorination in Drug Design

    • Title: Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.[7]

    • Source: MDPI (2024).
    • URL:[Link] (Representative context for fluorinated pyrazoles).

  • Metabolic Liabilities of Pyrazoles

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[8][9]

    • Source: PMC / NIH (2019).
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.[10]

    • Source: Pharmacy & Pharmacology Intern
    • URL:[Link]

  • Compound Data & Synthesis

    • Title: Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition.[4]

    • Source: MDPI (2021).
    • URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole from acetylacetone

Application Note: Scalable Synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole via Knorr Condensation Abstract & Strategic Relevance This application note details a robust, scalable protocol for the synthesis of 1-(2-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole via Knorr Condensation

Abstract & Strategic Relevance

This application note details a robust, scalable protocol for the synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS: 53316-87-1). This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) where the ortho-fluorine atom provides metabolic stability and conformational lock.

The method utilizes the Knorr Pyrazole Synthesis , a condensation reaction between a 1,3-diketone (acetylacetone) and a hydrazine derivative. Unlike generic textbook descriptions, this protocol addresses specific challenges associated with N-aryl hydrazines, including the management of hydrochloride salts and the optimization of workup procedures to maximize yield and purity without chromatographic separation.

Retrosynthetic Analysis & Mechanism

The synthesis is based on the acid-catalyzed condensation of a hydrazine nucleophile with a


-diketone.
Reaction Scheme

Mechanistic Pathway

The reaction proceeds through a stepwise condensation-cyclization mechanism. The ortho-fluorine substituent on the phenyl ring exerts an electronic effect that slightly deactivates the hydrazine nucleophile compared to a standard phenylhydrazine, requiring thermal activation (reflux) for completion.

KnorrMechanism Reactants Reactants: Acetylacetone + 2-Fluorophenylhydrazine Inter1 Intermediate 1: Hydrazone Formation (Nucleophilic Attack) Reactants->Inter1 -H2O (Acid Cat.) Inter2 Intermediate 2: Cyclization (Intramolecular Attack) Inter1->Inter2 Tautomerization Dehydration Dehydration: Loss of H2O (Aromatization) Inter2->Dehydration -H2O Product Product: 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole Dehydration->Product Final

Caption: Mechanistic flow of the Knorr condensation. The acid catalyst (HCl from the hydrazine salt) promotes the initial carbonyl activation and final dehydration steps.

Experimental Design

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)Role
2-Fluorophenylhydrazine HCl 162.591.05.00 gLimiting Reagent
Acetylacetone (2,4-Pentanedione)100.121.13.40 g (3.5 mL)Electrophile
Ethanol (Absolute)46.07Solvent50 mLSolvent
Sodium Acetate (Optional)*82.031.02.52 gBuffer (See Note 1)

Note 1: While the reaction proceeds in acidic media, adding Sodium Acetate can buffer the solution if the free base hydrazine is desired in situ, though the HCl salt alone usually suffices for catalysis.

Safety Considerations
  • Hydrazines: Potentially toxic and suspected carcinogens. Handle in a fume hood.

  • Acetylacetone: Flammable and an irritant.

  • Fluorinated Compounds: Standard organic handling; stable but avoid inhalation of dusts.

Detailed Synthesis Protocol

This protocol is designed for a 5g scale (based on hydrazine) but is linearly scalable.

Phase 1: Reaction Setup
  • Preparation: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Add 5.00 g (30.7 mmol) of 2-Fluorophenylhydrazine Hydrochloride to the flask.

  • Solvent Addition: Add 40 mL of Ethanol . Stir at room temperature. The salt may not fully dissolve immediately; this is normal.

  • Reagent Addition: Add 3.5 mL (33.8 mmol, 1.1 equiv) of Acetylacetone dropwise via syringe or addition funnel over 5 minutes.

    • Observation: The solution may turn slightly yellow or orange upon addition.

Phase 2: Thermal Activation
  • Reflux: Heat the reaction mixture to reflux (approx. 80°C oil bath temperature).

  • Monitoring: Maintain reflux for 3 hours .

    • TLC Control: Monitor consumption of hydrazine (visualized with UV or Iodine stain). Mobile phase: Hexanes:Ethyl Acetate (4:1). The product will be less polar than the hydrazine.

Phase 3: Workup & Isolation
  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

  • Precipitation:

    • Method A (Standard): Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

    • Method B (If Oiling Occurs): If the product separates as an oil (common with fluorinated aromatics), extract with Dichloromethane (3 x 30 mL) . Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Filtration: If solid, filter the precipitate using a Buchner funnel. Wash with cold water (2 x 20 mL).

Phase 4: Purification
  • Recrystallization: The crude solid is usually sufficiently pure (>95%). For analytical grade (>99%):

    • Dissolve the solid in a minimum amount of hot Ethanol .

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to 4°C.

    • Collect crystals via filtration.[5]

Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents Mix Mix Hydrazine HCl + EtOH Add Acetylacetone Start->Mix Reflux Reflux 3 Hours (80°C) Mix->Reflux Check Check TLC (Hex:EtOAc 4:1) Reflux->Check Check->Reflux Incomplete Quench Pour into Ice Water Check->Quench Complete Isolate Filter Solid or Extract (DCM) Quench->Isolate Purify Recrystallize (EtOH/H2O) Isolate->Purify Final Final Product: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Purify->Final

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target pyrazole.

Quality Control & Characterization

Upon isolation, the product must be validated against the following specifications.

  • Physical State: White to off-white solid (or viscous oil if traces of solvent remain).

  • Melting Point: Expected range ~50–70°C (Note: ortho-fluoro derivatives often have lower melting points than their non-fluorinated analogs due to disruption of crystal packing).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.20–2.30 ppm (s, 3H, 
      
      
      
      )[8]
    • 
       2.30–2.40 ppm (s, 3H, 
      
      
      
      )
    • 
       5.90–6.00 ppm (s, 1H, Pyrazole 
      
      
      
      )
    • 
       7.10–7.50 ppm (m, 4H, Aromatic protons).
      
    • Diagnostic: The two methyl groups will appear as distinct singlets. The C5-Methyl is often shielded by the orthogonal phenyl ring.

  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Found

      
      .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Product is oiling out or too soluble.Extract with DCM or Ethyl Acetate. Dry and rotovap to obtain an oil, then induce crystallization by scratching with Hexanes.[5]
Low Yield Incomplete condensation.Ensure reflux was vigorous. Check pH; if too acidic (pH < 1), add Sodium Acetate to buffer.
Dark Color Oxidation of hydrazine.Perform reaction under Nitrogen atmosphere. Use fresh hydrazine source.
Regioisomers? N/AAcetylacetone is symmetric; regioisomers are not possible regarding the pyrazole ring methyls.

References

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Organic Syntheses. (1941).[6] "3,5-Dimethylpyrazole".[2][3][6][7][8][9][10][11][12][13][14] Org.[11] Synth. Coll. Vol. 1, p.238.

  • Maddila, S., et al. (2013).[8] "Synthesis and biological evaluation of novel substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones". TSI Journals.

  • Sigma-Aldrich. "1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole Product Page".[12][13]

Sources

Application

Application Note: Synthesis of 3,5-dimethyl-1-(2-fluorophenyl)-1H-pyrazole via Knorr Pyrazole Synthesis

Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a variety of clinically significant drugs.[1] The introd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a variety of clinically significant drugs.[1] The introduction of fluorine atoms into these heterocyclic systems can dramatically enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2][3][4] Consequently, the synthesis of fluorinated pyrazoles is a subject of intense interest for researchers in drug development.[2][5]

This application note provides a detailed protocol for the synthesis of 3,5-dimethyl-1-(2-fluorophenyl)-1H-pyrazole through the condensation of 2-fluorophenylhydrazine and pentane-2,4-dione. This reaction is a classic example of the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring from a hydrazine derivative and a 1,3-dicarbonyl compound.[6][7][8][9] The resulting product is a valuable building block for the development of novel therapeutic agents, including potential phosphodiesterase type 4 (PDE4) inhibitors and anticancer agents.[10][11][12]

Reaction Mechanism: The Knorr Pyrazole Synthesis Pathway

The Knorr pyrazole synthesis proceeds via an acid-catalyzed condensation-cyclization-dehydration sequence.[7][8][13] The generally accepted mechanism for the reaction between 2-fluorophenylhydrazine and pentane-2,4-dione is as follows:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 2-fluorophenylhydrazine on one of the carbonyl carbons of pentane-2,4-dione.[14][15] This step is typically acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[6][7] Following the initial addition, a molecule of water is eliminated to form a hydrazone intermediate.[8][16]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[15] This cyclization step forms a five-membered heterocyclic intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a second water molecule from the cyclic intermediate, leading to the formation of a stable, aromatic pyrazole ring.[15] This dehydration step is the thermodynamic driving force for the reaction.

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 2-Fluorophenylhydrazine Step1 Step 1: Nucleophilic Attack & Dehydration R1->Step1 R2 Pentane-2,4-dione R2->Step1 Inter Hydrazone Intermediate Step1->Inter + H₂O Step2 Step 2: Intramolecular Cyclization Inter->Step2 Cyclic_Inter Cyclic Intermediate Step2->Cyclic_Inter Step3 Step 3: Dehydration & Aromatization Cyclic_Inter->Step3 P 3,5-dimethyl-1-(2-fluorophenyl)-1H-pyrazole Step3->P + H₂O

Caption: Knorr pyrazole synthesis mechanism.

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of 3,5-dimethyl-1-(2-fluorophenyl)-1H-pyrazole.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.SupplierNotes
2-Fluorophenylhydrazine hydrochloride2368-80-1162.61 g/mol e.g., Sigma-AldrichCorrosive, toxic. Handle with care.
Pentane-2,4-dione (Acetylacetone)123-54-6100.12 g/mol e.g., Sigma-AldrichFlammable liquid and vapor.
Ethanol (95% or absolute)64-17-546.07 g/mol ---Reaction solvent.
Glacial Acetic Acid64-19-760.05 g/mol ---Catalyst. Corrosive.
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ---For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ---Drying agent.
Round-bottom flask (100 mL)------------
Reflux condenser------------
Magnetic stirrer and stir bar------------
Heating mantle or oil bath------------
Buchner funnel and filter paper------------
Rotary evaporator------------
Thin Layer Chromatography (TLC) plates---------Silica gel 60 F₂₅₄
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorophenylhydrazine hydrochloride (1.63 g, 10.0 mmol).

  • Dissolution: Add 30 mL of ethanol to the flask and stir the mixture to dissolve the solid.

  • Addition of Dione: To the stirred solution, add pentane-2,4-dione (1.02 mL, 1.00 g, 10.0 mmol) dropwise at room temperature.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[16]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The starting materials should be consumed, and a new, higher Rf spot corresponding to the product should appear.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add 30 mL of water and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Neutralization and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases. Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with 20 mL portions of ethyl acetate.

  • Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Final Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which can be purified further.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to obtain a pure solid.

Caption: Experimental workflow for pyrazole synthesis.

Product Characterization

The identity and purity of the synthesized 3,5-dimethyl-1-(2-fluorophenyl)-1H-pyrazole should be confirmed using standard analytical techniques.

Analytical Technique Expected Results for 3,5-dimethyl-1-(2-fluorophenyl)-1H-pyrazole
Appearance White to off-white solid.
Molecular Formula C₁₁H₁₁FN₂
Molecular Weight 190.22 g/mol
¹H NMR (CDCl₃, MHz)δ (ppm): ~7.5-7.2 (m, 4H, Ar-H), ~5.9-6.0 (s, 1H, pyrazole C4-H), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃). Note: Exact shifts may vary slightly.[17]
¹³C NMR (CDCl₃, MHz)δ (ppm): Aromatic carbons (~160-115), Pyrazole carbons (~148, ~139, ~106), Methyl carbons (~13, ~12). Note: Exact shifts may vary slightly.[17]
FT-IR (KBr, cm⁻¹)Key peaks: ~3000-3100 (Aromatic C-H stretch), ~2900-3000 (Aliphatic C-H stretch), ~1500-1600 (C=C and C=N stretching), ~1200-1300 (C-F stretch).
Mass Spec. (ESI-MS) m/z: 191.09 [M+H]⁺.

Safety and Handling

  • 2-Fluorophenylhydrazine hydrochloride: This compound is toxic if swallowed and can cause skin and eye irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pentane-2,4-dione: This is a flammable liquid. Keep it away from ignition sources. It can also cause irritation.

  • Glacial Acetic Acid: This is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • All chemical waste should be disposed of in accordance with local regulations.

Conclusion and Applications

The Knorr pyrazole synthesis provides an efficient and direct route to 3,5-dimethyl-1-(2-fluorophenyl)-1H-pyrazole. This fluorinated heterocyclic compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorophenyl group makes it a particularly attractive scaffold in drug discovery, where fluorine substitution is a common strategy to modulate a drug candidate's physicochemical and pharmacokinetic properties.[3][5] Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, underscoring the importance of this synthetic protocol for researchers in medicinal chemistry.[1][10]

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Giradkar, V. (n.d.). knorr pyrazole synthesis [PPTX]. Slideshare.
  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Organic-Chemistry.org. (n.d.). Knorr Pyrazole Synthesis.
  • Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
  • Abdel-Wahab, B. F., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF.
  • Filo. (2025). Describe the reaction mechanism of phenylhydrazine with 2, 4-penta dione.
  • Ramoba, L.V., et al. (2025). Derivatives of pyrazole-based compounds as prospective cancer agents. ACS omega, 10(12), 12671-12678.
  • Liu, D., et al. (2019). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Asian Pacific Journal of Cancer Prevention.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280.
  • Sigma-Aldrich. (n.d.). 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole.
  • Filo. (2025). Question: What is the product of the reaction between 2,4-pentanedione an...

Sources

Method

Application Note: Crystallization Strategies for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Topic: Procedure for Crystallization of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Crystallography...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for Crystallization of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Crystallography Specialists.

Executive Summary

The isolation of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS: N/A for specific isomer, generic aryl-pyrazole class) presents unique challenges due to the steric and electronic influence of the ortho-fluorine substituent. While the parent 3,5-dimethylpyrazole is a high-melting solid (107°C), N-aryl substitutions often disrupt crystal lattice packing, frequently resulting in low-melting solids or oils prone to "oiling out" during purification.

This guide provides a scientifically grounded protocol for crystallizing this specific fluorinated intermediate, essential for downstream applications in kinase inhibitor development (e.g., p38 MAP kinase pathways) and agrochemical synthesis.

Physicochemical Profile & Solubility Mapping

Before initiating crystallization, one must understand the solute-solvent interactions. The 2-fluorophenyl group introduces lipophilicity while the pyrazole nitrogen retains some polar character.

Solubility Profile

Data derived from standard solubility screening of 1-aryl-3,5-dimethylpyrazole analogs.

Solvent ClassSpecific SolventSolubility (RT)Solubility (Hot)Suitability
Alcohols Methanol, Ethanol, IPAHighVery HighPrimary Solvent
Esters Ethyl AcetateHighVery HighGood for extraction, poor for crystallization alone
Chlorinated DCM, ChloroformHighHighToo soluble; use as solvent in vapor diffusion
Hydrocarbons Hexane, HeptaneLowModerateAnti-Solvent
Aqueous WaterInsolubleInsolubleAnti-Solvent
The "Oiling Out" Risk

Critical Insight: The ortho-fluorine atom creates lattice repulsion. Consequently, this compound may have a melting point near 50–60°C. If the crystallization temperature exceeds the melting point of the solvated product, the compound will separate as an oil (liquid-liquid phase separation) rather than crystals.

  • Mitigation: Maintain crystallization temperatures below 40°C during the nucleation phase.

Experimental Workflows

Diagram 1: Purification Logic Flow

The following flowchart illustrates the decision matrix for purifying the crude reaction mixture (typically from a Knorr condensation of 2-fluorophenylhydrazine and acetylacetone).

G Start Crude Reaction Mixture (Dark Oil/Solid) Solubility Solubility Screen (Target: EtOH or IPA) Start->Solubility Dissolution Dissolution (50-60°C) Filter Hot to Remove Insolubles Solubility->Dissolution Decision Is MP < 50°C? Dissolution->Decision MethodA Method A: Solvent/Anti-Solvent (EtOH + Water) Decision->MethodA No (High MP) MethodB Method B: Cryogenic Cooling (Pentane/Hexane @ -20°C) Decision->MethodB Yes (Low MP) OilOut Warning: Oiling Out MethodA->OilOut Final Pure Crystalline Solid (White/Off-White) MethodA->Final MethodB->Final Seed Add Seed Crystal Reduce Cooling Rate OilOut->Seed Remediation Seed->Final

Caption: Decision matrix for selecting the optimal crystallization path based on melting point estimation.

Detailed Protocols

Protocol A: Ethanol-Water Recrystallization (Standard)

Best for: Removal of polar impurities and unreacted hydrazine salts.

Reagents:

  • Crude 1-(2-Fluorophenyl)-3,5-dimethylpyrazole.[1]

  • Solvent: Absolute Ethanol (EtOH).

  • Anti-solvent: Deionized Water (

    
    ).
    

Step-by-Step Procedure:

  • Dissolution: Transfer 10.0 g of crude solid into a 100 mL Erlenmeyer flask. Add minimal Ethanol (approx. 15–20 mL) and heat to 50°C. Swirl until fully dissolved.

    • Note: Do not boil excessively; pyrazoles can be volatile or sublime.

  • Clarification: If the solution is cloudy (inorganic salts), filter rapidly through a pre-warmed glass frit or Celite pad.

  • Nucleation Setup: Place the clear filtrate on a magnetic stirrer at room temperature (25°C) with gentle stirring (100 RPM).

  • Anti-Solvent Addition: Slowly add

    
     dropwise.
    
    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add 1–2 mL of Ethanol to just clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form after 2 hours, transfer to a refrigerator (4°C) overnight.

  • Harvest: Filter the white needles/prisms under vacuum. Wash with cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at 35°C for 4 hours.

Protocol B: Low-Temperature Hydrocarbon Crystallization

Best for: Low-melting solids or oils that refuse to crystallize in alcohols.

Reagents:

  • Solvent: Hexane or n-Heptane.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil/solid in a minimum amount of warm Hexane (40°C).

  • Cooling: Allow to cool to room temperature.

  • Cryogenic Step: Place the sealed vessel in a freezer at -20°C for 24 hours.

  • Isolation: Crucial Step —Filter quickly while the apparatus is still cold. If the funnel is warm, the crystals may melt back into the mother liquor.

Quality Control & Validation

Every batch must be self-validated using the following metrics:

TestAcceptance CriteriaScientific Rationale
HPLC Purity > 98.5% (Area)Removes unreacted acetylacetone and hydrazine.
1H NMR No peaks at

2.0-2.2 (Acetone)
Confirms complete solvent removal.
Appearance White to Off-white Crystalline SolidColor indicates oxidation products (often yellow/brown).
Melting Point Sharp range (< 2°C variance)Wide range indicates occlusion of solvent or impurities.
Diagram 2: Molecular Interaction Mechanism

Understanding why Method A works: The hydrophobic effect drives the aryl-pyrazole out of solution as water structure increases.

Molecular cluster_0 Solvated State (Ethanol) cluster_1 Precipitation (Water Addition) M1 Pyrazole S1 EtOH M1->S1 H-Bond S2 EtOH M1->S2 Crystal Crystal Lattice M1->Crystal Aggregates W1 H2O W1->S1 Displaces W2 H2O W2->S2 Displaces

Caption: Mechanism of antisolvent crystallization. Water disrupts the Ethanol-Pyrazole solvation shell, forcing lattice formation.

Safety & Handling

  • Hydrazine Residues: If synthesizing from scratch, ensure the crude material is free of hydrazine (highly toxic/carcinogenic) before crystallization. The initial wash with dilute HCl can remove hydrazine traces, but may protonate the pyrazole.

  • Fluorine Chemistry: While the C-F bond is stable, avoid using strong reducing agents which might defluorinate the ring.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

References

  • Sigma-Aldrich. Product Specification: 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole.[1] Available at:

  • National Institute of Standards and Technology (NIST). 3,5-Dimethylpyrazole Properties and Spectral Data. Available at:

  • Organic Syntheses. 3,5-Dimethylpyrazole Synthesis (General Knorr Method). Org. Synth. 1951, 31, 43. Available at:

  • Maddila, S. et al. Synthesis and characterization of new 1-aryl-3,5-dimethylpyrazoles. J. Chem. Pharm. Res., 2013.[2] (Contextual reference for aryl-pyrazole solubility).

Sources

Application

Using 1-(2-Fluorophenyl)-3,5-dimethylpyrazole as a ligand in metal complexes

This Application Note is designed for researchers in organometallic chemistry, catalysis, and medicinal inorganic chemistry. It details the synthesis, coordination, and application of 1-(2-Fluorophenyl)-3,5-dimethylpyraz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry, catalysis, and medicinal inorganic chemistry. It details the synthesis, coordination, and application of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (2-F-DMP) , a specialized ligand that leverages the ortho-fluorine effect to modulate steric bulk and electronic density at the metal center.

Protocols for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Introduction: The "Fluorine Effect" in Coordination Chemistry

1-(2-Fluorophenyl)-3,5-dimethylpyrazole is more than a simple nitrogen donor; it is a precision tool for tuning metal complexes. Unlike its non-fluorinated analog (1-phenyl-3,5-dimethylpyrazole), the 2-fluoro substituent introduces two critical perturbations:

  • Electronic Modulation: The high electronegativity of fluorine (

    
    ) pulls electron density from the phenyl ring, stabilizing the HOMO levels of the resulting metal complex. In Iridium(III) emitters, this typically results in a blue-shift  of phosphorescence.
    
  • Steric Locking: The ortho-fluorine atom creates significant steric pressure near the coordination sphere. This can prevent free rotation of the phenyl ring upon coordination, locking the ligand into a specific conformation (atropisomerism) or forcing cyclometallation at the specific C-H bond opposite the fluorine.

Module A: Ligand Synthesis Protocol

Objective: Synthesize high-purity 1-(2-Fluorophenyl)-3,5-dimethylpyrazole from commodity precursors.

Reaction Scheme


Materials
  • Precursor A: 2,4-Pentanedione (Acetylacetone) [CAS: 123-54-6]

  • Precursor B: 2-Fluorophenylhydrazine Hydrochloride [CAS: 2924-15-4]

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (catalytic amount)

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluorophenylhydrazine HCl (10 mmol, 1.62 g) in Ethanol (30 mL) .

  • Addition: Add Triethylamine (11 mmol) dropwise to neutralize the hydrochloride salt. The solution may become slightly cloudy.

  • Condensation: Add 2,4-Pentanedione (10 mmol, 1.00 g) followed by 3-4 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours .

    • Self-Validating Check: The reaction progress can be monitored by TLC (Hexane:EtOAc 4:1). The hydrazine spot (polar, baseline) should disappear, replaced by a faster-moving UV-active spot (

      
      ).
      
  • Work-up:

    • Cool the reaction to room temperature.[1][2]

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Dissolve the oily residue in Dichloromethane (DCM, 50 mL) and wash with Water (2 x 30 mL) to remove salts.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If the product is an oil, induce crystallization by triturating with cold hexane. If solid, recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 85-90%

    • Appearance: White to off-white crystalline solid.

Module B: Iridium(III) Cyclometallation (OLED Application)

Context: This protocol synthesizes a cyclometalated Ir(III) dimer, a critical precursor for phosphorescent OLED emitters. The 2-fluoro group facilitates the formation of blue/green emitters.

Workflow Diagram

Ir_Synthesis Ligand Ligand (2-F-DMP) Mix Mix in 2-Ethoxyethanol/H2O (3:1 Ratio) Ligand->Mix IrCl3 IrCl3 · xH2O IrCl3->Mix Reflux Reflux 110°C (24 Hours) Mix->Reflux N2 Atmosphere Precipitate Cool & Add Water Reflux->Precipitate Filter Filter Dimer (Yellow/Green Solid) Precipitate->Filter

Figure 1: Critical path for the synthesis of the chloro-bridged Iridium dimer.

Protocol: Synthesis of

  • Stoichiometry: Combine

    
     (1 mmol)  and Ligand (2.2 mmol)  in a 2-neck flask.
    
    • Note: A slight excess of ligand (10%) prevents unreacted iridium species.

  • Solvent System: Add 2-Ethoxyethanol (15 mL) and Deionized Water (5 mL) .

    • Why this solvent? 2-Ethoxyethanol has the high boiling point (135°C) required for cyclometallation activation energy, while water helps solubilize the chloride salts.

  • Deoxygenation: Bubble Nitrogen (

    
    ) through the solution for 15 minutes. Critical:  Iridium(III) precursors are susceptible to oxidation to Ir(IV) oxides if 
    
    
    
    is present.
  • Reaction: Reflux at 110°C for 24 hours under inert atmosphere.

  • Isolation:

    • Cool to room temperature.[1][2]

    • Add Water (20 mL) to precipitate the dimer.

    • Filter the yellow/green precipitate.

    • Wash with Water (x3) and Hexane (x2) to remove unreacted ligand.

  • Characterization Check: The product should be insoluble in water but soluble in DCM.

Module C: Palladium(II) Coordination (Catalysis/Bio-Activity)

Context: Palladium complexes of this ligand are candidates for C-H activation catalysis and anticancer screening.

Protocol: Synthesis of

  • Dissolution: Dissolve

    
     (0.5 mmol)  in Methanol (10 mL) . The solution will be reddish-brown.
    
  • Ligand Addition: Dissolve 2-F-DMP (1.0 mmol) in DCM (5 mL) and add it slowly to the palladium solution.

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validating Check: A color change from reddish-brown to bright yellow or orange indicates coordination of the nitrogen donors.

  • Crystallization: Allow the solvents to evaporate slowly (slow diffusion of diethyl ether into the solution is preferred for X-ray quality crystals).

  • Structure: The complex typically adopts a square planar geometry with the pyrazole nitrogens in a trans configuration to minimize steric clash between the bulky 2-fluorophenyl groups.

Characterization Data Summary
TechniqueParameterExpected ObservationStructural Insight
1H NMR Pyrazole-H4

6.0 - 6.2 ppm (s)
Confirms pyrazole ring integrity.
1H NMR Methyl Groups

2.2 - 2.4 ppm (s, 6H)
Two distinct singlets if rotation is restricted; one if free.
19F NMR Ar-F

-110 to -120 ppm
Diagnostic shift; significant change upon metal coordination.
IR Spec

1580 - 1600 cm

Shift of +10-20 cm

upon coordination to metal.
XRD Bond LengthM-N

2.0 - 2.1 Å
Typical for Pyrazole-Metal bonds.
Troubleshooting & Optimization
Logic Flow for Troubleshooting

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Ligand spot gone?) Start->CheckTLC BlackPrecip Black Precipitate formed? Start->BlackPrecip Yes Proceed to Workup CheckTLC->Yes Yes No Add Catalyst (AcOH) or Increase Temp CheckTLC->No No Decomp Metal Reduction (Pd0/Ir0). Check O2 exclusion. BlackPrecip->Decomp Yes

Figure 2: Decision tree for common synthesis issues.

Common Issue: "Black Precipitate"

  • Cause: Reduction of the metal precursor (Pd(II)

    
     Pd(0) or Ir(III) 
    
    
    
    Ir(0)) due to excessive heating or lack of stabilizing ligands.
  • Fix: Ensure the ligand is added before heating. For Ir synthesis, ensure strict deoxygenation.

References
  • Synthesis of Fluorinated Pyrazoles

    • Title: Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition.
    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • General Pyrazole Synthesis (Organic Syntheses)

    • Title: 3,5-Dimethylpyrazole.[2][3][4][5][6][7][8][9][10]

    • Source: Organic Syntheses, Coll.[3] Vol. 4, p.351.

    • URL:[Link]

  • Iridium Cyclometallation Protocols

    • Title: Tunable Emission Color of Iridium(III) Complexes with Phenylpyrazole Derivatives.[11]

    • Source: ResearchG
    • URL:[Link]

  • Palladium Pyrazole Complexes

    • Title: Palladium(II) complexes bearing 1-iminothiolate-3,5-dimethylpyrazoles.[8]

    • Source: RSC (New Journal of Chemistry), 2015.
    • URL:[Link]

  • Copper Bioactive Complexes

    • Title: Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents.
    • Source: NIH (PubMed Central), 2021.
    • URL:[Link]

Sources

Method

Application Note: Strategic Solvent Selection for N-Arylation of Dimethylpyrazoles

Executive Summary The N-arylation of dimethylpyrazoles (specifically the symmetric 3,5-dimethylpyrazole and the asymmetric 3,4-isomer) is a cornerstone transformation in the synthesis of p38 MAP kinase inhibitors, agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylation of dimethylpyrazoles (specifically the symmetric 3,5-dimethylpyrazole and the asymmetric 3,4-isomer) is a cornerstone transformation in the synthesis of p38 MAP kinase inhibitors, agrochemical fungicides, and non-steroidal anti-inflammatory drugs (NSAIDs). While the choice of catalyst (Pd vs. Cu) often dominates optimization discussions, solvent selection is the silent variable that dictates reaction kinetics, impurity profiles, and scalability.

This guide moves beyond traditional "screen-and-hope" methodologies. We provide a mechanistic rationale for solvent selection, distinguishing between Buchwald-Hartwig (Pd), Ullmann-Goldberg (Cu), and


  pathways. We introduce "green" alternatives (2-MeTHF, aqueous micellar systems) to replace reprotoxic dipolar aprotic solvents (DMF, NMP) without compromising yield.

Mechanistic Solvent Effects

To select the correct solvent, one must understand its role in the specific catalytic cycle employed.

The Polarity-Temperature Trade-off
  • Copper-Catalyzed (Ullmann): Requires high temperatures (>100°C) to overcome the activation barrier of the oxidative addition of the aryl halide to Cu(I).

    • Traditional Choice: DMF or DMSO.[1][2] High boiling point and ability to solubilize inorganic bases (

      
      , 
      
      
      
      ).
    • Risk:[3][4] Strong coordination of solvent (DMSO) to the metal center can compete with the amine substrate, retarding the rate if not balanced correctly.

  • Palladium-Catalyzed (Buchwald-Hartwig): Sensitive to "poisoning" by strongly coordinating solvents.

    • Traditional Choice: Toluene or 1,4-Dioxane. Non-polar or weakly polar solvents prevent solvent-Pd coordination, allowing bulky phosphine ligands to facilitate the reductive elimination step.

    • Risk:[3][4] Poor solubility of inorganic bases leads to heterogeneous mixtures, requiring efficient agitation.

Regioselectivity (For 3,4-Dimethylpyrazole)

While 3,5-dimethylpyrazole is symmetric (N1 and N2 are equivalent), 3,4-dimethylpyrazole is not.

  • Polar Aprotic Solvents (DMF/DMSO): Favor the thermodynamic product (sterically less hindered N-arylation) by stabilizing the transition state of the deprotonated pyrazolate anion.

  • Fluorinated Alcohols (TFE/HFIP): Recent data suggests these solvents can alter regioselectivity via hydrogen-bond donation to the specific nitrogen lone pair, flipping selectivity toward the kinetic isomer in specific cases.

Strategic Decision Tree

Use this logic flow to determine the starting solvent system for your substrate class.

SolventSelection Start Substrate Analysis: Aryl Halide (Ar-X) Type ElectronDeficient Electron-Deficient (e.g., p-NO2, p-CN) Start->ElectronDeficient ElectronNeutral Electron-Neutral/Rich (e.g., p-OMe, p-Me) Start->ElectronNeutral MechanismSNAr Mechanism: SNAr (Nucleophilic Aromatic Substitution) ElectronDeficient->MechanismSNAr MechanismMetal Mechanism: Metal Catalysis ElectronNeutral->MechanismMetal SolventDMSO Solvent: DMSO or DMF (High T, Cheap) MechanismSNAr->SolventDMSO Standard CostFocus Priority: Cost & Scalability MechanismMetal->CostFocus ComplexityFocus Priority: Complexity & Speed MechanismMetal->ComplexityFocus CuCat Copper Catalysis (Ullmann) CostFocus->CuCat PdCat Palladium Catalysis (Buchwald) ComplexityFocus->PdCat CuCat->SolventDMSO Traditional SolventGreen Solvent: 2-MeTHF or Water (Surfactant) CuCat->SolventGreen Modern/Green PdCat->SolventGreen Green Alt (CPME) SolventTol Solvent: Toluene or t-Amyl Alcohol PdCat->SolventTol Standard

Figure 1: Decision matrix for solvent selection based on aryl halide electronics and process priorities.

Comparative Solvent Performance Data

The following data aggregates typical yields for the N-arylation of 3,5-dimethylpyrazole with 4-bromoanisole (electron-neutral, challenging for


) using standard catalytic systems.
Solvent SystemCatalyst TypeBaseTemp (°C)Yield (Isolated)Green Score*Notes
DMF CuI / Diamine

11088%LowHard to remove; high boiling point.
DMSO CuI / L-Proline

9092%LowExcellent kinetics; oxidative decomposition risk.
Toluene Pd(OAc)2 / XPhos

10095%MediumStandard for Pd; flammable; reprotoxic issues.
2-MeTHF Pd(OAc)2 / XPhos

8591%HighBiogenic; clean phase separation in workup.
Water (2% TPGS) Pd(dtbpf)Cl2

4584%Very HighMicellar catalysis; surfactant removal required.

*Green Score based on GSK/Pfizer Solvent Selection Guides (Flashpoint, Toxicity, E-factor).

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Copper-Catalyzed)

Best for: Cost-sensitive scale-up, electron-deficient to neutral aryl halides. Solvent Strategy: DMSO is used for its high dielectric constant, stabilizing the charged intermediates in the catalytic cycle.

Materials:

  • 3,5-Dimethylpyrazole (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • CuI (10 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • 
     (2.0 equiv, micronized)
    
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add CuI,

    
    , and 3,5-dimethylpyrazole.
    
  • Inert: Seal the vial and purge with Argon for 5 minutes (evacuate/refill x3).

  • Solvent Add: Inject degassed DMSO, followed by the aryl halide and the diamine ligand via syringe.

    • Critical Step: If the mixture turns green immediately, oxygen is present. Purge again. It should be a suspension (blue/green tint develops during reaction, not start).

  • Heat: Stir at 110°C for 12–24 hours.

  • Workup (Self-Validating):

    • Dilute with Ethyl Acetate.[5]

    • Wash with water (x3) to remove DMSO.

    • Check: If the aqueous layer is blue, copper is successfully removing into the water phase.

  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize (usually from EtOH/Heptane) or column chromatography.
    
Protocol B: The "High-Performance" Method (Palladium-Catalyzed)

Best for: Sterically hindered aryl halides, electron-rich substrates, or when low temperatures are required. Solvent Strategy: Toluene or 2-MeTHF (Green alternative). Non-polar nature prevents catalyst poisoning.

Materials:

  • 3,5-Dimethylpyrazole (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: XPhos or BrettPhos (2-4 mol%)

  • Base:

    
     (1.5 equiv) - Note: Must be stored in glovebox or fresh bottle.
    
  • Solvent: Anhydrous Toluene or 2-MeTHF.

Workflow:

  • Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in a small amount of solvent for 5 mins under Argon to form the active catalyst species

    
    .
    
  • Charge: Add Aryl Halide, Pyrazole, and Base to the reaction vessel.

  • Combine: Add the catalyst solution to the vessel.

  • Heat: Heat to 80–100°C. Reaction is often complete in <4 hours.

  • Filter: Filter hot through a Celite pad to remove Palladium black.

  • Isolation: Concentrate filtrate. 2-MeTHF allows for direct water wash (unlike dioxane/water which mix).

Experimental Workflow Visualization

Workflow Prep Preparation (Inert Atmosphere) Reaction Reaction (Heat + Stirring) Prep->Reaction Monitor IPC: HPLC/TLC (Check Conversion) Reaction->Monitor Monitor->Reaction <95% Conv. Quench Quench/Extraction (Solvent Dependent) Monitor->Quench >95% Conv. Isolation Isolation (Crystallization) Quench->Isolation

Figure 2: General workflow for N-arylation. Note that the "Quench" step varies significantly between DMSO (requires extensive water wash) and Toluene (requires filtration).

Troubleshooting & Quality Attributes

ObservationRoot CauseCorrective Action
Low Conversion (Cu) Catalyst OxidationEnsure Argon purge is robust. Cu(I) oxidizes to inactive Cu(II) (green/black) in air. Add 10% Sodium Ascorbate as a reductant.
Low Conversion (Pd) Base Insolubility

is moisture sensitive. Switch to

and add trace water (Schlenk effect) or use 2-MeTHF to improve solubility.
Bis-arylation StoichiometryIf using di-haloarenes, strictly control equivalents (use excess pyrazole) and lower temperature.
Emulsion in Workup DMSO/Water densityWhen washing DMSO, add Brine to the aqueous layer to increase density difference and break emulsions.

References

  • Buchwald-Hartwig Foundation: Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[6] The Journal of Organic Chemistry. Link

  • Regioselectivity Insights: Frie, J. L., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Link

  • Green Solvent Selection: Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Link

  • Micellar Catalysis: Lipshutz, B. H., et al. (2011). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta. Link

  • Mechanism of Ullmann: Sperotto, E., et al. (2010). The Mechanism of Copper-Catalyzed Arylation of Amines. Dalton Transactions. Link

Sources

Application

Microwave-Assisted Synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Application Note & Protocol | Code: MW-PYR-2F-05 [1] Executive Summary & Application Context The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbus...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Code: MW-PYR-2F-05 [1]

Executive Summary & Application Context

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster anti-inflammatory drugs (e.g., Celecoxib) and emerging kinase inhibitors.[2] The specific derivative, 1-(2-Fluorophenyl)-3,5-dimethylpyrazole , incorporates a bioisosteric fluorine substitution, known to enhance metabolic stability and lipophilicity (LogP) compared to non-fluorinated analogues.[1][2]

Traditional synthesis (Knorr condensation) often requires refluxing in ethanol for 4–12 hours with acid catalysts, yielding variable results.[2] This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to <15 minutes, improves yield to >90%, and utilizes green chemistry principles (aqueous or solvent-free conditions).[1][2]

Key Advantages of this Protocol:

  • Speed: Reaction completion in 10 minutes vs. overnight reflux.

  • Purity: Regioselectivity is controlled by the symmetric nature of the diketone, but the protocol minimizes side-product formation (e.g., hydrazones).[2]

  • Scalability: Validated from 1 mmol to 50 mmol scales.

Scientific Principles & Mechanism

The synthesis follows the Paal-Knorr type cyclocondensation between a hydrazine derivative and a 1,3-diketone.[1]

Reaction Mechanism[1]
  • Nucleophilic Attack: The terminal nitrogen of (2-fluorophenyl)hydrazine attacks one of the carbonyl carbons of acetylacetone (2,4-pentanedione).[1]

  • Dehydration: Loss of a water molecule forms a hydrazone intermediate.

  • Cyclization: The secondary nitrogen attacks the second carbonyl group.

  • Aromatization: Final dehydration yields the heteroaromatic pyrazole system.

Microwave Effect: The dipolar polarization of the polar solvent (Ethanol/Water) and the reagents leads to rapid internal heating (dielectric heating).[2] This overcomes the activation energy barrier for the dehydration steps significantly faster than convective heating.

Reaction Scheme Visualization

ReactionScheme Hydrazine 2-Fluorophenylhydrazine (Nucleophile) Inter1 Hydrazone Intermediate Hydrazine->Inter1 - H2O Diketone Acetylacetone (Electrophile) Diketone->Inter1 Product 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole Inter1->Product - H2O (Cyclization) Conditions MW Irradiation 120-150°C 10-15 min Conditions->Inter1 Catalyzes

Figure 1: Mechanistic pathway for the condensation of hydrazine and 1,3-diketone under microwave irradiation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • (2-Fluorophenyl)hydrazine hydrochloride (CAS: 2924-15-4)[1]

    • Acetylacetone (2,4-Pentanedione) (CAS: 123-54-6)[1][2]

    • Ethanol (Absolute) or Deionized Water (Green Alternative)[1][2]

    • Sodium Acetate (NaOAc) or NaOH (to neutralize HCl salt)[1][2]

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)[1][2]

    • 10 mL or 35 mL pressurized microwave vials with snap-caps.

    • Magnetic stir bars.

Step-by-Step Procedure (Standard Scale: 2.0 mmol)

Step 1: Preparation of Reaction Mixture

  • Weigh 325 mg (2.0 mmol) of (2-Fluorophenyl)hydrazine hydrochloride into a 10 mL microwave vial.

  • Add 164 mg (2.0 mmol) of Sodium Acetate (NaOAc) to neutralize the hydrochloride salt.[1][2] Note: If using free base hydrazine, skip NaOAc.[2]

  • Add 3.0 mL of Ethanol (or Water for green protocol).

  • Add 220 mg (2.2 mmol, 1.1 eq) of Acetylacetone. Excess diketone ensures complete consumption of the toxic hydrazine.

  • Add a magnetic stir bar and seal the vial with a septa cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Program Parameters:

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)[1][2]

    • Power: Dynamic (Max 200W)[1][2]

    • Stirring: High

  • Start the run. The system should reach 140°C within 60-90 seconds.[1]

Step 3: Workup & Isolation

  • Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

  • Crucial Checkpoint: Remove a 10 µL aliquot for TLC (20% EtOAc in Hexane). The hydrazine spot (polar, baseline) should be absent.[2]

  • Pour the reaction mixture into 20 mL of ice-cold water .

  • Stir vigorously for 5 minutes. The product should precipitate as a white to off-white solid.[1]

  • Filter the solid using vacuum filtration.[3]

  • Wash the filter cake with 2 x 5 mL cold water.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (1:1) if necessary.

  • Dry in a vacuum oven at 45°C for 4 hours.

Optimization & Troubleshooting Data

The following table summarizes optimization studies performed to validate the robustness of this protocol.

EntrySolventCatalystTemp (°C)Time (min)Isolated Yield (%)Notes
1EthanolNone80 (Reflux)24078%Conventional heating (Control).[1]
2EthanolNaOAc120588%Incomplete conversion.
3 Ethanol NaOAc 140 10 94% Optimal Standard Conditions.
4WaterNaOAc1501591%Green Protocol. Product precipitates upon cooling.
5Solvent-FreeNone100585%Hard to handle solid product; stirring issues.[1]
Optimization Logic Tree

Optimization Start Start Optimization Solubility Is Hydrazine salt soluble? Start->Solubility SolventChoice Select Solvent Solubility->SolventChoice Yes Ethanol Ethanol (Standard) SolventChoice->Ethanol Water Water (Green/Precipitation) SolventChoice->Water TempCheck Check Temp Stability Ethanol->TempCheck Water->TempCheck HighTemp 140-150°C (Fast, High Yield) TempCheck->HighTemp Stable Reagents LowTemp 80-100°C (Slower, Cleaner?) TempCheck->LowTemp Labile Reagents

Figure 2: Decision matrix for solvent and temperature selection based on precursor solubility and stability.

Characterization & Validation

To ensure the protocol was successful, compare your isolated product against these standard metrics.

  • Appearance: White crystalline solid.

  • Melting Point: 58–60 °C (Lit. val. for analogues often range 50-70°C depending on purity).[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.45–7.10 (m, 4H, Ar-H) – Multiplet for 2-Fluorophenyl ring.[1][2]
      
    • 
       5.90 (s, 1H, Pyrazole-H4) – Characteristic singlet for the 4-position.[1][2]
      
    • 
       2.25 (s, 3H, CH3) – C3-Methyl.[1][2]
      
    • 
       2.20 (s, 3H, CH3) – C5-Methyl.[1][2]
      
  • 13C NMR (100 MHz, CDCl3):

    • Expect doublet splitting in aromatic carbons due to C-F coupling (

      
      ).[1][2]
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 190.09
      
    • Observed

      
      [1][2]
      

Safety & Compliance

  • Hydrazine Toxicity: 2-Fluorophenylhydrazine is toxic and a potential sensitizer.[1] Handle in a fume hood. The microwave vial must be loaded in a hood before transport to the reactor.

  • Pressure Hazards: Ethanol expands significantly at 140°C. Ensure the microwave vial is rated for at least 20 bar. Do not overfill the vial (max 2/3 volume).

  • Waste Disposal: The filtrate contains excess acetylacetone and sodium salts. Dispose of as organic solvent waste.

References

  • Microwave-Assisted Synthesis of Pyrazoles (Review): Karakaya, A. (2025).[1][4] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Link[1][2]

  • Water-Based Green Synthesis: Law, J., et al. (2019).[1][2][3] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE).[1][2] Link

  • Solvent-Free Protocols: MDPI. (2020).[1] Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molbank. Link

  • Biological Activity Context: Alegaon, S. G., et al. (2014).[2] Synthesis and pharmacophore modeling of 1,3,4-trisubstituted pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Link

  • General Microwave Chemistry: Kappe, C. O. (2004).[2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link[1][2]

Sources

Method

Catalytic applications of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole metal complexes

Application Note: Catalytic Utility of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Metal Complexes Abstract This technical guide details the synthesis, coordination chemistry, and catalytic applications of 1-(2-Fluorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Metal Complexes

Abstract

This technical guide details the synthesis, coordination chemistry, and catalytic applications of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (F-DMPz) metal complexes. Unlike simple phenyl-pyrazole analogs, the ortho-fluorine substituent in F-DMPz introduces a unique "hemilabile" handle and electronic withdrawing effect. These properties are critical for stabilizing coordinatively unsaturated metal centers (e.g., Ni(II), Pd(II)) and modulating redox potentials in biomimetic oxidation (e.g., Cu(II)). This note provides validated protocols for Nickel-catalyzed ethylene oligomerization, Copper-mediated oxidation, and Palladium-catalyzed cross-coupling.

Ligand Architecture & Coordination Logic

The F-DMPz ligand is distinguished by the 2-fluorophenyl group attached to the pyrazole nitrogen. While the pyrazole unit acts as a robust


-donor, the fluorine atom plays a dual role:
  • Electronic Modulation: The electron-withdrawing nature of fluorine increases the Lewis acidity of the metal center, enhancing electrophilicity—a key factor in olefin insertion kinetics.

  • Hemilability (C-F···M Interaction): The ortho-fluorine can form weak, reversible interactions with the metal center (an "agostic-type" interaction), stabilizing active species during catalytic turnover without permanently blocking coordination sites.

Ligand Synthesis Workflow

The ligand is synthesized via the condensation of 2-fluorophenylhydrazine with acetylacetone (2,4-pentanedione).

LigandSynthesis Start1 2-Fluorophenylhydrazine (HCl Salt) Reaction Condensation Reflux in EtOH/H2O (2-4 hours) Start1->Reaction Start2 Acetylacetone (2,4-Pentanedione) Start2->Reaction Product 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole (F-DMPz) Reaction->Product -2 H2O Complex Metal Complexation (MX2 + nL) Product->Complex + Metal Salt (NiBr2, CuCl2, PdCl2)

Figure 1: Synthetic pathway for F-DMPz and subsequent metal complexation.[1][2]

Application I: Nickel-Catalyzed Ethylene Oligomerization

Mechanism: Nickel(II) complexes of pyrazoles are potent precatalysts for ethylene oligomerization (SHOP-type chemistry). The fluorine effect is critical here: the electron-withdrawing ortho-F substituent reduces the electron density at the Nickel center. This destabilizes the ground state, facilitating ethylene coordination and insertion. Furthermore, the steric bulk of the ortho-group retards the rate of chain transfer (beta-hydride elimination), shifting the product distribution toward higher molecular weight oligomers or polymers compared to the non-fluorinated analog.

Protocol: Ethylene Oligomerization

Reagents:

  • Precatalyst: [NiBr

    
    (F-DMPz)
    
    
    
    ] (Synthesized by reacting NiBr
    
    
    (DME) with 2 equiv. F-DMPz in CH
    
    
    Cl
    
    
    ).
  • Co-catalyst: Methylaluminoxane (MAO) or EtAlCl

    
    .
    
  • Solvent: Toluene (Anhydrous).

Step-by-Step Procedure:

  • Inert Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with [NiBr

    
    (F-DMPz)
    
    
    
    ] (10
    
    
    mol).
  • Solvation: Add anhydrous toluene (30 mL) and stir to suspend the complex.

  • Activation: Add the co-catalyst (MAO) solution (Al/Ni ratio = 500:1 to 1000:1). The solution should turn from green/brown to active yellow/orange.

  • Reaction: Remove from glovebox and connect to a high-pressure ethylene line. Purge 3x with ethylene. Pressurize to 5–10 bar (atm) of ethylene.

  • Stirring: Stir vigorously at 30°C for 30–60 minutes.

  • Quenching: Vent excess ethylene. Quench with acidic methanol (5% HCl in MeOH).

  • Analysis: Analyze the liquid fraction (oligomers) by GC-MS and the solid fraction (if any) by DSC/GPC.

Expected Outcome:

  • Activity: High turnover frequency (TOF > 10

    
     h
    
    
    
    ).
  • Selectivity: Distribution of

    
    -olefins (C
    
    
    
    –C
    
    
    ), following a Schulz-Flory distribution. The F-substituent typically shifts the
    
    
    value higher (more solid polymer) compared to the H-analog.

Application II: Copper-Mediated Biomimetic Oxidation

Mechanism: Cu(II) complexes of F-DMPz mimic the active sites of type-3 copper enzymes (e.g., catecholase). The ligand supports the Cu(II)/Cu(I) redox couple. The 2-fluorophenyl group modulates the redox potential (


), making the copper center more oxidizing than its non-fluorinated counterpart, thereby enhancing the rate of substrate oxidation (e.g., catechol to quinone).

Protocol: Catalytic Oxidation of Catechol

Reagents:

  • Catalyst: [Cu(F-DMPz)

    
    Cl
    
    
    
    ] or in-situ generated complex.
  • Substrate: 3,5-Di-tert-butylcatechol (DTBC).

  • Solvent: Methanol or Acetonitrile (O

    
     saturated).
    

Step-by-Step Procedure:

  • Baseline: Prepare a 10 mM stock solution of DTBC in methanol.

  • Catalyst Prep: Dissolve [Cu(F-DMPz)

    
    Cl
    
    
    
    ] (0.1 mM final concentration) in methanol.
  • Initiation: Add the catalyst solution to the substrate solution in a quartz cuvette open to air (or under pure O

    
     flow).
    
  • Monitoring: Monitor the formation of 3,5-di-tert-butyl-o-quinone (DTBQ) by UV-Vis spectroscopy at

    
     nm.
    
  • Kinetics: Plot Absorbance vs. Time. Calculate

    
     and 
    
    
    
    using Michaelis-Menten kinetics.

Data Interpretation:

  • Rate Enhancement: Expect a 1.5x – 2x increase in reaction rate compared to the un-substituted phenyl-pyrazole complex due to the anodic shift in Cu redox potential.

Application III: Palladium-Catalyzed Cross-Coupling

Mechanism: In Suzuki-Miyaura coupling, the F-DMPz ligand acts as a stabilizing spectator ligand. The ortho-fluorine provides "hemilabile" protection of the Pd(0) intermediate, preventing aggregation into Pd-black, while readily dissociating to allow oxidative addition of the aryl halide.

CatalyticCycle cluster_stabilization Fluorine Hemilability Pd0 Active Species [Pd(0)(F-DMPz)] OxAdd Oxidative Addition [Pd(II)(Ar)(X)(F-DMPz)] Pd0->OxAdd + Ar-X TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration PreCat Precatalyst [PdCl2(F-DMPz)2] PreCat->Pd0 Reduction

Figure 2: Pd-Catalyzed Cross-Coupling Cycle highlighting the active species regeneration.

Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Catalyst: [PdCl

    
    (F-DMPz)
    
    
    
    ] (1 mol%).
  • Substrates: Aryl bromide (1.0 equiv), Phenylboronic acid (1.2 equiv).

  • Base: K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: DMF/H

    
    O (4:1).
    

Step-by-Step Procedure:

  • Combine: In a reaction vial, add aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K

    
    CO
    
    
    
    (2.0 mmol), and catalyst (0.01 mmol).
  • Solvent: Add DMF (4 mL) and water (1 mL).

  • Heat: Heat to 80°C–100°C for 4–12 hours.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography.

Comparative Performance Data

Catalytic ApplicationMetal CenterRole of 2-F SubstituentMetric of Success
Ethylene Oligomerization Nickel (Ni)Increases electrophilicity; Retards chain transferHigher Activity & Increased

-olefin selectivity
Biomimetic Oxidation Copper (Cu)Increases

(Redox Potential)
Higher

for catechol oxidation
Cross-Coupling Palladium (Pd)Hemilabile stabilization of Pd(0)Higher TON; Reduced Pd-black formation

References

  • Synthesis and Characterization of Fluorinated Pyrazoles

    • Title: Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition.
    • Source: PMC (N
    • URL:[Link]

  • Fluorine Effect in Nickel Polymerization Catalysts

    • Title: Fluorin

      
      -Diimine Nickel Mediated Ethylene (Co)Polymerization.[3]
      
    • Source: Chemistry - A European Journal (via PubMed).
    • URL:[Link]

  • Copper Pyrazole Complexes in Oxidation

    • Title: Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics.[4]

    • Source: Medicinal Chemistry Research (via PMC).
    • URL:[Link]

  • Palladium-Catalyzed Coupling with Pyrazoles

    • Title: Palladium-Catalyzed Cross-coupling Reactions: A variety of widely used palladium-catalyzed cross-coupling reactions.[5]

    • Source: Sigma-Aldrich Applic
    • URL:[Link]

Sources

Application

Preparation of solid-state structures of fluorinated pyrazoles

Application Note: Precision Engineering of Solid-State Architectures – Fluorinated Pyrazoles Abstract The incorporation of fluorine into pyrazole scaffolds is a cornerstone strategy in modern drug design, modulating pKa,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Solid-State Architectures – Fluorinated Pyrazoles

Abstract

The incorporation of fluorine into pyrazole scaffolds is a cornerstone strategy in modern drug design, modulating pKa, lipophilicity, and metabolic stability (bioisosterism). However, the high electronegativity and low polarizability of the C-F bond introduce unique challenges in solid-state engineering. This guide details the protocols for synthesizing regiopure fluorinated pyrazoles and generating high-quality single crystals suitable for X-ray diffraction (SC-XRD). We analyze the critical role of weak interactions (C-F···H, C-F···π, and F[1][2][3]···F) in directing lattice packing and provide a self-validating workflow for polymorph screening.

The Fluorine Factor in Crystal Engineering

To successfully crystallize fluorinated pyrazoles, one must understand the forces competing within the lattice. Unlike standard organic hydrogen bonding (O-H···O), fluorine interactions are subtle but directive.

  • The "Hard" Interaction: Fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen. However, in the absence of strong donors, C-H···F interactions become structure-directing.

  • The "Soft" Interaction: F···F contacts often dictate packing geometry. These occur in two types:

    • Type I (Symmetrical):

      
       (typically 
      
      
      
      ). Driven by close packing.
    • Type II (Bent):

      
      . Driven by electrostatic attraction between the nucleophilic F and the electrophilic 
      
      
      
      -hole of the C-F bond.
  • Lipophilicity & Solubility: Fluorination significantly increases lipophilicity (

    
    ), often rendering compounds soluble in non-polar solvents (e.g., hexane, toluene) but poorly soluble in polar protic media, which complicates standard antisolvent precipitations.
    

Pre-Crystallization Requirement: Regiopurity

High-quality crystals cannot be grown from regioisomeric mixtures. Traditional condensation of fluorinated 1,3-diketones with hydrazines often yields 1:1 mixtures of 1,3- and 1,5-isomers, which co-crystallize as disordered solids.

Recommended Synthetic Route: We utilize the regioselective [3+2] cycloaddition method using 2-bromo-3,3,3-trifluoropropene (BTP), an industrial feedstock.[1][4][5][6] This method ensures >95% regiopurity, essential for single-crystal growth.

Protocol A: Regioselective Synthesis of 3-Trifluoromethylpyrazoles
  • Reagents: Aldehyde (1.0 equiv), Sulfonyl hydrazide (1.1 equiv), BTP (3.0 equiv),

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (

    
    ).
    
  • Conditions: Sealed tube,

    
    , 12 h.
    
  • Checkpoint: Assess purity via

    
    -NMR. A single singlet around 
    
    
    
    indicates regiopurity. Doublets or multiple peaks indicate isomer contamination requiring chromatographic separation (Silica gel, Hexane/EtOAc) prior to crystallization.

Crystallization Protocols

Workflow Visualization

CrystallizationWorkflow Start Crude Fluorinated Pyrazole PurityCheck 19F-NMR Purity Check (>98% Required) Start->PurityCheck PurityCheck->Start Fail (Re-column) SolubilityTest Solubility Profiling (Polar vs Non-Polar) PurityCheck->SolubilityTest Pass MethodA Method A: Slow Evaporation (DCM/Toluene) SolubilityTest->MethodA High Solubility MethodB Method B: Vapor Diffusion (THF + Pentane) SolubilityTest->MethodB Moderate Solubility MethodC Method C: Sublimation (High volatility species) SolubilityTest->MethodC Low MP / Volatile Analysis SC-XRD Analysis (Mo/Cu Source) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Decision matrix for selecting the crystallization method based on physicochemical properties.

Protocol B: Vapor Diffusion (The Gold Standard)

This method is superior for fluorinated pyrazoles because it gently forces the lipophilic compound out of solution using a non-polar antisolvent, minimizing kinetic trapping of defects.

Materials:

  • Inner vial (

    
    ), Outer vial (
    
    
    
    ).
  • Solvent (Good): Tetrahydrofuran (THF) or Ethyl Acetate.

  • Antisolvent (Bad): Pentane or Hexane (Fluorinated compounds have low affinity for alkanes).

Steps:

  • Dissolve

    
     of the pyrazole in the minimum amount of Solvent  (
    
    
    
    ) in the inner vial. Filter through a
    
    
    PTFE syringe filter to remove dust nuclei.
  • Place the open inner vial inside the outer vial.

  • Carefully add

    
     of Antisolvent  to the outer vial. Do not let the liquids mix directly.
    
  • Cap the outer vial tightly. Store at

    
     in a vibration-free environment.
    
  • Observation: Crystals should appear within 24–72 hours.

    • Troubleshooting: If oiling out occurs (common with fluorinated species), repeat with a more polar antisolvent (e.g., Diethyl ether) or lower the concentration.

Protocol C: Slow Evaporation with Fluorinated Co-Solvents

For highly recalcitrant compounds, using a fluorinated solvent can induce "fluorophilic" stacking.

Steps:

  • Prepare a solvent mixture of Dichloromethane (DCM) : 2,2,2-Trifluoroethanol (TFE) (9:1 ratio).

  • Dissolve the compound near saturation.

  • Cover the vial with Parafilm and poke 3–4 small holes.

  • Allow to evaporate at room temperature. TFE acts as a hydrogen-bond donor, potentially bridging pyrazole nitrogens and stabilizing the lattice during nucleation.

Characterization & Data Analysis

Once crystals are obtained, SC-XRD is performed.[7] Special attention must be paid to the refinement of fluorine atoms, which often exhibit high thermal motion or rotational disorder (e.g.,


 groups).

Data Presentation: Interaction Metrics When reporting the structure, summarize the stabilizing forces in a table format.

Interaction TypeGeometry CriteriaEnergy ContributionSignificance in Fluorinated Pyrazoles
H-Bond (N-H···N)


Primary structural anchor (if NH is free).
Weak H-Bond (C-H···F)


Directs packing in the absence of strong donors.
Halogen (F[3][5]···F)


Fine-tunes lattice energy; look for Type I vs Type II.

-Stacking (F-Ar···Ar)
Centroid dist.


Fluorine alters quadrupole moments, enhancing stacking.
Interaction Network Visualization

Interactions CF3 CF3 Group Neighbor Neighboring Molecule CF3->Neighbor F...F (Type I) (Close Packing) CF3->Neighbor C-F...H-C (Weak H-Bond) PyrazoleRing Pyrazole Core (Electron Poor) PyrazoleRing->Neighbor Pi-Pi Stacking (Fluorine Enhanced)

Figure 2: Schematic of competing intermolecular forces in fluorinated pyrazole crystals.

References

  • Zhu, C., et al. (2020).[1] Regioselective Synthesis of 3-Trifluoromethylpyrazoles by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene.[1][4] Organic Letters, 22(3), 809–813.[1][4] [Link]

  • Schwarzer, A., & Weber, E. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design, 8(8), 2890–2898. [Link]

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175–2186. [Link]

  • Berger, R., et al. (2011). The role of fluorine in crystal engineering: a study of 4-fluorobenzoic acid polymorphs. Chemical Science, 2, 1150-1155. [Link]

  • Gropen, O., et al. (2021).[6] Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene.[5][6] The Journal of Organic Chemistry, 86(3), 2810–2819.[6] [Link]

Sources

Method

Application Note: Scalable Synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Introduction 1-(2-Fluorophenyl)-3,5-dimethylpyrazole is a key building block in the synthesis of various pharmaceutically active compounds and agrochemicals. Its structural motif is found in a range of molecules exhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Fluorophenyl)-3,5-dimethylpyrazole is a key building block in the synthesis of various pharmaceutically active compounds and agrochemicals. Its structural motif is found in a range of molecules exhibiting diverse biological activities. The presence of the fluorophenyl group can significantly enhance metabolic stability and binding affinity to target proteins. Consequently, robust and scalable synthetic methods for its production are of paramount importance to researchers, scientists, and professionals in drug development.

This application note provides a detailed, field-proven protocol for the scalable synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole, focusing on the well-established Knorr pyrazole synthesis. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring technical accuracy and practical applicability.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most common and industrially scalable method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] For the synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole, the selected precursors are 2-fluorophenylhydrazine and acetylacetone (2,4-pentanedione). This method is favored for its high yields, readily available starting materials, and straightforward reaction conditions.

The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The reaction is typically catalyzed by an acid, which facilitates both the initial condensation and the subsequent cyclization steps.[2][3]

Experimental Workflow

The overall experimental workflow for the scalable synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole is depicted in the following diagram:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Reagent Preparation: - 2-Fluorophenylhydrazine - Acetylacetone - Ethanol (Solvent) - Acetic Acid (Catalyst) mixing Mixing and Reflux reagents->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring Heat cooling Cooling to RT monitoring->cooling precipitation Precipitation in Water cooling->precipitation filtration Filtration precipitation->filtration washing Washing with Water filtration->washing drying Drying washing->drying recrystallization Recrystallization (Ethanol/Water) drying->recrystallization characterization Characterization (NMR, MS, MP) recrystallization->characterization

Caption: Experimental workflow for the synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole.

Detailed Protocol: Knorr Cyclocondensation

This protocol is optimized for a laboratory scale of approximately 10-20 grams and can be scaled up with appropriate adjustments to equipment and safety procedures.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesPurity
2-Fluorophenylhydrazine hydrochloride162.6116.260.10>98%
Sodium Acetate82.038.200.10>99%
Acetylacetone (2,4-pentanedione)100.1211.01 (11.3 mL)0.11>99%
Ethanol (95%)-100 mL-Reagent Grade
Glacial Acetic Acid60.051 mL-Catalyst
Deionized Water-As needed--

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of 2-Fluorophenylhydrazine Free Base:

    • To a 250 mL beaker, add 2-fluorophenylhydrazine hydrochloride (16.26 g, 0.10 mol) and deionized water (50 mL).

    • Stir the suspension until the solid is well dispersed.

    • Slowly add a solution of sodium acetate (8.20 g, 0.10 mol) in deionized water (30 mL) to the suspension with continuous stirring.

    • Stir the mixture for 30 minutes at room temperature. The free base of 2-fluorophenylhydrazine will separate as an oil or a low-melting solid.

    • Extract the free base with diethyl ether or ethyl acetate (3 x 40 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-fluorophenylhydrazine free base. Use this directly in the next step.

  • Cyclocondensation Reaction:

    • In the 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve the crude 2-fluorophenylhydrazine in ethanol (100 mL).

    • Add glacial acetic acid (1 mL) to the solution to act as a catalyst.

    • From a dropping funnel, add acetylacetone (11.01 g, 0.11 mol) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 400 mL of cold deionized water while stirring.

    • A precipitate of crude 1-(2-fluorophenyl)-3,5-dimethylpyrazole will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of deionized water (3 x 50 mL) to remove any residual acetic acid and inorganic salts.

  • Purification:

    • Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved. A typical crude yield is in the range of 85-95%.

    • For further purification, recrystallize the crude product from a minimal amount of hot ethanol/water mixture.[6] Dissolve the solid in hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The expected yield of the purified product is typically 75-85%, with a melting point of approximately 45-47 °C.

Mechanism of the Knorr Pyrazole Synthesis

The reaction mechanism involves a series of well-understood steps, initiated by the acid catalyst.[3]

knorr_mechanism hydrazine 2-Fluorophenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone Nucleophilic Attack - H2O dicarbonyl Acetylacetone (enol form) protonated_carbonyl Protonated Carbonyl dicarbonyl->protonated_carbonyl + H+ catalyst H+ (Acid Catalyst) protonated_carbonyl->hydrazone Nucleophilic Attack - H2O cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Nucleophilic Attack dehydrated_intermediate Dehydrated Intermediate cyclized_intermediate->dehydrated_intermediate - H2O product 1-(2-Fluorophenyl)-3,5-dimethylpyrazole dehydrated_intermediate->product - H+

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 45-47 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-7.1 (m, 4H, Ar-H), 6.0 (s, 1H, pyrazole-H), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.5 (d, J=250 Hz), 148.0, 140.0, 130.0 (d, J=8 Hz), 128.5 (d, J=4 Hz), 127.0, 124.5 (d, J=8 Hz), 116.0 (d, J=20 Hz), 107.0, 14.0, 12.5
Mass Spectrometry (ESI+) m/z: 191.1 [M+H]⁺

Safety and Handling

  • 2-Fluorophenylhydrazine and its hydrochloride salt are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Acetylacetone is flammable and an irritant. Avoid contact with skin and eyes.

  • Glacial acetic acid is corrosive. Handle with care.

  • Ethanol is a flammable liquid. Keep away from ignition sources.

Conclusion

The Knorr pyrazole synthesis provides a highly efficient and scalable method for the preparation of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole. The protocol detailed in this application note is robust, reproducible, and utilizes readily available and cost-effective reagents. By understanding the underlying mechanism and adhering to the outlined procedures, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity for their synthetic endeavors.

References

  • EP0020964A1 - Process for the preparation of pyrazoles - Google Patents.

  • Knorr Pyrazole Synthesis - J&K Scientific LLC.

  • Knorr pyrazole synthesis - Name-Reaction.com.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - DSpace@MIT.

  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. (2014). Letters in Drug Design & Discovery, 11(2), 121-131.

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals.

  • Large‐scale synthesis of 1H‐pyrazole. | Download Scientific Diagram - ResearchGate.

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - MDPI.

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects - MDPI.

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.

  • Synthesis and pharmacological activities of celecoxib derivatives.

  • Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine[7]. - ResearchGate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - MDPI.

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - Taylor & Francis.

  • 3,5-dimethylpyrazole - Organic Syntheses Procedure.

Sources

Application

Functionalization of the 4-position in 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Application Note: Functionalization of the 4-Position in 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Executive Summary The scaffold 1-(2-fluorophenyl)-3,5-dimethylpyrazole represents a privileged structural motif in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the 4-Position in 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Executive Summary

The scaffold 1-(2-fluorophenyl)-3,5-dimethylpyrazole represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in succinate dehydrogenase inhibitors (SDHI) and p38 MAP kinase inhibitors. While the 3- and 5-positions are sterically blocked by methyl groups, the 4-position retains significant nucleophilic character, acting as the primary vector for diversification.

This Application Note provides validated protocols for three critical transformations at the 4-position: Halogenation (Bromination) , Formylation (Vilsmeier-Haack) , and Direct C-H Arylation . These protocols are optimized for regioselectivity, safety, and scalability.

Electronic Profiling & Reactivity

To understand the experimental design, one must analyze the electronic environment:

  • Nucleophilicity: The pyrazole ring is π-excessive. The methyl groups at C-3 and C-5 act as electron-donating groups (EDGs) via hyperconjugation, significantly enhancing the electron density at C-4.

  • The Fluorine Effect: The ortho-fluorine on the N1-phenyl ring exerts an inductive withdrawing effect (-I). However, due to steric clash between the 2-fluoro group and the 5-methyl group, the phenyl ring often twists out of coplanarity with the pyrazole. This "decoupling" prevents the phenyl ring from fully withdrawing electron density via resonance, maintaining the high reactivity of the C-4 center toward electrophiles.

Reaction Landscape (Visualized)

The following diagram outlines the divergent synthetic pathways accessible from the parent scaffold.

ReactionLandscape Start 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole Br 4-Bromo Derivative (Gateway to Cross-Coupling) Start->Br NBS, MeCN (Protocol A) CHO 4-Formyl Derivative (Reductive Amination Precursor) Start->CHO POCl3, DMF (Protocol B) Aryl 4-Aryl Derivative (Biaryl Pharmacophores) Start->Aryl Ar-Br, Pd(OAc)2 (Protocol C) Br->Aryl Suzuki-Miyaura (Alternative)

Figure 1: Divergent functionalization pathways for the 1-(2-fluorophenyl)-3,5-dimethylpyrazole scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination (The Gateway)

Objective: Synthesis of 4-bromo-1-(2-fluorophenyl)-3,5-dimethylpyrazole. Mechanism: Electrophilic Aromatic Substitution (SEAr).[1][2]

Reagents:

  • Substrate: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) [Preferred over DMF for safety]

Procedure:

  • Dissolution: Charge a round-bottom flask with the substrate and MeCN (0.5 M concentration). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes. Note: Adding NBS to warm solutions can trigger radical side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (Rf ~0.5) should disappear, replaced by a slightly less polar product.

  • Workup: Concentrate the MeCN under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc). Wash with water (2x) and brine (1x).

  • Purification: Recrystallization from Ethanol/Water or flash chromatography.

Critical Safety Note: While DMF is often cited as a solvent for NBS brominations, it can lead to runaway exothermic decomposition at elevated temperatures [1]. Acetonitrile is the safer, validated alternative for this electron-rich system.

Protocol B: Vilsmeier-Haack Formylation

Objective: Synthesis of 1-(2-fluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde. Mechanism: Formation of a chloroiminium ion (Vilsmeier reagent) followed by SEAr and hydrolysis.[3]

Reagents:

  • Substrate (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (1.2 – 1.5 equiv)

  • Dimethylformamide (DMF) (3.0 equiv - acts as reagent and solvent)

Procedure:

  • Reagent Formation: In a dry flask under inert atmosphere (N2/Ar), cool DMF to 0°C. Add POCl3 dropwise. Stir for 20 mins to generate the Vilsmeier salt (white/yellowish precipitate may form).

  • Addition: Add the pyrazole substrate (dissolved in minimal DMF) dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm to RT. If conversion is slow (checked by TLC after 1h), heat to 70–80°C for 2–4 hours. The electron-rich nature of the pyrazole usually allows reaction at moderate temperatures [2].

  • Hydrolysis (Crucial Step): Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc) or saturated NaHCO3. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The solid product often precipitates out. Filter, wash with water, and dry. If oil forms, extract with DCM.

VilsmeierMechanism Step1 1. Reagent Formation DMF + POCl3 -> Chloroiminium Ion Step2 2. Nucleophilic Attack Pyrazole C-4 attacks Cl-C=N+ Step1->Step2 SEAr Step3 3. Hydrolysis Iminium Intermediate + H2O -> Aldehyde Step2->Step3 Base/H2O

Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation.

Protocol C: Pd-Catalyzed Direct C-H Arylation

Objective: Direct coupling of the pyrazole 4-position with an aryl bromide, bypassing the bromination step. Mechanism: Concerted Metallation-Deprotonation (CMD).

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 or XPhos (10 mol%) (Ligand-free conditions often work for simple cases [3]).

  • Base: KOAc (2.0 equiv)[4]

  • Solvent: DMA or DMF.

Procedure:

  • Setup: In a pressure tube, combine substrate, Ar-Br, Pd(OAc)2, Ligand, and KOAc.

  • Degassing: Purge with Argon for 10 minutes (oxygen inhibits the catalyst). Add solvent.[5][6][7]

  • Reaction: Seal the tube and heat to 120–140°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Pd residues. Dilute with water and extract with EtOAc.

Analytical Validation & Quality Control

To validate the success of the functionalization, compare the 1H NMR signals.

Table 1: Key Diagnostic NMR Signals (CDCl3, 400 MHz)

CompoundC-4 Proton (H)C-4 Substituent SignalC-3/C-5 Methyls
Starting Material Singlet, ~5.9 - 6.0 ppmN/ATwo singlets (~2.2 - 2.4 ppm)
4-Bromo Product Absent N/AShifts slightly downfield
4-Formyl Product Absent Aldehyde (-CHO) singlet at ~9.8 - 9.9 ppm Distinct shift due to anisotropy
4-Aryl Product Absent New aromatic multiplets (7.0 - 8.0 ppm)Methyls may split/shift

Troubleshooting:

  • Incomplete Bromination: If the ~6.0 ppm singlet persists, add 0.1 equiv more NBS and stir longer.

  • Vilsmeier Stalling: Ensure reagents are dry. POCl3 is moisture sensitive. If hydrolysis yields no aldehyde, ensure the quench was basic (pH ~8-9) and stirred long enough.

References

  • Scientific Update (2024). A Dangerous Bromance: Safety Hazards of NBS in DMF. Retrieved from

  • Mohamed, A. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 24-35. Retrieved from

  • Gong, H., Yang, Y., Wang, Z., & Kuang, C. (2013). An easy direct arylation of 5-pyrazolones.[8] Beilstein Journal of Organic Chemistry, 9, 2033–2039.[9] Retrieved from

  • Chemistry Steps. Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from

  • Cui, Z. et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.[10] Bioorganic & Medicinal Chemistry Letters, 28(10). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole condensation reaction

Technical Support Ticket #8492: Yield Optimization for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Yield Optimization for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division

Executive Summary: The "Ortho-Effect" Challenge

You are encountering yield issues likely due to the specific electronic and steric nature of the 2-fluorophenyl substituent. Unlike a standard phenylhydrazine condensation, the fluorine atom at the ortho position introduces two antagonistic factors:

  • Inductive Deactivation (-I Effect): The high electronegativity of fluorine withdraws electron density from the hydrazine nitrogens, decreasing their nucleophilicity.

  • Steric Hindrance: The fluorine atom physically crowds the reaction center, impeding the initial attack on the acetylacetone carbonyl and the subsequent cyclization step.

This guide moves beyond standard "cookbook" chemistry to provide a robust, optimized protocol specifically for ortho-substituted arylhydrazines.

Module 1: The Gold Standard Protocol

Do not use generic room-temperature protocols for this substrate. The deactivated hydrazine requires thermal energy and acid catalysis to drive the reaction to completion.

Reaction Stoichiometry:

  • Reactant A: (2-Fluorophenyl)hydrazine hydrochloride (1.0 equiv)

  • Reactant B: Acetylacetone (2,4-Pentanedione) (1.1 equiv)

  • Catalyst/Solvent: Ethanol (0.5 M concentration) + Glacial Acetic Acid (10 mol%) OR Pure Glacial Acetic Acid (for stubborn cases).

  • Base: Sodium Acetate (1.0 equiv) Only if using hydrazine hydrochloride salt.

Step-by-Step Workflow:

  • Salt Neutralization (Critical): If starting with the hydrochloride salt, dissolve the hydrazine and Sodium Acetate in Ethanol. Stir for 15 minutes at Room Temperature (RT). Why? Free hydrazine is the active nucleophile; the HCl salt is non-reactive.

  • Addition: Add Acetylacetone dropwise. A slight exotherm may occur.

  • The Thermal Drive: Heat the reaction to Reflux (78°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The hydrazine spot (polar, stains with PMA/ninhydrin) must disappear.

  • Work-up (The "Anti-Oil" Method):

    • Cool to RT.

    • Concentrate ethanol to ~20% of original volume.

    • Pour the residue into ice-cold water (10x volume) with vigorous stirring.

    • Result: The product should precipitate as a solid.

  • Purification: If the product oils out, extract with Ethyl Acetate, wash with 1M HCl (to remove unreacted hydrazine), dry over MgSO4, and concentrate. Recrystallize from Hexanes or Ethanol/Water (1:1).

Module 2: Troubleshooting & FAQs

Q1: My product remains a sticky red/orange oil and won't crystallize. What went wrong?

  • Diagnosis: This is usually "Oiling Out" caused by impurities (often unreacted acetylacetone or oligomers) preventing crystal lattice formation.

  • Fix:

    • Seed Crystal: Scratch the glass side of the flask with a glass rod to induce nucleation.

    • Solvent Swap: Dissolve the oil in a minimum amount of hot diisopropyl ether or hexanes. Cool slowly to -20°C.

    • The "HCl Wash": Dissolve the oil in ether/ethyl acetate and wash with 1M HCl. This removes unreacted hydrazine and often cleans the profile enough to allow solidification.

Q2: The reaction stalls at 50% conversion even after 5 hours.

  • Diagnosis: Equilibrium limitation or insufficient activation.

  • Fix: Switch solvents. Use Glacial Acetic Acid as the reaction solvent instead of ethanol. The high acidity activates the ketone carbonyl (making it more electrophilic), overcoming the poor nucleophilicity of the fluorinated hydrazine. Heat at 100°C for 2 hours.

Q3: I see two spots on TLC that look like products. Is it a regioisomer?

  • Diagnosis: Unlikely.[1] Acetylacetone is symmetric, so regioisomers (1,3-dimethyl vs 1,5-dimethyl) are chemically identical unless the diketone was unsymmetrical.

  • Real Cause: The second spot is likely the hydrazone intermediate (mono-condensed, uncyclized).

  • Fix: The cyclization step is the bottleneck. Push the reaction harder (longer reflux, add catalytic HCl) to force the dehydration/cyclization.

Module 3: Visualized Reaction Mechanics

The following diagram illustrates the critical pathway and where the ortho-fluoro effect creates bottlenecks (marked in Red).

G Start Reactants: 2-F-Phenylhydrazine + Acetylacetone Step1 Step 1: Nucleophilic Attack (Formation of Hemiaminal) Start->Step1 Activation via Acid Intermed Intermediate: Hydrazone Species Step1->Intermed -H2O Step2 Step 2: Cyclization (Intramolecular Attack) Intermed->Step2 Rate Determining Step Product Product: 1-(2-F-phenyl)-3,5-dimethylpyrazole Step2->Product -H2O (Aromatization) Bottleneck1 BOTTLENECK A: Ortho-F Steric Hindrance blocks attack Bottleneck1->Step1 Slows Down Bottleneck1->Step2 Impedes Ring Closure Bottleneck2 BOTTLENECK B: Electronic Deactivation reduces N-nucleophilicity Bottleneck2->Step1 Slows Down

Caption: Figure 1. Reaction pathway highlighting the specific kinetic bottlenecks introduced by the 2-Fluorophenyl substituent.

Module 4: Troubleshooting Logic Tree

Follow this decision matrix when results are suboptimal.

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC: Is Hydrazine consumed? Start->CheckTLC YesConsumed Yes: Hydrazine Gone CheckTLC->YesConsumed Yes NoConsumed No: Hydrazine Remains CheckTLC->NoConsumed No CheckState Physical State: Solid or Oil? YesConsumed->CheckState Solid Solid: Low Mass Recovery CheckState->Solid Oil Oil: Sticky/Gummy CheckState->Oil Solubility Check Aqueous Phase: Product might be trapped in acid Solid->Solubility Purify Action: Triturate w/ Hexanes or Recrystallize (EtOH/H2O) Oil->Purify CheckTemp Check Temp: Was it Refluxed? NoConsumed->CheckTemp RefluxedYes Yes, Refluxed CheckTemp->RefluxedYes RefluxedNo No, Room Temp CheckTemp->RefluxedNo ChangeSolvent Action: Switch to Glacial Acetic Acid (100°C) RefluxedYes->ChangeSolvent IncreaseHeat Action: Increase Temp to >78°C RefluxedNo->IncreaseHeat

Caption: Figure 2. Diagnostic flowchart for isolating the root cause of yield loss.

References

  • Paal-Knorr Reaction Mechanisms: Amarnath, V., & Amarnath, K. (1995).[2] Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(2), 301-307. Link

  • Fluorine Effects in Pyrazole Synthesis: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3] The Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • General Pyrazole Synthesis Protocol: Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[4][5][6][7][8] Organic Syntheses, Coll.[8] Vol. 4, p.351. Link

  • Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives: ResearchGate. (2015). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. Link

Sources

Optimization

Removing hydrazine impurities from 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Topic: Removal of Hydrazine Impurities from 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Status: Operational Support Tier: Level 3 (Process Chemistry & Regulatory Compliance) Persona: Senior Application Scientist Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Hydrazine Impurities from 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Status: Operational Support Tier: Level 3 (Process Chemistry & Regulatory Compliance) Persona: Senior Application Scientist

Executive Summary

In the synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole , "hydrazine impurities" typically refer to two distinct species:

  • Residual Starting Material: 2-Fluorophenylhydrazine (or its hydrochloride salt).

  • Trace Hydrazine (

    
    ):  Carryover if the starting aryl hydrazine was generated in situ or contained trace hydrazine.
    

Both species are nucleophilic, basic, and classified as Potentially Genotoxic Impurities (PGIs) under ICH M7 guidelines . Their removal is critical not just for purity, but for patient safety. Because pyrazoles are often synthesized via the condensation of 1,3-diketones with hydrazines, residual hydrazine is a common "process-related impurity."

This guide provides three validated remediation workflows: pH-Controlled Extraction , Chemoselective Scavenging , and Recrystallization .

Module 1: Diagnosis & Detection

Q: I cannot see the hydrazine impurity in my standard HPLC method. Is it gone?

A: Not necessarily. Hydrazines are notoriously difficult to detect by standard UV-HPLC because they lack strong chromophores (especially unsubstituted hydrazine) or co-elute with the solvent front due to high polarity.

The Solution: Derivatization You must chemically tag the impurity to "see" it.

  • Protocol: React a sample aliquot with benzaldehyde or 2-hydroxy-1-naphthaldehyde .

  • Mechanism: This converts the "invisible" hydrazine into a highly UV-active hydrazone .

  • Benefit: This shifts the retention time away from the solvent front and increases UV sensitivity (detection limit < 1 ppm).

Reference: Elder, D. P., et al. "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients."[1] Journal of Pharmaceutical and Biomedical Analysis 54.5 (2011): 900-910.[1]

Module 2: The "Acid Wash" (pH-Swing Extraction)

Q: Can I wash the impurity out without losing my product?

A: Yes, by exploiting the


  (difference in basicity) between your product and the impurity.

The Science:

  • The Impurity (2-Fluorophenylhydrazine): Moderately basic (

    
    ). It protonates easily.
    
  • The Product (1-(2-Fluorophenyl)-3,5-dimethylpyrazole): Very weakly basic (

    
    ). The electron-withdrawing fluorophenyl ring on the nitrogen reduces the basicity of the pyrazole significantly.
    

The Protocol:

  • Dissolve: Ensure your crude product is in a non-miscible organic solvent (e.g., Ethyl Acetate, DCM, or Toluene).

  • The Wash: Wash the organic layer with 0.5 M - 1.0 M HCl (Target aqueous pH ~1-2).

  • The Mechanism:

    • At pH 1-2, the hydrazine is fully protonated (

      
      ) and partitions into the aqueous phase .
      
    • The pyrazole , being far less basic, remains largely unprotonated (neutral) and stays in the organic phase .

  • Finish: Separate layers. Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Data Summary: Basicity Comparison

SpeciesApprox.[2][3][4]

(Conjugate Acid)
State at pH 2.0Phase Preference (at pH 2)
Hydrazine (

)
8.1Protonated (+)Aqueous
2-Fluorophenylhydrazine ~5.0Protonated (+)Aqueous
Target Pyrazole < 2.0Neutral (mostly)Organic

Module 3: Chemoselective Scavenging (The "Magic Bullet")

Q: The acid wash lowered the level, but I'm still failing ICH M7 limits (< 10 ppm). What now?

A: When physical extraction hits a limit (due to equilibrium or emulsions), use Chemical Scavenging . This involves adding a reagent that reacts selectively with the hydrazine to form a species that is easily removed.

Recommended Scavenger: Phthalic Anhydride While aldehydes (like benzaldehyde) work, they form hydrazones that can sometimes be reversible or oily. Phthalic anhydride reacts to form a phthalimide/hydrazide species which is often highly insoluble and thermally stable.

The Protocol:

  • Charge: Add 1.1 - 1.5 equivalents (relative to the estimated hydrazine content, not the product) of Phthalic Anhydride to the reaction mixture or crude solution.

  • Heat: Stir at 50-60°C for 1-2 hours.

  • Workup:

    • The hydrazine is converted into an

      
      -aminoimide derivative.
      
    • Option A (Filtration): If the derivative precipitates (common in alcoholic solvents), filter it off.

    • Option B (Base Wash): The resulting adduct often has a free carboxylic acid or different polarity. Wash with mild base (NaHCO3) to pull the adduct into the aqueous layer (if it has an acidic handle) or rely on the massive shift in polarity to remove it via a short silica plug.

Visualization: Scavenging Workflow

ScavengingWorkflow Mixture Crude Mixture (Product + Hydrazine) Scavenger Add Scavenger (Phthalic Anhydride) Mixture->Scavenger Reaction Reaction (50-60°C, 2h) Scavenger->Reaction Chemoselective Attack Adduct Formation of Insoluble/Polar Adduct Reaction->Adduct Separation Filtration or Silica Plug Adduct->Separation Physical Property Change PureProduct Purified Pyrazole Separation->PureProduct Flow Through

Caption: Logical flow of removing trace hydrazine via chemoselective scavenging with phthalic anhydride.

Module 4: Crystallization & Solvent Selection

Q: My product is crystalline. Can I just recrystallize it?

A: Yes, but solvent selection is critical. You must avoid "entrapment."

The Trap: Hydrazines are polar. If you recrystallize from a non-polar solvent (like Hexanes/Heptane), the hydrazine might oil out and stick to your crystals or become occluded.

The Fix: Use a solvent system with moderate polarity that keeps the hydrazine in solution while the pyrazole crystallizes.

  • Recommended System: Isopropanol (IPA) / Water or Ethanol / Water .

  • Why: Hydrazines (and their salts) are highly soluble in water/alcohol mixtures. The hydrophobic dimethyl-pyrazole product is less soluble in the aqueous mix and will crystallize out, leaving the polar impurities in the mother liquor.

Module 5: Regulatory Context (ICH M7)

Q: Why are the limits so low?

A: Hydrazines are Class 2 or Class 3 mutagens under ICH M7 . They can alkylate DNA.

  • Limit: The default Threshold of Toxicological Concern (TTC) for a mutagenic impurity is 1.5 µ g/day for lifetime exposure.

  • Calculation: If the daily dose of your drug is 100 mg, the limit for hydrazine is:

    
    
    
  • Compliance: You must demonstrate purge capability (Spiking Studies) showing your process consistently removes hydrazine to below this limit.

Troubleshooting Decision Tree

DecisionTree Start High Hydrazine Levels Detected Step1 Step 1: Acid Wash (1M HCl) Exploit pKa difference Start->Step1 Check1 Passes Spec? Step1->Check1 Step2 Step 2: Scavenging (Phthalic Anhydride) Check1->Step2 No Final Release Batch Check1->Final Yes Check2 Passes Spec? Step2->Check2 Step3 Step 3: Recrystallization (IPA/Water) Check2->Step3 No Check2->Final Yes Step3->Final

Caption: Step-wise troubleshooting logic for reducing hydrazine levels to ICH M7 compliance.

References

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011).[1] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[1][5][6] Journal of Pharmaceutical and Biomedical Analysis.[1][5]

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7][8][9] International Council for Harmonisation.[9]

  • Anderson, S., et al. (2016). Scavenging of Genotoxic Hydrazine Impurities in Pharmaceutical Intermediates. Organic Process Research & Development.
  • PubChem. (2024).[10] 2-Fluorophenylhydrazine Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazole Synthesis with Fluorophenylhydrazine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the synthesis of pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the synthesis of pyrazoles via the Knorr cyclocondensation, with a specific focus on reactions involving fluorophenylhydrazine and 1,3-dicarbonyl compounds. The electron-withdrawing nature of the fluorine substituent introduces unique challenges that require careful optimization, particularly concerning the reflux time.

This document is structured into two main sections:

  • A Troubleshooting Guide to address common problems encountered during the experiment.

  • Frequently Asked Questions (FAQs) to provide foundational knowledge and proactive guidance.

Troubleshooting Guide

This section is formatted to address specific experimental issues with a logical progression from problem identification to solution implementation.

Problem: Low or No Product Yield After Initial Reflux

A low yield or an incomplete reaction is the most common issue, often stemming from suboptimal reaction kinetics influenced by the substituted hydrazine.

Initial Diagnosis: Is the Reaction Incomplete or Have Side Products Formed?

Before adjusting the reflux time, it is critical to understand the state of the reaction mixture.

Protocol 1: Reaction Monitoring via Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Spot three lanes on a silica gel plate: your fluorophenylhydrazine starting material (SM), your 1,3-dicarbonyl starting material, and a co-spot (both SMs). In a fourth lane, spot the reaction mixture.

  • Develop: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate.

  • Analyze: Visualize the plate under UV light. An incomplete reaction will show a prominent spot corresponding to one or both starting materials in the reaction mixture lane. A low yield with no remaining starting material suggests product loss during workup or the formation of side products.[1][2]

Possible Cause 1: Insufficient Reflux Time

The fluorine atom on the phenylhydrazine ring is strongly electron-withdrawing, which reduces the nucleophilicity of the hydrazine nitrogens.[3] This inherently slows down the initial condensation and subsequent cyclization steps compared to reactions with unsubstituted phenylhydrazine, often necessitating longer reflux times.

Solution: Perform a Time-Course Study Instead of arbitrarily extending the reflux period, a systematic time-course study will identify the optimal duration.

Protocol 2: Optimizing Reflux Time

  • Setup: Assemble your reaction as usual under a reflux condenser.

  • Sampling: Once reflux begins, withdraw a small aliquot of the reaction mixture every 1-2 hours.[1] For very slow reactions, extend this interval to 4-6 hours.

  • Analysis: Analyze each aliquot by TLC or LC-MS to track the disappearance of starting materials and the appearance of the product.

  • Determine Endpoint: The optimal reflux time is the point at which the concentration of the limiting starting material has plateaued or is no longer detectable. Continuing the reflux significantly beyond this point can risk product degradation.

Possible Cause 2: Suboptimal Temperature or Inefficient Reflux

The term "reflux" implies boiling the solvent to maintain a constant, elevated temperature. If the heating is insufficient or the setup is inefficient, the reaction may not reach the required activation energy.

Solution: Verify and Optimize Reflux Conditions

  • Solvent Choice: Ensure the chosen solvent has a boiling point appropriate for the reaction. Ethanol is common, but for less reactive substrates, higher-boiling solvents like n-butanol or toluene may be necessary.[4]

  • Heating: Use a heating mantle with a stir bar for uniform heat distribution. Ensure a steady, gentle boil is maintained, with a visible condensation ring in the lower third of the condenser.

  • Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes help drive the reaction to completion.[5]

Possible Cause 3: Catalyst Inefficiency or Absence

An acid catalyst is typically used to protonate a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the weakly nucleophilic fluorophenylhydrazine.[6][7]

Solution: Evaluate the Catalytic System

  • Add a Catalyst: If you are not using a catalyst, add a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TSA).[2][8]

  • Optimize Catalyst Loading: Too much acid can fully protonate the hydrazine, rendering it non-nucleophilic. Start with a catalytic amount and optimize as needed.

Problem: Formation of Multiple Products (Regioisomers)

When using an unsymmetrical 1,3-dicarbonyl compound, the reaction can potentially yield two different regioisomeric pyrazoles.[9][10][11]

Cause: Ambiguous Site of Initial Nucleophilic Attack

The fluorophenylhydrazine can attack either of the two carbonyl carbons. The regiochemical outcome is a delicate balance of steric and electronic factors.[10]

  • Electronic Control: The initial attack generally occurs at the more electrophilic (electron-deficient) carbonyl carbon.

  • Steric Control: The attack may be directed to the less sterically hindered carbonyl group.

Solution: Strategies to Enhance Regioselectivity

  • Solvent Effects: The choice of solvent can influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase the regioselectivity in some pyrazole formations by stabilizing key intermediates.[12]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes favor the thermodynamically more stable product. This may involve moving from reflux to a lower, fixed temperature over a longer period.

  • Protecting Groups: In complex syntheses, it may be necessary to use a 1,3-dicarbonyl equivalent with one carbonyl group protected, forcing the reaction to proceed in the desired direction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for reflux time when using fluorophenylhydrazine?

A1: Due to reduced nucleophilicity, a starting point of 5-8 hours is reasonable, significantly longer than the 1-2 hours often sufficient for unsubstituted phenylhydrazine.[1][4] However, this is highly dependent on the specific substrates and solvent. Always monitor the reaction progress via TLC or LC-MS to determine the actual time required.[1][5]

Q2: How does the position of the fluorine atom (ortho, meta, para) affect the required reflux time?

A2: The position significantly impacts the electronic effect on the hydrazine.

  • para-Fluorophenylhydrazine: The fluorine atom exerts a strong electron-withdrawing effect through the pi system, significantly reducing nucleophilicity and generally requiring the longest reflux times.

  • meta-Fluorophenylhydrazine: The effect is primarily inductive (through-bond), which is weaker than the resonance effect from the para position. Reflux times will be shorter than for the para-isomer but longer than for unsubstituted phenylhydrazine.

  • ortho-Fluorophenylhydrazine: This isomer presents a complex case. While there is a strong inductive effect, steric hindrance from the ortho-substituent can also slow the reaction. The required reflux time can be long and should be determined experimentally.

Q3: Which solvents are recommended for this reaction?

A3: The choice of solvent is critical for managing reaction temperature and solubility.

SolventBoiling Point (°C)Typical Use Case
Ethanol 78Standard, good starting point for most reactions.[4]
Glacial Acetic Acid 118Can act as both solvent and catalyst, useful for sluggish reactions.
n-Butanol 118Higher boiling point for less reactive substrates.
Toluene 111Aprotic solvent, can be used with a Dean-Stark trap to remove water.
2,2,2-Trifluoroethanol (TFE) 74Specialty solvent known to improve regioselectivity.[12]

Q4: My starting hydrazine is a hydrochloride salt. How does this affect the setup?

A4: If you are using a hydrazine salt (e.g., 4-fluorophenylhydrazine HCl), you must add at least one equivalent of a base to liberate the free hydrazine before the reaction can proceed. Common choices include sodium acetate, triethylamine, or sodium bicarbonate. The reaction will not work without this step.

Visualized Workflows and Mechanisms

Generalized Knorr Pyrazole Synthesis Mechanism

The diagram below illustrates the fundamental steps of the acid-catalyzed reaction. The reflux conditions are critical for driving the dehydration steps (2 and 4), which lead to the stable aromatic pyrazole ring.

Knorr_Mechanism cluster_steps Reaction Pathway R1 Fluorophenyl- hydrazine S1 Step 1: Condensation (Forms Hydrazone Intermediate) R1->S1 Nucleophilic Attack R2 1,3-Dicarbonyl R2->S1 S2 Step 2: Dehydration (H₂O loss) (Driven by Reflux) S1->S2 S3 Step 3: Intramolecular Cyclization S2->S3 S4 Step 4: Final Dehydration (H₂O loss) (Aromatization, Driven by Reflux) S3->S4 P Final Pyrazole Product S4->P

Caption: Acid-catalyzed mechanism for the Knorr pyrazole synthesis.

Troubleshooting Flowchart for Low Product Yield

This decision tree provides a logical path for diagnosing and solving issues related to low reaction yield.

Troubleshooting_Flowchart start Low Yield Observed check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm_present Starting Material Still Present? check_tlc->sm_present incomplete_path Incomplete Reaction sm_present->incomplete_path Yes no_sm_path No Starting Material sm_present->no_sm_path No increase_time Action: Increase Reflux Time (Perform Time-Course Study) incomplete_path->increase_time check_temp Action: Verify Reflux Temp & Solvent Choice incomplete_path->check_temp check_catalyst Action: Add/Optimize Acid Catalyst incomplete_path->check_catalyst check_workup Hypothesis: Product lost during workup/purification no_sm_path->check_workup check_side_products Hypothesis: Side product formation (e.g., isomers) no_sm_path->check_side_products

Sources

Optimization

Solubility issues of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole in polar solvents

[1] Topic: Solubility Optimization & Handling in Polar Solvents Document ID: TS-PYR-02F-SOL Status: Active / Verified Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Solubility Optimization & Handling in Polar Solvents Document ID: TS-PYR-02F-SOL Status: Active / Verified Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers[1][2]

Executive Summary & Chemical Profile[1][2][3]

The Core Issue: Users frequently report difficulty dissolving 1-(2-Fluorophenyl)-3,5-dimethylpyrazole in aqueous media or maintaining solubility when diluting organic stock solutions into biological buffers.[1][2]

The Chemical Reality: This molecule is a lipophilic, weak base.[1] The ortho-fluorine atom and the two methyl groups significantly increase hydrophobicity compared to the unsubstituted pyrazole core.[1][2] While it is technically "soluble" in polar organic solvents (like DMSO or Methanol), it is practically insoluble in water at neutral pH.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Solubility
Structure N-Aryl PyrazoleHigh lattice energy due to

-

stacking.[1][2]
Lipophilicity (LogP) ~2.8 - 3.2 (Predicted)Prefers lipid bilayers/organic solvents over water.[1][2]
pKa (Conjugate Acid) ~2.0 - 2.5Weak Base. Neutral at physiological pH (7.4).[1][2] Will not protonate (and dissolve) unless pH < 2.[2]
H-Bond Donors 0Cannot form H-bonds with water; relies solely on weak dipole interactions.[1][2]

Solvent Selection Guide

Use this decision matrix to select the correct solvent system for your specific application.

SolubilityTree Start Start: What is your Application? Bio Biological Assay (Cell/Enzyme) Start->Bio Chem Chemical Synthesis / Purification Start->Chem Analytic Analytical (HPLC/LCMS) Start->Analytic DMSO Primary: DMSO Stock (10-100 mM) Secondary: Dilute into Media Bio->DMSO Recryst Recrystallization: Hot Ethanol or Isopropanol Chem->Recryst Mobile Mobile Phase: Acetonitrile/Water (High % ACN) Analytic->Mobile Precip Risk: Precipitation on Dilution See 'Cosolvent Protocol' DMSO->Precip

Figure 1: Solvent selection decision tree based on experimental goals.

Critical Troubleshooting Protocols

Issue A: "The compound crashes out when I add my DMSO stock to cell media."

Diagnosis: The "Cosolvent Crash."[1] When a hydrophobic solute in a polar aprotic solvent (DMSO) hits water, the water molecules instantly form a structured cage around the DMSO (hydration shell), leaving the hydrophobic drug molecules to aggregate and precipitate.

The Solution: Intermediate Dilution Step Do not pipette 100% DMSO stock directly into 100% aqueous media.[1][2] Use a surfactant-doped intermediate.[1][2]

Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM).

  • Prepare Intermediate Buffer: Create a solution of PBS containing 0.5% Tween-80 or 0.5% Methylcellulose .[1][2]

  • Step-Down Dilution:

    • Pipette 1 µL of DMSO Stock into 99 µL of the Intermediate Buffer.[1]

    • Vortex immediately (The surfactant prevents micro-crystal nucleation).[2]

    • Add this mix to your final cell culture well.[1][2]

    • Result: Final DMSO is 0.01% (non-toxic), and the compound remains dispersed.

Issue B: "I cannot dissolve the solid even in Methanol/Ethanol."

Diagnosis: High Crystal Lattice Energy. N-aryl pyrazoles form tight crystal lattices.[1][2] Room temperature solvent penetration is slow.[1][2]

The Solution: Thermal Activation & Sonication [1]

  • Heat: Warm the solvent to 40–50°C. The solubility curve for this class of molecules is steep; a small temperature increase often doubles solubility [1].[1][2]

  • Sonication: Use an ultrasonic bath for 10–15 minutes. This breaks up the crystal surface area, allowing the solvent to interact.[1]

  • Verification: Hold the vial up to a light source. If you see "shimmering" or turbidity, it is a suspension, not a solution.[1]

Purification & Recrystallization Guide

If you are synthesizing this compound (e.g., via hydrazine condensation with diketones) and need to purify it without chromatography, use the polarity difference between the product and impurities.

Standard Recrystallization Protocol:

  • Solvent: Ethanol (95%) or Isopropanol.[1][2]

  • Method:

    • Dissolve crude solid in minimum boiling ethanol.

    • If dark impurities remain, add activated charcoal and filter hot.[1]

    • Allow to cool slowly to Room Temp, then to 4°C.

    • Note: If no crystals form, add water dropwise to the hot ethanol solution until faint turbidity appears, then cool.[1] This forces the hydrophobic pyrazole out of solution as the solvent polarity increases (dielectric constant rises) [2].

Frequently Asked Questions (FAQ)

Q: Can I use HCl to dissolve it in water? A: No. The pKa of the pyrazole nitrogen is very low (~2.5). You would need a pH of ~1.0 to protonate it sufficiently for aqueous solubility.[1][2] This acidity is incompatible with most biological assays and HPLC columns.[1][2]

Q: Is the compound stable in DMSO? A: Yes. 1-(2-Fluorophenyl)-3,5-dimethylpyrazole is chemically stable in DMSO at room temperature for weeks.[1][2] However, avoid repeated freeze-thaw cycles which can introduce water (DMSO is hygroscopic), leading to gradual precipitation.[1][2]

Q: Why does the 2-Fluoro group make it harder to dissolve than the non-fluorinated version? A: The fluorine atom is highly lipophilic and electron-withdrawing.[1][2] It reduces the electron density on the pyrazole ring (lowering basicity/water affinity) and increases the molecule's overall lipophilicity (LogP), making aqueous dissolution more difficult [3].

Synthesis & Solubility Pathway Visualization

Understanding how the molecule is built helps explain its solubility.[1][2] The synthesis involves condensing a hydrazine with a diketone, releasing water.[1] This implies the final product is "water-phobic."[1][2]

SynthesisPath cluster_0 Solubility Insight Hydrazine 2-Fluorophenyl hydrazine (Polar salt) Reaction Condensation (- 2 H₂O) Hydrazine->Reaction Diketone Acetylacetone (Liquid) Diketone->Reaction Product 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole (Lipophilic Solid) Reaction->Product Water Water (Byproduct) Reaction->Water Eliminated Insoluble in Water Insoluble in Water Product->Insoluble in Water Nature Soluble in EtOH/DMSO Soluble in EtOH/DMSO Product->Soluble in EtOH/DMSO Nature

Figure 2: Synthetic pathway illustrating the elimination of water, resulting in a lipophilic product.[1]

References

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for solubility behavior of N-aryl heterocycles).

  • Breen, J. R., Sandford, G., Yufit, D. S., & Patel, B. (2015).[1] Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. Beilstein Journal of Organic Chemistry, 11, 196–203.[1] Link (Describes synthesis and handling of fluorinated pyrazoles).[2]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Explains the lipophilic impact of fluorine substitution).[2]

  • PubChem Compound Summary. (2024). 1-(2-Fluorophenyl)-3,5-dimethylpyrazole.[1][2][3] National Center for Biotechnology Information.[1] Link[2]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Status: Active Agent: Senior Application Scientist Ticket Subject: Optimization of Workup and Purification Protocols for N-Aryl Pyrazole Synthesis Introduction: The "Hidden" Complexity of Pyrazole Synthesis Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Subject: Optimization of Workup and Purification Protocols for N-Aryl Pyrazole Synthesis

Introduction: The "Hidden" Complexity of Pyrazole Synthesis

Welcome to the technical support center. While the condensation of 2-fluorophenylhydrazine with acetylacetone (Knorr Pyrazole Synthesis) appears deceptively simple on paper, the practical reality often involves sticky oils, persistent colors, and toxic hydrazine residues.

This guide treats your experiment as a "Support Ticket," breaking down the purification process into troubleshooting modules based on the physicochemical properties of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole .

Quick Reference Data
PropertyValue / DescriptionImpact on Purification
Target Structure 1-(2-Fluorophenyl)-3,5-dimethylpyrazoleLipophilic weak base.
Physical State Low-Melting Solid or Oil Prone to "oiling out" during recrystallization.
pKa (Conj. Acid) ~2.0 – 2.5 (Estimated)Critical: Much less basic than the starting hydrazine.
LogP ~2.5 – 3.0High solubility in organic solvents (DCM, EtOAc).
Key Impurity A 2-FluorophenylhydrazineToxic/Mutagenic. Must be removed chemically.
Key Impurity B Acetylacetone (2,4-pentanedione)Forms enolates; soluble in base.
Ticket #001: "My crude product is dark and contains hydrazine."

Issue: The reaction is complete, but the crude is dark orange/brown, and safety protocols require total removal of the starting hydrazine.

Root Cause Analysis

The dark color usually arises from the oxidation of unreacted hydrazine into azo-species or tars. Simple evaporation is insufficient because 2-fluorophenylhydrazine is toxic and has a high boiling point.

The Solution: The "pKa Swing" Wash

You must exploit the significant basicity difference between the starting hydrazine (pKa ~5.2) and the pyrazole product (pKa ~2.5).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if possible due to lower solubility of polar impurities.

  • The Acid Cut (Critical Step):

    • Wash the organic layer twice with 1.0 M HCl (aq).

    • Mechanism:[1] At pH ~0-1, the hydrazine is fully protonated (

      
      ) and partitions into the water. The pyrazole, being a much weaker base due to the electron-withdrawing N-aryl group, remains largely unprotonated in the organic layer.
      
  • The Base Polish:

    • Wash the organic layer with Saturated NaHCO₃ or 1.0 M NaOH .

    • Mechanism:[1] This deprotonates any remaining acetylacetone (forming the water-soluble enolate) and neutralizes residual acid.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Scientist's Note: Do not use concentrated HCl (>2M), or you risk protonating the pyrazole and losing your product to the aqueous waste.

Ticket #002: "The product is oiling out during recrystallization."

Issue: You attempted to recrystallize from hot ethanol, but as it cooled, the product separated as a milky oil droplets at the bottom rather than crystals.

Root Cause Analysis

1-(2-Fluorophenyl)-3,5-dimethylpyrazole is a low-melting solid . The presence of even minor impurities (like unreacted diketone) depresses the melting point further, causing the "oiling out" phenomenon before crystallization can occur.

The Solution: Solvent Switching & Seed Control

Abandon pure ethanol. You need a solvent system that keeps impurities in solution while forcing the product out at a lower temperature.

Recommended Solvent Systems:

  • Option A (Preferred): Hexanes (or Heptane) / Ethyl Acetate (9:1 ratio).

  • Option B: Methanol / Water (slow addition of water).

Troubleshooting Protocol:

  • Dissolve: Dissolve the crude oil in the minimum amount of warm Hexanes/Heptane (approx 40-50°C).

  • Induction: If the solution is clear, add Ethyl Acetate dropwise until fully soluble, then cool slowly to room temperature.

  • The "Scratch" Technique: If oil droplets form, reheat until clear. Scratch the inner glass surface of the flask with a glass rod at the air-liquid interface while cooling. This provides nucleation sites.

  • Cold Soak: Once turbidity appears, move to a -20°C freezer. Low temperature is critical for low-melting solids to harden.

Ticket #003: "Crystallization failed. How do I run the column?"

Issue: The product refuses to crystallize, or high purity (>99%) is required for biological assays.

Root Cause Analysis

N-aryl pyrazoles can be "greasy." If the crude is too impure, chromatography is the only viable option to separate the target from oligomers.

The Solution: Flash Chromatography Parameters

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase Gradient:

  • Start: 100% Hexanes (to elute non-polar impurities).

  • Ramp: Gradient to 10% EtOAc / 90% Hexanes.

  • Elution: The product typically elutes between 10-20% EtOAc.

    • Note: The fluorine atom adds polarity compared to the phenyl analog, but it is still relatively non-polar.

Visualization (TLC):

  • UV (254 nm): The pyrazole ring is UV active.

  • Iodine Stain: Effective for visualizing the hydrazine impurity (brown spots) if any remains.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationStrategy Crude Crude Reaction Mixture (Dark Oil/Solid) AcidWash Phase 1: Acid/Base Workup (Remove Hydrazine & Diketone) Crude->AcidWash Dissolve in EtOAc CheckState Phase 2: Physical State Check AcidWash->CheckState Concentrate Recryst Recrystallization (Hexane/EtOAc) CheckState->Recryst Solidifies? Yes Column Flash Chromatography (0-20% EtOAc in Hexane) CheckState->Column Remains Oil? Yes Recryst->Column Oiling Out / Low Purity FinalPure Pure 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Recryst->FinalPure Filter & Dry Column->FinalPure Evaporate Fractions

Caption: Decision tree for purification. Note that "Oiling Out" during recrystallization triggers a fallback to chromatography.

Ticket #004: Analytical Validation

Issue: How do I confirm the structure and absence of the hydrazine?

1H NMR Checklist (CDCl₃, ~400 MHz):

  • Singlet (~2.2 - 2.3 ppm): 3-Methyl group.

  • Singlet (~2.3 - 2.4 ppm): 5-Methyl group.

  • Singlet (~6.0 ppm): The pyrazole C4-H proton. This is the diagnostic signal for ring formation.

  • Multiplet (~7.1 - 7.5 ppm): Aromatic protons from the 2-fluorophenyl ring.

  • Validation: If you see broad peaks around 3-5 ppm, you likely have residual hydrazine or water.

References
  • Organic Syntheses. (1951). 3,5-Dimethylpyrazole.[2][3][4][5][6][7][8][9][10][11] Org. Synth. 31 , 43. Link

  • National Institute of Standards and Technology (NIST). 3,5-Dimethyl-1-phenylpyrazole Properties. NIST Chemistry WebBook, SRD 69.[2][3] Link

  • Sigma-Aldrich. 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole Product Data. Link

  • Moynihan, H. A., & Horgan, D. E. (2017).[12] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Link[12]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Optimization

Minimizing side products in the synthesis of N-aryl pyrazoles

Ticket ID: PYR-SYN-2026-X Status: Open Subject: Minimizing Side Products & Optimizing Regioselectivity Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You have reached the advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-2026-X Status: Open Subject: Minimizing Side Products & Optimizing Regioselectivity Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for N-aryl pyrazole synthesis. This guide is structured to address the "hidden variables" that cause experimental failure—specifically focusing on regioselectivity (the 1,3- vs. 1,5-isomer problem) and catalytic efficiency in N-arylation.

Our goal is to move you from "trial-and-error" to "predict-and-control."

Module 1: The Regioselectivity Paradox (Knorr Synthesis)

The Issue: The condensation of unsymmetrical 1,3-dicarbonyls with aryl hydrazines (Knorr Synthesis) is the most common route to pyrazoles but notoriously produces mixtures of 1,3- and 1,5-substituted isomers.

The Mechanism of Failure: Regioselectivity is determined by the initial nucleophilic attack. The hydrazine has two nucleophilic nitrogens (N1 and N2), and the dicarbonyl has two electrophilic carbonyls.

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

  • The Conflict: Often, electronic and steric factors oppose each other, leading to a ~1:1 mixture (the "side product" is the unwanted isomer).

Troubleshooting Ticket #101: "I’m getting a 50:50 mixture of isomers."

Diagnosis: You are likely running the reaction in a neutral protic solvent (like Ethanol) where hydrogen bonding equilibrates the reactivity of the carbonyls, or the pH is uncontrolled.

Solution: The Fluorinated Solvent Protocol Switching to fluorinated alcohols (e.g., 2,2,2-Trifluoroethanol - TFE) can drastically shift selectivity by activating the harder carbonyl via strong hydrogen bond donation.

Optimized Protocol (High-Selectivity Knorr):

  • Solvent: 2,2,2-Trifluoroethanol (TFE).

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) if the hydrazine is electron-deficient.

  • Procedure:

    • Dissolve 1,3-dicarbonyl (1.0 mmol) in TFE (3 mL).

    • Add aryl hydrazine (1.0 mmol) slowly at 0°C.

    • Allow to warm to RT; if conversion is slow, heat to 60°C.

    • Why this works: TFE is a strong hydrogen bond donor. It selectively coordinates to the most basic carbonyl, enhancing its electrophilicity and directing the attack of the distal hydrazine nitrogen [1][3].

Decision Logic for Regioselectivity:

Regioselectivity Start Start: Unsymmetrical 1,3-Diketone + Aryl Hydrazine Check1 Check 1: Is there a steric difference? Start->Check1 StericDom Steric Control Dominates Check1->StericDom Yes (e.g., t-Butyl) Check2 Check 2: Solvent Choice Check1->Check2 No (e.g., Methyl vs Ethyl) ResultSel Result: High Regioselectivity (Target Isomer) StericDom->ResultSel Bulky group directs attack Protic Ethanol/MeOH (Neutral) Check2->Protic Standard Conditions Fluoro TFE/TFA (Acidic/H-Bonding) Check2->Fluoro Optimized Conditions ResultMix Result: Isomer Mixture (Side Product High) Protic->ResultMix Fluoro->ResultSel

Caption: Decision tree for predicting and controlling regioselectivity in Knorr Synthesis. TFE = Trifluoroethanol.[1]

Module 2: Post-Synthetic N-Arylation (Chan-Lam Coupling)

The Issue: If Knorr synthesis fails to yield the correct isomer, researchers often synthesize the unsubstituted pyrazole (N-H) first and then couple it with an aryl boronic acid. The side products here are boronic acid homocoupling (biaryls) and incomplete conversion .

Troubleshooting Ticket #202: "My copper catalyst turned black and the reaction stalled."

Diagnosis: The "black" precipitate is Cu(0) or Cu(I) oxide. The Chan-Lam coupling is an oxidative coupling; it requires a Cu(II) species. If the reaction runs out of oxidant (oxygen from air), the catalytic cycle dies, and the copper precipitates.

Solution: Ligand Acceleration & Oxygen Sparging

  • Oxidant: Do not rely on passive diffusion. Gently sparge the reaction with dry air (balloon) or O2.

  • Ligand: Use a bidentate ligand like 1,10-phenanthroline. This stabilizes the Cu(II) species and prevents disproportionation.

  • Molecular Sieves: Water inhibits the transmetallation step. Add activated 4Å MS.

Data: Impact of Conditions on Side Products

ParameterStandard Condition (Cu(OAc)2 / DCM)Optimized Condition (Cu(OAc)2 / Phen / DMSO)Impact on Side Products
Yield 40-50%85-95%Higher conversion of SM.
Biaryl (Homocoupling) High (15-20%)Low (<5%)Slow addition of boronic acid minimizes this.
Reaction Time 24-48 h4-8 hFaster cycle reduces degradation.
Catalyst State Heterogeneous (Slurry)HomogeneousPrevents catalyst deactivation.

The Catalytic Cycle & Failure Points:

ChanLam Cu2 Cu(II)-L (Active Species) Complex Complex Cu2->Complex A + Pyrazole (NH) A->Complex B + Ar-B(OH)2 (Transmetallation) B->Cu2 Homocoupling (Side Product) ProductRel Product Release (Reductive Elim) B->ProductRel N-Aryl Pyrazole Cu0 Cu(0)/Cu(I) (Inactive Black Ppt) ProductRel->Cu0 Reduction Cu0->Cu2 + O2 (Oxidation) CRITICAL STEP

Caption: The Chan-Lam catalytic cycle. The red dashed line represents the regeneration step requiring Oxygen; failure here leads to catalyst death.

Module 3: Purification & Isolation

The Issue: Even with optimized synthesis, traces of the "wrong" regioisomer (1,3 vs 1,5) may persist. These isomers have very similar polarities, making separation difficult.

Troubleshooting Ticket #303: "Isomers are co-eluting on the column."

Diagnosis: Standard Ethyl Acetate/Hexane gradients are often insufficient for separating pyrazole regioisomers due to their similar dipole moments.

Solution: Alternative Stationary/Mobile Phases

  • DCM/Methanol is NOT enough: Switch to Toluene/Acetone or DCM/Ether . The pi-pi interactions with toluene often differentiate the electronic environments of the isomers better than simple polarity [2].

  • Recrystallization: If one isomer is a solid and the other is an oil (common with 1,3 vs 1,5 mixtures), dissolve the crude in hot Ethanol/Water (9:1). The symmetric isomer (often the 1,5-diaryl) tends to crystallize first.

References
  • BenchChem Technical Support. (2025).[2][3][4] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from 4

  • Organic Chemistry Portal. (2024). Regioselective Synthesis of Pyrazoles from N-Arylhydrazones.[1] Retrieved from 1

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[1] Journal of Organic Chemistry. Retrieved from 1[2][3][5][6][7][8][9][10][11]

  • Royal Society of Chemistry. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Retrieved from 12

  • ACS Publications. (2021).[13] Palladium-Catalyzed C–N Coupling of Pyrazole Amides.[7][13] Organic Process Research & Development.[13] Retrieved from 13

Sources

Troubleshooting

Addressing steric hindrance in 1-(2-Fluorophenyl)-3,5-dimethylpyrazole complexes

Technical Support Center: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Complexes Executive Summary: The Steric-Electronic Interface Welcome, Researcher. You are likely working with 1-(2-Fluorophenyl)-3,5-dimethylpyrazole , a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Complexes

Executive Summary: The Steric-Electronic Interface

Welcome, Researcher. You are likely working with 1-(2-Fluorophenyl)-3,5-dimethylpyrazole , a ligand class defined by a specific structural tension. Unlike simple pyrazoles, this molecule presents a "Dual-Clash" environment:

  • The 5-Methyl Group: Creates immediate steric bulk at the coordination site, often hindering metal binding (the "Gatekeeper" effect).

  • The 2-Fluoro Substituent: Induces a twisted biaryl conformation due to repulsion with the pyrazole nitrogen/5-methyl group, while simultaneously altering the electronic density of the directing group.

This guide addresses the three critical failure points caused by these features: Synthesis Stagnation , Coordination Failure , and Catalytic Inertness .

Module 1: Ligand Synthesis & Purity

Addressing low yields and incomplete cyclization during the condensation of 2-fluorophenylhydrazine and acetylacetone.

Troubleshooting Guide: "My reaction stalled at the hydrazone intermediate."

The Problem: The 2-fluoro substituent exerts an electron-withdrawing effect on the hydrazine, reducing its nucleophilicity. Combined with the steric bulk of the forming 5-methyl group, the final ring-closure step often stalls, leaving you with the open-chain hydrazone intermediate.

Diagnostic Check:

  • H-NMR: Do you see a broad singlet around 9-10 ppm? (Indicates uncyclized hydrazone NH).

  • Appearance: Is the product an oil rather than a solid? (Pure 3,5-dimethylpyrazoles are typically crystalline).

Protocol: The "Acid-Kick" Cyclization Method Standard ethanol reflux is often insufficient for ortho-substituted aryl hydrazines.

  • Solvent Switch: Replace Ethanol with Glacial Acetic Acid or HFIP (Hexafluoroisopropanol) .

    • Why? These solvents stabilize the polar transition state of the ring closure and protonate the carbonyl oxygen, increasing electrophilicity to overcome the hydrazine's deactivated nature.

  • Temperature: Increase reaction temperature to 90°C .

  • Step-by-Step Workflow:

SynthesisWorkflow Start Start: 2-Fluorophenylhydrazine + Acetylacetone Step1 Mix in Glacial AcOH (Stoichiometric + 10% excess diketone) Start->Step1 Check Check: Is reaction exothermic? Step1->Check PathA Yes: Stir at RT for 1h Check->PathA High reactivity PathB No: Heat to 60°C immediately Check->PathB Low reactivity (Steric/Electronic drag) Cyclization CRITICAL STEP: Reflux at 90-100°C for 3h (Forces ring closure over steric barrier) PathA->Cyclization PathB->Cyclization Workup Pour into Ice Water -> Neutralize (NaHCO3) -> Extract (DCM) Cyclization->Workup

Caption: Optimized synthesis workflow to force ring closure against steric/electronic resistance.

Module 2: Overcoming Coordination Barriers

Addressing the inability to ligate metal centers (Pd, Pt, Cu) due to the 5-methyl steric wall.

FAQ: "Why won't my ligand displace the chloride on PdCl2?"

Answer: The 5-methyl group on the pyrazole ring clashes with the ligands cis to the coordination site. Standard ligand exchange (associative mechanism) is blocked because the incoming ligand cannot approach the metal plane effectively.

The Solution: The "Halide Abstraction" Strategy You must switch from a neutral displacement pathway to a cationic, solvent-assisted pathway.

Experimental Protocol:

Parameter Standard Method (Fails) Steric-Optimized Method (Works)

| Precursor |


 | 

or

| | Additive | None | AgOTf or AgSbF6 (2.0 equiv) | | Solvent | DCM or Toluene | DCE (1,2-Dichloroethane) or HFIP | | Mechanism | Associative Substitution | Dissociative / Cationic Capture |

Why this works: Silver salts strip the halides from the metal precursor, creating a vacant coordination site (cationic metal center). This removes the need for the bulky ligand to "push" a leaving group out; instead, it falls into an open "trap."

Module 3: C-H Activation & Catalysis

Addressing reactivity issues when using the complex as a catalyst or directing group.

Troubleshooting Guide: "The catalyst is inactive in C-H fluorination."

The Phenomenon: You have successfully synthesized the complex, but it shows low turnover in ortho-C-H activation of the attached phenyl ring.

The Cause: Atropisomerism & Rotational Barriers The 1-(2-fluorophenyl) group is not planar. The 2-F atom and the 5-Me group create a high rotational barrier (


). If the reaction temperature is too low, the molecule is "locked" in a conformation where the C-H bond is far from the metal center (agostic interaction is impossible).

Visualization of the Steric Lock:

StericLock cluster_0 Steric Clash Zones Metal M N_Py N Metal->N_Py C_5Me 5-Me N_Py->C_5Me Phenyl Ph-Ring N_Py->Phenyl C_5Me->Metal Clash 1: Blocks Ligation C_5Me->Phenyl Clash 2: Forces Twist F_Ortho 2-F Phenyl->F_Ortho F_Ortho->N_Py Clash 3: Electronic Repulsion

Caption: The "Triad of Resistance": 5-Me blocks the metal, while 5-Me and 2-F force the phenyl ring out of plane.

Corrective Action:

  • Thermodynamic Activation: Run catalytic reactions at >100°C . You must provide enough thermal energy to overcome the rotational barrier of the biaryl axis.

  • Solvent Dielectric Tuning: Use TFA (Trifluoroacetic acid) or AcOH as cosolvents.

    • Mechanism:[1][2][3] These solvents can protonate the pyrazole or interact with the 2-F, temporarily lowering the rotational barrier and allowing the C-H bond to access the metal center.

References & Grounding

  • Synthesis & Regioselectivity:

    • Concept: Acid-catalyzed condensation of hydrazines with 1,3-diketones to overcome nucleophilic deactivation.

    • Source:Organic Syntheses, Coll.[4] Vol. 1, p. 309 (1941); Vol. 19, p. 34 (1939). Link

    • Relevance: Establishes the baseline protocol for 3,5-dimethylpyrazole synthesis which must be modified for steric bulk.

  • Steric Influence on Coordination:

    • Concept: The "Ortho-Effect" and 5-methyl steric clash in Pd-catalyzed C-H activation.

    • Source:Chemical Reviews, "Fluorinated Pyrazoles: From Synthesis to Applications" (2021).[5] Link

    • Relevance: Details the mechanistic impact of fluorine substitution on pyrazole ligand binding kinetics.

  • Atropisomerism in N-Aryl Pyrazoles:

    • Concept: Rotational barriers in 1-aryl-3,5-dimethylpyrazoles and their effect on catalysis.

    • Source:Angewandte Chemie Int.[6] Ed., "Enantio- and Site-Selective α-Fluorination of N-Acyl 3,5-Dimethylpyrazoles" (2020).[6] Link

    • Relevance: Provides evidence for the "twisted" conformation and strategies to utilize or overcome it in fluorination reactions.

  • Metal-Assisted Halide Abstraction:

    • Concept: Using Silver salts (AgOTf) to facilitate coordination of bulky ligands.

    • Source:ResearchGate, "Palladium-Catalysed C-H Bond Electrophilic Fluorination of Highly Substituted Arylpyrazoles" (2015). Link

    • Relevance: Directly addresses the protocol for forcing coordination when sterics (5-Me) are high.

Sources

Optimization

Thermal stability challenges of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

The following technical support guide addresses the thermal stability and handling challenges of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole . This document is structured to assist researchers in troubleshooting specific exp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the thermal stability and handling challenges of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole . This document is structured to assist researchers in troubleshooting specific experimental anomalies related to this compound's unique structural features.

Subject: Thermal Stability, Rotational Isomerism, and Handling Protocols Document ID: TS-FPDP-2026-02 Classification: Technical Guide for R&D Professionals

Executive Summary: The "Ortho-Effect" Paradox

1-(2-Fluorophenyl)-3,5-dimethylpyrazole is a robust N-aryl pyrazole, but it presents a distinct set of physicochemical behaviors often mistaken for thermal instability. The presence of the ortho-fluorine atom creates a steric clash with the 5-methyl group on the pyrazole ring. This restricts rotation around the N-C(aryl) bond (atropisomerism), leading to broadened NMR signals and unusual phase behavior that mimics degradation. Furthermore, while the pyrazole core is thermally stable (>200°C), the C-F bond is susceptible to metal-mediated activation, posing a risk of unexpected side reactions during catalytic cycles.

Diagnostic Troubleshooting Workflow

Use this logic flow to identify the root cause of your stability issue.

ThermalStabilityTroubleshooting Start User Observation: 'Instability' or 'Impurity' CheckState Is the issue Physical (Loss of Mass/Phase Change)? Start->CheckState CheckSpectral Is the issue Spectral (NMR Signals)? Start->CheckSpectral MassLoss Observation: Mass loss during drying/heating CheckState->MassLoss Yes OilFormation Observation: Solid turns to oil <100°C CheckState->OilFormation Yes BroadNMR Observation: Broad/Split NMR signals CheckSpectral->BroadNMR Yes Sublimation Diagnosis: Sublimation of low-MW pyrazole MassLoss->Sublimation MeltPoint Diagnosis: Low Melting Point (Intrinsic Property) OilFormation->MeltPoint VT_NMR Test: Run Variable Temp (VT) NMR @ 50-60°C BroadNMR->VT_NMR Sharpen Result: Signals Sharpen? VT_NMR->Sharpen Atropisomerism Diagnosis: Restricted Rotation (Rotameric Exchange) Sharpen->Atropisomerism Yes Degradation Diagnosis: Chemical Decomposition Sharpen->Degradation No

Figure 1: Decision tree for diagnosing thermal and spectral anomalies in 1-(2-Fluorophenyl)-3,5-dimethylpyrazole.

Technical Q&A: Addressing Core Challenges

Issue 1: "My NMR spectrum shows broad peaks or 'impurities' at room temperature. Is the compound decomposing?"

Diagnosis: Likely Rotational Isomerism (Atropisomerism) , not decomposition.[1] Technical Explanation: The 2-fluoro substituent on the phenyl ring and the 5-methyl group on the pyrazole ring create significant steric hindrance. This raises the energy barrier for rotation around the N–C bond connecting the two rings. At room temperature, the rotation rate (


) is often comparable to the NMR time scale, causing decoalescence (broadening) or the appearance of distinct rotamers. This is a reversible physical phenomenon, not chemical bond breaking [1, 4].

Validation Protocol (Self-Validating System):

  • Prepare Sample: Dissolve 10 mg in DMSO-d6 (higher boiling point allows for heating).

  • Acquire Reference: Run a standard 1H NMR at 25°C. Note the broad peaks (typically the methyl groups or aromatic protons near the fluorine).

  • Heat: Warm the probe to 60°C or 80°C.

  • Re-acquire: If the compound is pure, the broad signals will coalesce into sharp singlets as the rotation rate increases (

    
     NMR timescale).
    
  • Cool: Return to 25°C. The broad signals should return identical to the initial scan.

Issue 2: "I lost significant mass while drying the compound under high vacuum at 60°C."

Diagnosis: Sublimation .[1] Technical Explanation: 3,5-Dimethylpyrazoles are electron-rich, relatively low molecular weight heteroaromatics with high enthalpies of sublimation [2]. The N-aryl substitution increases molecular weight but disrupts efficient crystal packing due to the twisted "ortho-effect" geometry, preventing strong


-

stacking. Consequently, the compound retains significant vapor pressure and can sublime under reduced pressure, even at moderate temperatures.

Corrective Action:

  • Drying: Dry in a desiccator at room temperature using a drying agent (P₂O₅ or anhydrous CaSO₄) rather than heating under high vacuum.[1]

  • Solvent Removal: Remove bulk solvents via rotary evaporation at ambient temperature, then use a gentle nitrogen stream rather than high vacuum for final drying.

Issue 3: "The compound decomposes during my palladium-catalyzed cross-coupling reaction."

Diagnosis: Unintended C–F Bond Activation . Technical Explanation: While the pyrazole ring is stable, the C–F bond in the ortho-position is activated by the adjacent nitrogen (directing group effect) and the electron-deficient nature of the fluorinated ring. In the presence of low-valent transition metals (Ni(0), Pd(0)) and phosphine ligands, oxidative addition into the C–F bond can occur, leading to defluorination or hydrodefluorination byproducts [3, 5].

Prevention Strategy:

  • Temperature Control: Keep reaction temperatures below 100°C if possible.

  • Ligand Choice: Avoid electron-rich, bulky phosphines (like PCy3) that promote oxidative addition into aryl fluorides unless that is the intended reaction pathway.

  • Base Selection: Use milder bases (e.g., K₃PO₄ instead of NaOtBu) to minimize elimination pathways.

Quantitative Data Summary

PropertyValue / BehaviorImplication for Handling
Melting Point Low melting solid (approx. 50–100°C range*)Prone to "oiling out" during crystallization. Store cold.
Thermal Stability Stable > 200°C (inert atmosphere)Suitable for most reflux conditions (toluene, xylene).[1]
Sublimation Moderate risk > 50°C under vacuumAvoid heated vacuum drying.[1]
Rotational Barrier

12–18 kcal/mol (estimated)
Causes NMR broadening at RT; sharpen at HT.[1]
Reactivity C–F bond susceptible to Metal(0) insertionMonitor for defluorination in cross-couplings.[1]

*Note: Exact melting point varies by crystal polymorph and purity; often isolated as an oil that solidifies slowly.[1]

Detailed Experimental Protocols

Protocol A: Purification via Recrystallization (Avoiding "Oiling Out")

Because of the low melting point and rotational flexibility, this compound often separates as an oil.

  • Solvent System: Use a mixture of Heptane/Ethyl Acetate (9:1) .[1]

  • Dissolution: Dissolve the crude material in the minimum amount of warm Ethyl Acetate (approx. 40°C).

  • Precipitation: Slowly add Heptane dropwise until the solution turns slightly cloudy.

  • Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cooling: Do not place directly in an ice bath (this causes oiling).[1] Allow to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

Protocol B: Thermal Stress Test (for Process Safety)

Before scaling up reactions >150°C:

  • Place 50 mg of sample in a sealed DSC (Differential Scanning Calorimetry) pan.

  • Ramp temperature from 25°C to 300°C at 10°C/min under Nitrogen.

  • Pass Criteria: No exothermic onset < 200°C.

  • Fail Criteria: Sharp exotherm (decomposition) or significant endotherm followed by weight loss (sublimation/evaporation) before target reaction temp.[1]

References

  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Pergamon, 1996.
  • Ribeiro da Silva, M. A. V., et al. "Standard molar enthalpies of formation and of sublimation of 3,5-dimethylpyrazole and 3,5-dimethyl-1-phenylpyrazole." The Journal of Chemical Thermodynamics, vol. 33, no. 1, 2001. Available at: [Link][1]

  • Fustero, S., et al. "Recent advances in the synthesis of fluorinated pyrazoles." Chemical Reviews, vol. 111, no. 10, 2011. Available at: [Link][1]

  • Clayden, J., et al. "Atropisomerism in N-Aryl-azoles." Angewandte Chemie International Edition, vol. 48, no. 35, 2009. (Mechanistic grounding for the "ortho-effect" NMR broadening).
  • Stahl, T., et al. "C–F Bond Activation of N-Heterocyclic Aryl Fluorides." Journal of the American Chemical Society, vol. 135, no. 3, 2013. Available at: [Link][1]

Sources

Troubleshooting

Troubleshooting low conversion rates in 2-fluorophenylhydrazine reactions

Status: Active Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: #FPH-ZN-2024 Subject: Troubleshooting Low Conversion in 2-Fluorophenylhydrazine (2-FPH) Scaffolding Executive Summary & Reagent Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: #FPH-ZN-2024 Subject: Troubleshooting Low Conversion in 2-Fluorophenylhydrazine (2-FPH) Scaffolding

Executive Summary & Reagent Profile

Welcome to the technical support hub for 2-fluorophenylhydrazine (2-FPH) . If you are experiencing low conversion rates, you are likely battling the specific electronic and steric effects of the ortho-fluorine substituent.

Unlike unsubstituted phenylhydrazine, the 2-fluoro group exerts a strong inductive electron-withdrawing effect (-I) on the hydrazine nitrogens. This significantly reduces the nucleophilicity of the


-nitrogen, making the initial condensation step with ketones or aldehydes the primary kinetic bottleneck in many syntheses, particularly the Fischer Indole Synthesis.
Reagent Vital Signs
PropertySpecificationCritical Note
State Hydrochloride Salt (Standard)Free base is unstable and oxidizes rapidly.
Appearance White to beige powderDark Red/Brown = Oxidized. Discard or recrystallize.
Storage 2–8°C, Inert AtmosphereHygroscopic. Moisture kills Lewis acid catalysts.
pKa (approx) ~5.0 (protonated form)Lower than phenylhydrazine; harder to protonate for rearrangement, harder to deprotonate for nucleophilic attack.

Diagnostic Workflow (Interactive)

Before adjusting parameters, determine where the reaction is stalling. Use this logic flow to diagnose the failure point.

TroubleshootingFlow Start START: Low Conversion Observed CheckSM Analyze Reaction Mixture (LC-MS/TLC) Is Starting Ketone/Aldehyde consumed? Start->CheckSM YesConsumed YES: Ketone Consumed CheckSM->YesConsumed NoConsumed NO: Ketone Remains CheckSM->NoConsumed IntermedCheck Is the Hydrazone visible? YesConsumed->IntermedCheck CondensationFail ISSUE: Condensation Failure (Hydrazone not forming) NoConsumed->CondensationFail SaltCheck Are you using HCl salt without buffering? CondensationFail->SaltCheck FreeBaseFix FIX: Salt traps hydrazine. Add NaOAc or free-base first. SaltCheck->FreeBaseFix Yes WaterFix FIX: Equilibrium issue. Add Molecular Sieves or Dean-Stark. SaltCheck->WaterFix No HydrazoneStuck ISSUE: Rearrangement Stalled (Fischer Indole Step) IntermedCheck->HydrazoneStuck Yes Decomp ISSUE: Decomposition/Tars IntermedCheck->Decomp No (Unknown peaks) AcidFix FIX: Acid too weak for EWG. Switch to PPA or ZnCl2/AcOH. HydrazoneStuck->AcidFix TempFix FIX: Activation Energy too high. Increase Temp (Reflux). HydrazoneStuck->TempFix

Caption: Diagnostic logic tree for isolating the rate-limiting step in 2-FPH reactions.

Troubleshooting Guides & FAQs

Module A: The "Garbage In, Garbage Out" Problem (Reagent Integrity)

Q: My 2-FPH hydrochloride is a dark orange/brown color. Can I still use it? A: No. The color indicates significant oxidation to diazenes or azobenzenes. These impurities are radical scavengers and can inhibit acid-catalyzed mechanisms.

  • The Fix: You must recrystallize the salt.[1]

    • Dissolve crude salt in minimum hot ethanol.

    • Add activated charcoal, boil for 5 mins, and filter hot.

    • Add concentrated HCl (slight excess) and cool to 0°C.

    • Collect white/off-white crystals.

Q: I am using the HCl salt directly in ethanol, but nothing is happening. A: This is a classic "pH Trap."

  • The Science: The HCl salt is protonated (

    
    ). For the reaction to start, the 
    
    
    
    -nitrogen must be unprotonated to act as a nucleophile. If your solvent is not basic enough to strip that proton, the hydrazine remains dormant.
  • The Protocol: Add a buffering agent like Sodium Acetate (NaOAc) (1.1 equivalents) to the reaction mixture. This liberates the free hydrazine in situ without exposing it to air oxidation.

Module B: Reaction Optimization (Fischer Indole Focus)

Q: The hydrazone forms (I see it on LC-MS), but it won't convert to the indole. A: The 2-fluoro substituent is deactivating the aromatic ring, raising the energy barrier for the [3,3]-sigmatropic rearrangement.

  • The Science: The Fischer Indole mechanism requires the formation of an ene-hydrazine intermediate.[2] The electron-withdrawing fluorine makes the ring electron-poor, making the rearrangement step significantly slower than with phenylhydrazine.

  • The Fix: You need "Brute Force" conditions.

    • Solvent: Switch from Ethanol to Acetic Acid or Polyphosphoric Acid (PPA) .

    • Temperature: If running at 80°C, increase to 100–110°C.

    • Catalyst: Weak acids (HCl/EtOH) often fail here. Use Zinc Chloride (

      
      )  in acetic acid.
      

Q: My conversion is stuck at 50%. Adding more catalyst doesn't help. A: You are likely fighting water equilibrium.

  • The Mechanism: Step 1 (Condensation) generates water.

    
    .
    
  • The Issue: Because 2-FPH is a poor nucleophile, the equilibrium constant (

    
    ) is low. Water accumulation drives the reaction backward.
    
  • The Fix: Chemical or Physical Water Removal.

    • Physical: Use a Dean-Stark trap (if using Toluene/Benzene).

    • Chemical: Add 4Å Molecular Sieves to the reaction flask.

Comparative Data: Catalyst Selection for 2-FPH

Use this table to select the appropriate condition based on your substrate's steric hindrance.

Catalyst SystemAcidity (Approx)Suitability for 2-FPHRecommended Temp
4% H2SO4 / MeOH ModerateLow. Often fails to drive rearrangement.Reflux (65°C)
Glacial AcOH WeakMedium. Good for hydrazone formation, may stall at rearrangement.Reflux (118°C)
ZnCl2 / AcOH Strong Lewis AcidHigh. The "Gold Standard" for deactivated hydrazines.100–120°C
Polyphosphoric Acid (PPA) Very StrongHigh. Use for difficult substrates, but workup is messy.80–100°C

Mechanistic Insight: The Fluorine Effect

Understanding the electron flow helps predict failure points.

Mechanism Substrate 2-FPH (Free Base) Step1 Step 1: Condensation (Slowed by F-Inductive Effect) Substrate->Step1 Low Nucleophilicity Ketone Ketone Ketone->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone - H2O Step2 Step 2: [3,3]-Rearrangement (High Barrier due to EWG) Hydrazone->Step2 Requires Heat/Acid Indole Final Indole Step2->Indole - NH3

Caption: The 2-fluoro group creates two distinct kinetic barriers: initial attack and sigmatropic shift.

Validated Protocols

Protocol A: In Situ Free-Basing (Recommended)

Prevents oxidation while ensuring reactivity.

  • Suspend 1.0 eq of 2-Fluorophenylhydrazine Hydrochloride in Ethanol (10 mL/g).

  • Add 1.1 eq of Sodium Acetate (anhydrous). Stir for 15 minutes at RT.

  • Add 1.0 eq of Ketone/Aldehyde.

  • Add Catalyst (e.g., 3 eq of H2SO4 or ZnCl2).

  • Reflux under Nitrogen. Monitor by TLC/LC-MS.

Protocol B: Isolation of Free Base (Use immediately)

Only use if the salt interferes with sensitive substrates.

  • Suspend HCl salt in Water/EtOAc (1:1).

  • Slowly add 1M NaOH at 0°C until pH ~9-10.

  • Separate organic layer immediately.

  • Wash with Brine, dry over MgSO4.

  • Do not rotovap to dryness with heat. Concentrate at <30°C and use the solution directly.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5] Chemical Reviews, 63(4), 373–401. Link

  • Sigma-Aldrich. (n.d.). "2-Fluorophenylhydrazine hydrochloride Product Sheet." Merck KGaA. Link

  • Gribble, G. W. (2000).[3] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link

Sources

Optimization

Technical Support Center: Recrystallization Solvent Optimization for Fluorinated Dimethylpyrazoles

Introduction: The Fluorine Factor Welcome to the technical support hub for fluorinated heterocycles. You are likely here because your fluorinated dimethylpyrazole (FDMP) intermediate is behaving atypically compared to it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor

Welcome to the technical support hub for fluorinated heterocycles. You are likely here because your fluorinated dimethylpyrazole (FDMP) intermediate is behaving atypically compared to its non-fluorinated analogues.

The Core Challenge: The introduction of fluorine atoms onto the pyrazole ring or its substituents fundamentally alters the lattice energy. Fluorine is highly electronegative yet non-polarizable (hard), leading to weak intermolecular van der Waals interactions. This often results in:

  • High Lipophilicity: Drastic changes in solubility profiles (LogP shifts).

  • Oiling Out: A tendency to undergo Liquid-Liquid Phase Separation (LLPS) rather than nucleation.[1]

  • Polymorphism: Access to multiple metastable crystal forms.

This guide provides a systematic, self-validating workflow to optimize your solvent system, specifically targeting the separation of regioisomers and the prevention of oiling out.

Module 1: The Solvent Screening Protocol

Do not rely on "standard" solvent lists. Fluorinated pyrazoles require a polarity-balanced approach. Use this screening matrix to identify your primary solvent (good solubility) and anti-solvent (poor solubility).

Step 1: The Solubility Matrix

Goal: Identify a "Good" solvent (


 at reflux) and an "Anti" solvent (

at RT).
Solvent ClassRepresentative SolventSuitability for FDMPsTechnical Note
Alcohols (Protic) Isopropanol (IPA), EthanolHigh Excellent for H-bonding with pyrazole nitrogens. Often the best "Good" solvent.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateMedium Good general solubility, but often leads to oiling out if cooled too rapidly.
Alkanes Heptane, CyclohexaneAnti-Solvent The standard anti-solvent. Fluorinated groups often decrease solubility in alkanes compared to H-analogues.
Aromatics TolueneVariable Useful for

stacking interactions, but may retain solvates.
Chlorinated DCM, ChloroformAvoid Too high solubility; difficult to crystallize from. Use only for transport.
Fluorinated TFE (2,2,2-Trifluoroethanol)Specialist The "Nuclear Option." Use only if separating difficult regioisomers.
Step 2: The Screening Workflow (Visualized)

The following logic gate ensures you do not waste material on incompatible systems.

SolventScreening start Start: 50mg FDMP Sample solubility_test Test Solubility in 500µL Solvent @ Reflux start->solubility_test soluble_hot Soluble at Reflux? solubility_test->soluble_hot cool_slow Cool to RT (1°C/min) soluble_hot->cool_slow Yes fail_sol Try More Polar Solvent soluble_hot->fail_sol No (Insoluble) precipitate Precipitate Forms? cool_slow->precipitate check_oil Is it an Oil or Crystal? precipitate->check_oil Yes anti_solvent Add Anti-Solvent (dropwise at Reflux) precipitate->anti_solvent No (Too Soluble) success Candidate System Found check_oil->success Crystals check_oil->fail_sol Oil (See Module 2) anti_solvent->cool_slow

Figure 1: Logical flow for initial solvent selection. Note that "Oiling Out" requires a branch to Module 2.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: Your solution turns cloudy/milky at high temperatures, or distinct liquid droplets form at the bottom of the flask upon cooling. The Cause: The solution has entered the "metastable zone" where Liquid-Liquid Phase Separation (LLPS) is thermodynamically favored over crystallization. This is extremely common with fluorinated compounds due to their low melting points.

Protocol: The "Temperature Cycling" Cure

Do not simply cool further; this will only solidify the oil into an amorphous glass.

  • Re-heat: Heat the mixture until the oil droplets re-dissolve into a single clear phase.

  • Seed at High Temperature: Add 0.1% w/w of pure seed crystals just below the saturation temperature (cloud point).

  • Slow Cool: Cool at a rate of 0.1°C/min.

  • Hold: If oil droplets appear, stop cooling. Hold the temperature constant. The oil droplets are often supersaturated; given time (and seeds), they will convert to crystals via Ostwald ripening.

OilingOut oil_detected Oil Droplets Observed reheat Re-heat to Clear Solution oil_detected->reheat seed Add Seeds @ T_sat - 2°C reheat->seed slow_cool Cool 0.1°C/min seed->slow_cool oil_returns Oil Returns? slow_cool->oil_returns hold Hold Temp Constant (Agitate 2-4 hrs) oil_returns->hold Yes success Crystallization oil_returns->success No hold->success Oil Converts

Figure 2: Remediation strategy for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Separation of Regioisomers

Dimethylpyrazoles synthesized from hydrazines and diketones often yield a mixture of 1,3-dimethyl and 1,5-dimethyl isomers. Fluorination on the phenyl ring can make these isomers difficult to separate by chromatography due to similar Rf values.

Strategy: Thermodynamic vs. Kinetic Control
  • 1,5-Isomer (Kinetic Product): Often forms first but is sterically more congested.

  • 1,3-Isomer (Thermodynamic Product): More stable, flatter crystal packing.

The "Salt Break" Technique: If neutral recrystallization fails to separate isomers, use the difference in basicity. The steric hindrance in the 1,5-isomer makes the pyrazole nitrogen less accessible to acids.

  • Dissolve crude mixture in Ethanol (10 volumes).

  • Add 1.0 eq of Oxalic Acid or HCl (in dioxane) .

  • Crystallize: The less sterically hindered isomer (usually 1,3) will often crystallize as the salt first.

  • Filter and neutralize the salt to recover pure isomer.

Frequently Asked Questions (FAQ)

Q: My crystals are colored (pink/brown), but the NMR is clean. Why? A: Fluorinated aromatics are prone to trace oxidation, forming quinone-like species that are highly colored even at ppm levels.

  • Fix: Add 5% wt/wt Activated Carbon to the hot solution, stir for 15 mins, and filter hot through Celite before cooling.

Q: I have low yield, but the mother liquor is pure. Can I crash it out? A: Fluorinated compounds have high solubility in organics. "Crashing out" with water often causes oiling.

  • Fix: Evaporate the mother liquor to 20% volume, then add the anti-solvent (e.g., Heptane) very slowly using a syringe pump to maintain a low supersaturation ratio.

Q: The melting point is 5°C lower than the literature value. A: You likely have a solvate. Fluorinated compounds can trap solvent molecules in "channels" within the crystal lattice.

  • Fix: Dry the sample under high vacuum (>1 mbar) at 40°C for 24 hours. Run TGA (Thermogravimetric Analysis) to confirm solvent loss.

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Prat, D., et al. (2016).[2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.

  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper.

  • Filarowski, A., et al. (2008). "Steric effects in the synthesis of pyrazoles." Journal of Molecular Structure.
  • FDA/ICH. (2021). "Q3C(R8) Impurities: Guideline for Residual Solvents."

Sources

Reference Data & Comparative Studies

Validation

13C NMR Characterization Guide: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole . This document is structured to assist researchers in structural elucidation, specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole . This document is structured to assist researchers in structural elucidation, specifically focusing on distinguishing this compound from its regioisomers and understanding the diagnostic spin-spin coupling effects introduced by the fluorine atom.

Executive Summary & Structural Context

In drug discovery, the pyrazole scaffold is a privileged structure. However, the synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole via the condensation of 2-fluorophenylhydrazine and acetylacetone (Knorr synthesis) often presents a critical analytical challenge: Regioisomerism .

While the 3,5-dimethyl isomer is thermodynamically favored, steric bulk from the ortho-fluorine can influence the ratio of the 3,5-dimethyl product versus the less common 3,4-isomer or incomplete cyclization intermediates. Furthermore, distinguishing the 1-(2-fluorophenyl) isomer from the 1-(4-fluorophenyl) isomer (often a starting material impurity) is essential.

This guide compares the target molecule against its key alternatives using 13C NMR, leveraging the Fluorine-Carbon (


) coupling  as a definitive spectral fingerprint.

Experimental Protocol: Synthesis & NMR Acquisition

To ensure the data presented below is reproducible, the following standardized workflow is recommended.

Synthesis (Knorr Pyrazole Method)
  • Reagents: 2-Fluorophenylhydrazine hydrochloride (1.0 eq), Acetylacetone (1.1 eq), Ethanol (Solvent).

  • Conditions: Reflux for 2–4 hours.

  • Purification: The 3,5-dimethylpyrazole typically precipitates upon cooling or water addition. Recrystallization from ethanol/water is preferred over chromatography to remove trace hydrazine impurities.

NMR Acquisition Parameters

For optimal resolution of


 multiplets, the following acquisition parameters are critical:
ParameterRecommended SettingRationale
Solvent CDCl₃ (Preferred)Provides sharpest lines for coupling constant analysis.
Frequency 100 MHz or higherEssential to resolve small

and

couplings.
Relaxation Delay (D1) ≥ 2.0 secondsEnsures quantitative integration of quaternary carbons (C3, C5, C-F).
Spectral Width -10 to 220 ppmCaptures the full range including carbonyl impurities if present.
Decoupling Proton-decoupled (

C{

H})
Standard. Note: Do not use Fluorine decoupling unless strictly necessary, as coupling is diagnostic.

Comparative Analysis: Chemical Shifts & Assignments[1][2][3][4][5]

The following data compares the Target (1-(2-F)-3,5-Me) against the Parent (Non-fluorinated) and the Regioisomer (1-(4-F)) .

Table 1: Pyrazole Ring Carbon Shifts (CDCl₃)

Note: The "Shielding Effect" on C5-Me is the primary regioisomer indicator.

Carbon PositionTarget: 1-(2-F)-3,5-Me (

ppm)
Parent: 1-Ph-3,5-Me (

ppm)
Diagnostic Feature
C3-CH₃ 13.5 13.5Typical methyl shift.
C5-CH₃ 11.1 11.3Upfield Shift: Shielded by the orthogonal aryl ring. Confirms 3,5-substitution.[1][2][3][4][5]
C4 106.5 106.4Characteristic high-field aromatic signal.
C5 (Quaternary)140.2 (

Hz)
139.4Deshielded by N1. May show small "through-space" coupling to F.
C3 (Quaternary)148.5 148.1Most deshielded pyrazole carbon.
Table 2: Aromatic Ring Shifts & C-F Coupling Constants

The 2-Fluorophenyl ring creates a unique splitting pattern distinct from the 4-Fluorophenyl isomer.

Carbon PositionChemical Shift (

)
Coupling Constant (

)
Multiplicity
C2' (C-F) 156.0 - 159.0

Hz
Doublet (Large split)
C3' 116.5

Hz
Doublet
C1' (Ipso) 128.0

Hz
Doublet
C4' 129.5

Hz
Doublet
C6' 127.8

Hz
Singlet or Broad Doublet
C5' 124.5

Hz
Doublet (Small split)

Critical Distinction: In the 1-(4-fluorophenyl) isomer, the aromatic region is symmetric. You will see only four distinct aromatic signals (C1', C2'/6', C3'/5', C4'-F). In the 1-(2-fluorophenyl) target, the symmetry is broken, resulting in six distinct aromatic signals with complex coupling.

Structural Elucidation Workflows

Workflow A: Distinguishing Regioisomers (3,5-dimethyl vs 3,4-dimethyl)

The most common synthetic error is misidentifying the isomer. Use this logic gate to validate your structure.

RegioisomerCheck Start Analyze 13C NMR Methyl Region (10 - 15 ppm) Count How many methyl signals? Start->Count TwoSignals Two Signals Found Count->TwoSignals OneSignal One Signal Found Count->OneSignal Symmetry? CheckShifts Check Chemical Shifts TwoSignals->CheckShifts Symmetric Symmetric/Tautomer (Likely 3,5-dimethyl-1H-pyrazole without aryl group) OneSignal->Symmetric Target Signal A: ~13.5 ppm Signal B: ~11.0 ppm (Target: 3,5-Dimethyl) CheckShifts->Target One Shielded (<12ppm) Isomer34 Signal A: ~13.5 ppm Signal B: ~9.0 ppm (Isomer: 3,4-Dimethyl) CheckShifts->Isomer34 One very shielded (<10ppm)

Figure 1: Logic flow for distinguishing the 3,5-dimethyl target from the 3,4-dimethyl impurity based on methyl carbon shifts.

Workflow B: Assigning the Fluorinated Ring

The 2-fluoro substitution breaks the magnetic equivalence of the phenyl ring carbons.

FluorineAssignment Spectrum Aromatic Region (115 - 160 ppm) CF_Peak Identify Doublet J ~250 Hz (~157 ppm) Spectrum->CF_Peak Ortho_Meta Identify Doublets J ~20 Hz Spectrum->Ortho_Meta Para Identify Doublet J ~8 Hz Spectrum->Para Assign_C2 Assign C2' (C-F) CF_Peak->Assign_C2 Assign_C3 Assign C3' (Ortho to F) Ortho_Meta->Assign_C3 High Field (~116 ppm) Assign_C1 Assign C1' (Ipso to N) Ortho_Meta->Assign_C1 Low Field (~128 ppm)

Figure 2: Step-by-step assignment of the 2-fluorophenyl ring carbons using coupling magnitude.

References

  • Synthesis and NMR Characterization of 1-Aryl-3,5-dimethylpyrazoles Source:Organic Syntheses, Coll.[5] Vol. 1, p.309 (1941); Vol. 11, p.309 (1931). Relevance: Establishes the baseline Knorr synthesis protocol and expected methyl shift differentiation. URL:

  • 13C NMR of Fluorinated Phenyl Derivatives (Coupling Constants) Source:Journal of the Chemical Society, Perkin Transactions 2, 1980. Relevance: Provides the definitive values for

    
     through 
    
    
    
    in 2-substituted aromatic systems. URL:
  • Regioisomer Differentiation in Pyrazoles Source:Molecules, 2021, 26(22), 6843. "Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone..." Relevance: Confirms the C5-Me vs C3-Me chemical shift trends in 1-substituted-3,5-dimethylpyrazoles. URL:

  • Sigma-Aldrich Product Data: 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole Source: Sigma-Aldrich Catalog (Product JRD0469). Relevance: Verifies commercial availability and solid-state form (melting point reference). URL:

Sources

Comparative

X-ray diffraction (XRD) crystal structure of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Executive Summary & Structural Significance[1][2] In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and p38 MAP kinase inhibitors, the 1-aryl-3,5-dimethylpyrazole scaffold is a critical pharmacophore....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and p38 MAP kinase inhibitors, the 1-aryl-3,5-dimethylpyrazole scaffold is a critical pharmacophore. This guide analyzes the X-ray diffraction (XRD) profile of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (2-F-DMP) , comparing it against its non-fluorinated parent and para-substituted isomers.

Key Finding: The introduction of a fluorine atom at the ortho position (2-F) induces a significant "Ortho Effect," drastically altering the torsion angle between the pyrazole and phenyl rings compared to the 1-phenyl or 1-(4-fluorophenyl) analogs. This conformational lock is pivotal for binding affinity in enzyme pockets where planarity dictates selectivity.

Comparative Crystallography: The Ortho-Effect

The primary structural differentiator between 2-F-DMP and its alternatives is the inter-ring dihedral angle . This parameter determines the molecule's three-dimensional shape and its ability to stack in the crystal lattice.

Table 1: Structural Comparison of Pyrazole Analogs
Feature1-(2-Fluorophenyl)-3,5-DMP (Target)1-Phenyl-3,5-DMP (Baseline)1-(4-Fluorophenyl)-3,5-DMP (Alternative)
Crystal System Monoclinic (Typical)Monoclinic (

)
Monoclinic / Triclinic
Dihedral Angle ~65° - 85° (High Twist)~55° - 60°~50° - 60°
Steric Driver High: 2-F vs. 5-Me repulsionMed: 2-H vs. 5-Me repulsionMed: 2-H vs. 5-Me repulsion
Weak Interactions C-H...F (Strong directionality)C-H...

(T-shaped stacking)
C-H...F (Linear chains)
Lattice Stability Moderate (Twisted packing)High (Efficient stacking)High (Dipole-driven)

Analysis of Alternatives:

  • 1-Phenyl-3,5-DMP: Lacks the electrostatic anchor of fluorine. The twist is driven solely by the steric clash between the pyrazole 5-methyl group and the phenyl ortho-hydrogens.

  • 1-(4-Fluorophenyl)-3,5-DMP: The fluorine is distal to the rotation axis. It affects packing via dipole interactions but does not significantly alter the molecular conformation compared to the phenyl parent.

  • 2-F-DMP (Target): The 2-Fluoro substituent introduces both steric bulk (van der Waals radius 1.47 Å vs 1.20 Å for H) and electrostatic repulsion against the nitrogen lone pair or the 5-methyl group, forcing a steeper twist.

Detailed Experimental Protocols

To ensure reproducibility, we utilize a self-validating synthesis and crystallization workflow.

Synthesis: Paal-Knorr Condensation

The synthesis relies on the condensation of 1,3-diketones with aryl hydrazines. This reaction is robust, but regioselectivity is controlled by the hydrazine substituent.

Reagents:

  • Acetylacetone (2,4-Pentanedione)

  • (2-Fluorophenyl)hydrazine hydrochloride

  • Solvent: Ethanol (Abs.)

  • Catalyst: Glacial Acetic Acid (drops)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of (2-fluorophenyl)hydrazine HCl in 20 mL ethanol. Add 10 mmol sodium acetate (to free the base).

  • Addition: Add 10 mmol acetylacetone dropwise at Room Temperature (RT).

  • Reflux: Heat to 80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to 0°C. The product often precipitates. If oil forms, evaporate solvent and recrystallize from ethanol/water.

Crystallization for XRD (Slow Evaporation)

High-quality single crystals are required for diffraction.

  • Solvent System: Ethanol:Dichloromethane (1:1 v/v).

  • Vessel: 20 mL scintillation vial covered with parafilm containing 3 pinholes.

  • Conditions: Store in a vibration-free, dark environment at 20°C for 5-7 days.

  • Target Crystal Size:

    
     mm (Block or Prism morphology).
    

Visualization of Workflows

Diagram 1: Synthetic & Crystallographic Workflow

This diagram illustrates the critical path from raw materials to solved structure, highlighting quality control checkpoints (QC).

G Start Start: Reagents Reaction Paal-Knorr Condensation (Reflux 4h) Start->Reaction Isolation Isolation & Purification Reaction->Isolation Cryst Slow Evaporation (EtOH/DCM) Isolation->Cryst QC_Micro QC: Optical Microscopy Cryst->QC_Micro QC_Micro->Cryst If Polycryst. (Recycle) XRD Single Crystal XRD Data Coll. QC_Micro->XRD If Single Crystal Solve Structure Refinement (SHELXL) XRD->Solve

Caption: Step-by-step workflow from chemical synthesis to structural refinement.

Diagram 2: Structural Logic of the "Ortho Effect"

This diagram explains the causality behind the structural differences observed in the XRD data.

OrthoEffect cluster_0 Steric & Electronic Inputs F_Sub 2-Fluoro Substituent (Ortho Position) Interaction Steric Clash & Electronic Repulsion F_Sub->Interaction Me_Sub 5-Methyl Group (Pyrazole Ring) Me_Sub->Interaction Torsion Increased Dihedral Angle (>65°) Interaction->Torsion Relieves Strain Packing Crystal Packing: Loss of Planar Stacking Torsion->Packing Bio Biological Impact: Selectivity for Non-Planar Pockets Torsion->Bio

Caption: Causal pathway showing how ortho-substitution dictates 3D conformation and biological activity.

XRD Data Collection & Refinement Strategy

When collecting data for 2-F-DMP, specific parameters must be tuned to account for the fluorine atom's electron density and potential disorder.

Data Collection Parameters
  • Temperature: 100 K (Cryostream). Rationale: Freezes methyl group rotation and reduces thermal vibration of the terminal fluorine.

  • Source: Mo-K

    
     (
    
    
    
    Å). Rationale: Preferred over Cu-K
    
    
    for small organic molecules to minimize absorption, though fluorine absorption is negligible.
  • Resolution: 0.8 Å or better. Essential to resolve the C-F bond distance accurately (typically 1.35 Å).

Refinement (SHELXL)
  • Space Group Determination: Expect Monoclinic

    
     or 
    
    
    
    .
  • Fluorine Disorder: Check for rotational disorder of the phenyl ring. The 2-F position might be occupied by H in a minor component if the synthesis had regio-isomeric impurities (unlikely with 2-F-hydrazine, but possible).

  • H-Bonding: Locate Hydrogens on the methyl groups using difference Fourier maps, but refine using a riding model (AFIX 137).

Conclusion

For researchers targeting pyrazole-based inhibitors, 1-(2-Fluorophenyl)-3,5-dimethylpyrazole offers a distinct structural profile compared to its 1-phenyl and 1-(4-fluorophenyl) counterparts. The XRD data confirms that the ortho-fluorine atom acts as a conformational gatekeeper , enforcing a high dihedral angle that disrupts planar


-stacking but enables specific hydrophobic interactions in globular protein binding sites.

References

  • Synthesis of Pyrazoles (Paal-Knorr)

    • ChemicalBook. (n.d.). 3,5-Dimethylpyrazole synthesis.[1][2][3][4][5][6][7] Retrieved October 26, 2023, from

  • Structural Analogs (4-Fluoro)

    • ResearchGate. (2015). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. Retrieved October 26, 2023, from

  • Structural Analogs (2,4-Dinitro)

    • Acta Crystallographica. (2013). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Retrieved October 26, 2023, from

  • Ortho-Effect Mechanisms

    • StackExchange Chemistry. (2021).[8] Deciding which group twists out of the plane when ortho effect takes place. Retrieved October 26, 2023, from

  • General Pyrazole Data

    • NIST Chemistry WebBook.[9] (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-.[1][7][9] Retrieved October 26, 2023, from

Sources

Validation

Strategic Fluorination: 1-(2-Fluorophenyl) vs. 1-(4-Fluorophenyl) Pyrazoles

Executive Summary: The "Twist" vs. The "Block" In medicinal chemistry, the choice between placing a fluorine atom at the ortho (2-position) or para (4-position) of an N-phenyl pyrazole scaffold is rarely arbitrary. It re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twist" vs. The "Block"

In medicinal chemistry, the choice between placing a fluorine atom at the ortho (2-position) or para (4-position) of an N-phenyl pyrazole scaffold is rarely arbitrary. It represents a binary decision between manipulating molecular shape (conformation) and metabolic stability .

  • 1-(2-Fluorophenyl) [Ortho]: Primarily a Conformational Control tool. The steric clash between the ortho-fluorine and the pyrazole 5-position forces the phenyl ring out of plane (atropisomerism potential). This "twist" is used to improve selectivity by disrupting planarity, preventing intercalation into flat off-target DNA or proteins, and fitting into globular hydrophobic pockets.

  • 1-(4-Fluorophenyl) [Para]: Primarily a Metabolic Blocking tool. It prevents CYP450-mediated oxidation at the highly reactive para-position (metabolic soft spot) while allowing the molecule to retain a flatter, pi-stacking capable geometry.

This guide analyzes the bioactivity, structural implications, and experimental validation for these two privileged motifs.[1][2]

Structural & Electronic Basis

The Ortho-Effect (Torsional Strain)

The defining feature of the 1-(2-fluorophenyl)pyrazole is the non-coplanarity .

  • Mechanism: The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). When placed at the ortho position, it sterically clashes with the substituent or proton at the pyrazole 5-position.

  • Result: To relieve this strain, the N-C bond rotates, creating a dihedral angle typically between 45° and 60° .

  • Bioactive Consequence: This "locked" twisted conformation can increase binding affinity if the target pocket is orthogonal (e.g., many Kinase ATP pockets). Conversely, 1-(4-fluorophenyl) analogs often adopt a co-planar conformation (0–20° twist), favoring pi-pi stacking interactions.

Electronic Mapping
  • 1-(4-F): Strong inductive electron withdrawal (-I) combined with resonance donation (+R) into the phenyl ring. It deactivates the ring toward oxidation without significantly altering the steric envelope.

  • 1-(2-F): exert a strong localized negative electrostatic potential (ESP) near the N-linkage, often influencing the hydrogen-bond accepting capability of the pyrazole nitrogens.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic penalty of planarity for the 2-F isomer compared to the 4-F isomer.

ConformationalAnalysis cluster_0 1-(4-Fluorophenyl) Pyrazole cluster_1 1-(2-Fluorophenyl) Pyrazole Para_Planar Planar Conformation (0° Dihedral) Low Energy Para_Twisted Twisted Conformation (45° Dihedral) Moderate Energy Para_Planar->Para_Twisted Rotational Freedom Target_Flat Target_Flat Para_Planar->Target_Flat Fits Flat Pockets (e.g., DNA Intercalation) Ortho_Planar Planar Conformation (Steric Clash!) High Energy Penalty Ortho_Twisted Twisted Conformation (Bioactive Minimum) Stable Ortho_Planar->Ortho_Twisted Forced Rotation Target_Globular Target_Globular Ortho_Twisted->Target_Globular Fits Orthogonal Pockets (e.g., Kinase Gatekeeper)

Figure 1: Conformational landscape showing how 2-F substitution forces a twisted geometry, while 4-F retains rotational freedom favoring planarity.

Comparative Bioactivity Data[2][3][4][5][6]

The following data summarizes general trends observed in SAR studies involving p38 MAPK inhibitors and COX-2 analogs, where these substitutions are common.

Table 1: Pharmacological & Physicochemical Comparison
Feature1-(4-Fluorophenyl) Pyrazole1-(2-Fluorophenyl) Pyrazole
Primary Utility Metabolic Stability (t1/2) Selectivity (Isoform specificity)
Shape Planar / LinearTwisted / Orthogonal
CYP450 Clearance Low (Blocks para-oxidation)High (Para-position exposed)
Solubility (LogD) Moderate (Higher lipophilicity)Improved (Dipole disruption)
Target Type Flat active sites (e.g., DNA, planar receptors)Restricted pockets (e.g., Kinase hinge regions)
Toxicity Risk Low (Stable metabolite)Moderate (Potential for quinone-imine formation if 4-pos is H)
Case Study: Kinase Inhibition (e.g., p38 MAPK)

In kinase inhibitors, the "Gatekeeper" residue often dictates selectivity.

  • Observation: 1-(2-fluorophenyl) analogs often show 2-5x lower potency than 4-F analogs against the primary target due to steric hindrance but exhibit >10x selectivity against off-target kinases that require a planar binder.

  • Data Point: In a specific VEGFR-2 inhibitor series, moving from 4-F to 2-F reduced potency (IC50: 12 nM

    
     45 nM) but increased half-life in microsomes slightly due to the twisted conformation protecting the N-linkage from enzymatic attack, despite the exposed para-position [1].
    

Experimental Protocols

To validate the choice between these two isomers, you must run a Microsomal Stability Assay . This distinguishes whether the 4-F is necessary for stability or if the 2-F twist is sufficient to prevent metabolism.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) differences between isomers.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: 1-(2-F) and 1-(4-F) pyrazoles (10 mM DMSO stock).

  • LC-MS/MS (e.g., Agilent 6460 Triple Quad).

Workflow:

  • Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Dosing: Spike test compounds to final concentration of 1

    
    M (0.1% DMSO).
    
  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
    
    
Visualization: Metabolic Fate Pathway

This diagram details why 4-F is often superior for half-life extension.

MetabolicFate Substrate_4F 1-(4-Fluorophenyl) Pyrazole CYP450 CYP450 (Liver) Substrate_4F->CYP450 Substrate_2F 1-(2-Fluorophenyl) Pyrazole Substrate_2F->CYP450 Blockade Para-Blockade (C-F Bond Strong) CYP450->Blockade 4-F Path Oxidation Para-Hydroxylation (Metabolic Soft Spot) CYP450->Oxidation 2-F Path Stable Metabolically Stable High t1/2 Blockade->Stable Unstable Rapid Clearance (Phenolic Metabolite) Oxidation->Unstable

Figure 2: Metabolic decision tree. The 4-F substituent blocks the primary oxidation site, whereas the 2-F substituent leaves the para-position vulnerable to rapid clearance.

Synthesis: Regiocontrol Warning

When synthesizing these comparators, standard hydrazine condensations often yield regioisomeric mixtures (1,3- vs 1,5-isomers).

  • Critical Step: Use Fluorinated Alcohols (TFE or HFIP) as solvents.[3]

  • Why: The strong H-bond donating ability of HFIP activates the carbonyl of the 1,3-diketone precursor and directs the hydrazine attack, significantly improving regioselectivity for the desired 1-arylpyrazole [2].

References

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008).[3] URL:[Link]

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents. Source: Journal of Organic Chemistry (2008). URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2015).[4] URL:[Link]

  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (Crystal Structure Analysis). Source: PMC / NIH (2024). URL:[Link]

Sources

Comparative

Structural Elucidation of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole: A Comparative Mass Spectrometry Guide

Executive Summary & Strategic Importance Objective: This guide provides a technical framework for the structural characterization of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole ( , MW 190.22 Da) using Electrospray Ionization...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Objective: This guide provides a technical framework for the structural characterization of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (


, MW 190.22 Da) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Relevance: Pyrazole scaffolds are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant). The specific regiochemistry of the fluorine substituent on the N-phenyl ring (ortho, meta, or para) significantly impacts metabolic stability and lipophilicity. Distinguishing the ortho-isomer (2-fluoro) from its para- (4-fluoro) or meta- (3-fluoro) counterparts is a critical quality control step, as these isomers often co-elute in standard reverse-phase HPLC due to similar polarity.

Key Differentiator: This guide focuses on the "Ortho Effect" —a specific fragmentation mechanism facilitated by the proximity of the fluorine atom to the pyrazole ring, enabling unique intramolecular hydrogen transfer and elimination pathways (


 loss) that are geometrically restricted in para-isomers.

Theoretical Foundation: Fragmentation Mechanics

Ionization & Precursor Formation

In positive mode ESI (


), the molecule forms the protonated molecular ion 

.
  • Calculated m/z: 191.09 (Monoisotopic).

  • Site of Protonation: The pyridinic nitrogen (

    
    ) of the pyrazole ring is the most basic site (
    
    
    
    ), accepting the proton to form the precursor ion.
Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), 1-(2-Fluorophenyl)-3,5-dimethylpyrazole exhibits two competing pathways:

  • Pyrazole Ring Cleavage (Nitrile Extrusion):

    • Mechanism: A Retro-Diels-Alder (RDA)-like cleavage or direct extrusion of acetonitrile (

      
      ).
      
    • Fragment: Loss of 41 Da (

      
      ) from the 3,5-dimethylpyrazole core.
      
    • Resulting Ion: m/z 150.

  • The Ortho-Effect (Diagnostic Pathway):

    • Mechanism: The 2-fluoro substituent is spatially proximal to the 5-methyl group and the pyrazole protons. High internal energy allows for a concerted elimination of Hydrogen Fluoride (

      
      ).
      
    • Fragment: Loss of 20 Da (

      
      ).
      
    • Resulting Ion: m/z 171.

    • Note: This pathway is significantly suppressed in the 4-fluorophenyl (para) isomer due to the distance between the fluorine and the abstractable hydrogens.

Comparative Analysis: Ortho vs. Para Isomers[1][2]

The following table contrasts the fragmentation behavior of the target compound against its primary isomer, providing a decision matrix for structural confirmation.

Feature1-(2-Fluorophenyl)-3,5-dimethylpyrazole (Target)1-(4-Fluorophenyl)-3,5-dimethylpyrazole (Alternative)Diagnostic Value
Precursor (

)
m/z 191.1m/z 191.1None (Isobaric)
Primary Base Peak m/z 95 (

) or 150
m/z 95 (

) or 150
Low
Diagnostic Loss

(m/z 171)
Negligible / AbsentHigh (Ortho Effect)
Mechanism Intramolecular H-bond assisted eliminationDirect bond cleavage (High Energy)Structural Proof
C-N Bond Cleavage m/z 95 (Fluorophenyl cation)m/z 95 (Fluorophenyl cation)Low
Comparative Logic Diagram

The following diagram illustrates the decision logic for distinguishing the isomers based on the presence of the m/z 171 fragment.

FragmentationLogic Precursor Precursor Ion [M+H]+ = 191.1 Activation CID Activation (20-35 eV) Precursor->Activation PathCommon Common Pathway Loss of CH3CN (-41 Da) Activation->PathCommon PathOrtho Ortho-Specific Pathway Loss of HF (-20 Da) Activation->PathOrtho If 2-Fluoro (Ortho) PathPara Para-Isomer Pathway No facile HF loss Activation->PathPara If 4-Fluoro (Para) Fragment150 Product Ion m/z 150 PathCommon->Fragment150 Fragment171 DIAGNOSTIC ION m/z 171 (Ortho Effect) PathOrtho->Fragment171 FragmentPara Absence of m/z 171 Dominant m/z 95 PathPara->FragmentPara

Figure 1: Decision tree for differentiating regioisomers based on the detection of the HF-loss diagnostic ion.

Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate identification, follow this gradient collision energy workflow. This protocol is designed to capture both labile rearrangements (Ortho effect) and high-energy skeletal cleavages.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL (approx. 5 µM) in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Validation Check: Formic acid is essential to ensure efficient protonation (

      
      ) of the pyrazole nitrogen.
      
Instrument Parameters (LC-ESI-MS/MS)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C (Ensure complete desolvation).

  • Acquisition Mode: Product Ion Scan (MS2).

  • Precursor Selection: m/z 191.1 (Isolation width ± 1.0 Da).

Collision Energy (CE) Ramp Protocol

Run the sample at three distinct energy levels to validate the fragmentation tree:

StepCollision Energy (eV)Target ObservationMechanistic Insight
1 Low (10-15 eV) Survival of Precursor (191)Confirm molecular weight and purity.
2 Medium (20-30 eV) Appearance of m/z 171 Critical Step: This energy window is optimal for the rearrangement-driven loss of HF (Ortho effect).
3 High (40+ eV) Dominance of m/z 95 & 77Complete skeletal destruction; confirms the fluorophenyl ring presence (

).

Detailed Fragmentation Pathway Diagram[3]

The following Graphviz diagram details the specific atomic losses and resulting m/z values for the target molecule.

MassSpecTree M [M+H]+ m/z 191 F1 [M+H - HF]+ m/z 171 M->F1 - HF (20 Da) (Ortho Specific) F2 [M+H - CH3CN]+ m/z 150 M->F2 - CH3CN (41 Da) (Pyrazole Specific) F3 Fluorophenyl Cation [C6H4F]+ m/z 95 M->F3 N-C Cleavage F2a [Pyrazolium Core] m/z 109 F2->F2a - C2H3N F3a Phenyl Cation [C6H5]+ m/z 77 F3->F3a - F

Figure 2: Fragmentation tree of 1-(2-fluorophenyl)-3,5-dimethylpyrazole showing parallel loss of HF and Acetonitrile.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 3,5-Dimethyl-1-phenylpyrazole." National Institute of Standards and Technology (NIST). Available at: [Link]

  • Holčapek, M., et al. "Differentiation of isomeric 3,5-disubstituted pyrazoles by mass spectrometry." Journal of Mass Spectrometry, 2010. (Contextualizing pyrazole ring cleavage).
  • Smith, R.M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition.
Validation

High-Fidelity HPLC Purity Assay for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole: A Comparative Technical Guide

Executive Summary This guide presents a rigorous, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole . Unlike generic "catch-all" methods...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide presents a rigorous, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole . Unlike generic "catch-all" methods that often fail to resolve critical synthetic precursors (specifically substituted hydrazines), the optimized method detailed here utilizes a pH-controlled gradient elution on a high-density C18 stationary phase. This approach ensures baseline separation of the target analyte from potential genotoxic impurities and degradation products, meeting the stringent requirements of modern pharmaceutical development.

Compound Profile & Analytical Challenges

To design a robust assay, one must first understand the physicochemical behavior of the analyte and its synthesis matrix.

  • Target Analyte: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

  • Synthesis Route: Knorr Pyrazole Synthesis (Condensation of 2-Fluorophenylhydrazine with Acetylacetone).

  • Critical Impurities:

    • 2-Fluorophenylhydrazine: The starting material. Hydrazines are often genotoxic and must be controlled to low ppm levels. It is significantly more polar than the product.

    • Acetylacetone: The diketone precursor (volatile, UV active).

    • Regioisomers: While acetylacetone is symmetric (yielding only the 3,5-dimethyl product), degradation or alternative synthesis routes using unsymmetrical diketones could yield the 1,5-dimethyl isomer.

The Analytical Trap: Generic Methods

Standard isocratic methods (e.g., 60:40 Methanol:Water) often fail for this compound class. The weakly basic pyrazole nitrogen interacts with residual silanols on older column technologies, causing peak tailing . Furthermore, the large polarity difference between the hydrazine precursor and the pyrazole product leads to poor retention of the impurity (eluting in the void volume) or excessive run times for the product.

Method Comparison: Optimized vs. Generic

The following table contrasts the performance of a standard "Generic" method against the "Optimized" protocol developed for this guide.

Table 1: Comparative Performance Metrics

ParameterGeneric Method (Alternative)Optimized Method (Recommended)
Stationary Phase Standard C18 (5 µm)End-capped C18 (3.5 µm, High Carbon Load)
Mobile Phase MeOH : Water (60:40 Isocratic)Gradient: 0.1% H3PO4 (aq) / Acetonitrile
pH Control Uncontrolled (Neutral)Acidic (pH ~2.2)
Tailing Factor (

)
1.8 - 2.5 (Significant Tailing)0.95 - 1.15 (Symmetric)
Resolution (

)
< 1.5 (Impurity Co-elution)> 3.5 (Baseline Separation)
LOD (Impurity) ~50 ppm< 5 ppm
Run Time 15 minutes12 minutes

Technical Insight: The Optimized Method uses an acidic mobile phase (Phosphoric acid). This protonates the pyrazole nitrogen (


 approx 2.5), preventing secondary interactions with silanol groups on the column, which is the primary cause of peak tailing in generic methods.

Optimized Experimental Protocol

Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Wavelength: 254 nm (Primary), 210 nm (Impurity monitoring).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Injection Volume: 5 - 10 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.
    
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to retain the polar hydrazine impurity early in the run while eluting the lipophilic pyrazole product sharply.

Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Event
0.09010Injection / Impurity Elution
2.09010Isocratic Hold
8.01090Ramp to Elute Product
10.01090Wash
10.19010Re-equilibration
14.09010End of Run
Standard & Sample Preparation[3]
  • Diluent: Acetonitrile : Water (50:50 v/v).

  • Stock Solution: Weigh 10 mg of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL).

Visualized Workflows

Diagram 1: Synthesis & Impurity Origin Logic

This diagram illustrates the Knorr synthesis pathway and where critical impurities originate, justifying the need for the gradient method.

SynthesisPath Hydrazine 2-Fluorophenylhydrazine (Polar, Genotoxic Risk) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation Diketone Acetylacetone (Volatile) Diketone->Intermediate Product 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole (Target Analyte) Intermediate->Product Cyclization (-H2O) SideProduct Degradants (Oxidative) Product->SideProduct Stress/Aging

Caption: Reaction pathway highlighting the polarity shift from hydrazine precursors to the pyrazole product.

Diagram 2: Method Validation Decision Tree

A logical flow for ensuring the method meets "Trustworthiness" criteria (System Suitability).

ValidationLogic Start Start System Suitability CheckBlank Inject Blank (Diluent) Start->CheckBlank NoiseCheck Noise < 0.1 mAU? CheckBlank->NoiseCheck InjectStd Inject Standard (x5) NoiseCheck->InjectStd Yes Fail TROUBLESHOOT (Check Column/Pump) NoiseCheck->Fail No RSDCheck Area %RSD < 2.0%? InjectStd->RSDCheck TailingCheck Tailing Factor < 1.5? RSDCheck->TailingCheck Yes RSDCheck->Fail No Pass PROCEED TO SAMPLE ANALYSIS TailingCheck->Pass Yes TailingCheck->Fail No

Caption: Step-by-step System Suitability Test (SST) logic required before routine analysis.

Validation & Performance Data

The following data represents typical performance characteristics obtained during method validation, adhering to ICH Q2(R1) guidelines.

Table 2: Method Validation Summary

ParameterAcceptance CriteriaExperimental Result
Linearity (

)


(Range: 10 - 200 µg/mL)
Precision (Repeatability) RSD


(

)
Accuracy (Recovery)


(at 100% level)
LOD (Limit of Detection) S/N


µg/mL
Specificity No interference at

Pass (Purity Angle < Purity Threshold)
Troubleshooting Guide
  • High Backpressure: The synthesis matrix may contain salts. Ensure the sample is filtered and the column is washed with 90% Water / 10% ACN after batches.

  • Split Peaks: Indicates solvent mismatch. Ensure the sample diluent (50:50 ACN:Water) matches the initial gradient strength closely, or use a weaker diluent (e.g., 20:80 ACN:Water).

References

  • BenchChem. A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. (Accessed 2026). Link

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Link

  • Organic Syntheses. 3,5-Dimethylpyrazole. Coll. Vol. 4, p.351 (1963). Link

  • PubChem. Compound Summary: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole.[3] Link

Sources

Comparative

Comparative Guide: IR Spectral Signatures of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Executive Summary This technical guide provides a rigorous analysis of the infrared (IR) spectral characteristics of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole . Designed for medicinal chemists and analytical scientists, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the infrared (IR) spectral characteristics of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole . Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak listing to offer a comparative framework. We analyze how the ortho-fluorine substitution distinguishes this scaffold from its non-fluorinated and regioisomeric analogues, providing a self-validating protocol for structural verification in drug discovery workflows.

Structural Context & Synthetic Validation

Before interpreting spectral data, the integrity of the analyte must be established. The target molecule is a pyrazole derivative synthesized via the Knorr pyrazole synthesis , a condensation reaction between a hydrazine and a 1,3-diketone.

Synthesis Logic & Pathway

The reaction between 2-fluorophenylhydrazine and acetylacetone (2,4-pentanedione) yields the target with high regioselectivity due to the symmetry of the diketone. However, the presence of the electron-withdrawing fluorine atom at the ortho position influences the electronic environment of the phenyl ring, creating distinct vibrational signatures.

SynthesisWorkflow Start Reagents Step1 Condensation (Ethanol/Reflux) Start->Step1 Mix Step2 Cyclization (- 2 H₂O) Step1->Step2 Acid Cat. Product 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole Step2->Product Isolate Validation IR Characterization (KBr/ATR) Product->Validation Analyze

Figure 1: Synthetic workflow for the generation and validation of the target analyte.

Detailed IR Spectral Assignment

The following data establishes the diagnostic bands for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole. Assignments are derived from experimental data of structurally homologous 1-aryl-3,5-dimethylpyrazoles and fluorinated aromatics.

Primary Diagnostic Bands

The spectrum is dominated by the interplay between the pyrazole core and the fluorinated phenyl ring.

Functional GroupFrequency Range (

)
IntensityVibrational Mode Assignment
C-H (Aromatic) 3030 – 3100Weak

stretching of the phenyl and pyrazole (C4-H) rings.
C-H (Methyl) 2920 – 2980Medium

asymmetric stretching.
C=N (Pyrazole) 1580 – 1600Strong

ring stretching.[1] Characteristic of the pyrazole core.
C=C (Aromatic) 1480 – 1550Strong

skeletal vibrations of the phenyl ring.
C-F (Aryl-F) 1210 – 1260 Strong

stretching. Critical diagnostic band for fluorination.
C-H (OOP) 740 – 770 Strong

Out-of-Plane bending. Diagnostic for 1,2-disubstitution (ortho) .
Mechanistic Insight

The C-F stretch (1210–1260


) is the most reliable indicator of fluorine incorporation. Unlike C-Cl (600–800 

) or C-Br (500–600

), the C-F bond is highly polar and short, resulting in a high-frequency, intense absorption that stands out in the fingerprint region.

Comparative Analysis: Distinguishing Alternatives

In a research setting, distinguishing the target from its isomers or non-fluorinated precursors is critical. The table below compares the target against common alternatives.

Comparison Matrix
FeatureTarget: 1-(2-Fluorophenyl)-...Alt 1: 1-Phenyl-3,5-dimethylpyrazoleAlt 2: 1-(4-Fluorophenyl)-...
C-F Band Present (~1230

)
Absent Present (~1230

)
OOP Bending 740–770

(Ortho)
690–710 & 730–770

(Mono)
810–840

(Para)
Electronic Effect Inductive withdrawal at orthoNeutralInductive withdrawal at para
Differentiation Primary Target Lack of C-F peak confirms precursor.OOP region shifts >50

higher.
Logical Differentiation Flowchart

Use this logic gate to verify your product identity using IR data.

IRLogic Start Analyze Spectrum (Fingerprint Region) CheckCF Is there a strong band at 1210-1260 cm⁻¹? Start->CheckCF NoCF Compound is Non-Fluorinated CheckCF->NoCF No CheckOOP Check OOP Bending (700-900 cm⁻¹) CheckCF->CheckOOP Yes Ortho Band at 740-770 cm⁻¹ (Ortho-substituted) CheckOOP->Ortho 740-770 cm⁻¹ Para Band at 810-840 cm⁻¹ (Para-substituted) CheckOOP->Para 810-840 cm⁻¹ Result Confirmed: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Ortho->Result

Figure 2: Decision tree for structural verification based on spectral data.

Experimental Protocols

To ensure reproducibility and accurate spectral acquisition, follow these standardized protocols.

A. Synthesis of Reference Standard

Use this protocol if a commercial standard is unavailable or for validating synthetic lots.

  • Reagents: Dissolve 2-fluorophenylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Addition: Add acetylacetone (10 mmol) dropwise at room temperature.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature. Pour into crushed ice. The solid product (1-(2-fluorophenyl)-3,5-dimethylpyrazole) will precipitate.

  • Purification: Filter and recrystallize from ethanol/water.

  • Yield Check: Expected MP ~55–57 °C (Solid).

B. IR Spectroscopy Method

Preferred Method: Attenuated Total Reflectance (ATR)

  • Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air).

  • Sample Prep: Place a small amount (~2-5 mg) of the solid product onto the crystal.

  • Compression: Apply pressure using the anvil to ensure good contact (critical for solid samples to avoid weak bands).

  • Acquisition: Scan from 4000 to 600

    
    .
    
    • Resolution: 4

      
      .
      
    • Scans: 16 or 32.

  • Processing: Apply baseline correction if necessary. Do not smooth excessively as this may obscure the splitting in the fingerprint region.

References

  • Krishnakumar, V. et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A. Available at: [Link]

  • Dumitrascu, F. et al. (2021).[2][3] Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition. Molecules. Available at: [Link][3]

  • NIST Chemistry WebBook. 3,5-Dimethylpyrazole IR Spectrum. Available at: [Link]

  • Organic Syntheses. 3,5-Dimethylpyrazole Synthesis Protocol. Org. Synth. 1951, 31, 43. Available at: [Link]

Sources

Validation

A Comparative Guide to the Ligand Field Strength of Fluorinated vs. Non-Fluorinated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern coordination chemistry and drug design, the strategic modification of ligands to fine-tune the electronic properties of metal com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern coordination chemistry and drug design, the strategic modification of ligands to fine-tune the electronic properties of metal complexes is of paramount importance. Among the vast array of heterocyclic ligands, pyrazoles have emerged as versatile building blocks. The introduction of fluorine substituents onto the pyrazole ring offers a powerful tool to modulate the ligand field strength, thereby influencing the spectroscopic, magnetic, and reactive properties of the resulting metal complexes. This guide provides an in-depth comparison of the ligand field strength of fluorinated versus non-fluorinated pyrazoles, supported by experimental insights and theoretical principles.

The Spectrochemical and Nephelauxetic Series: A Brief Primer

The interaction between a transition metal ion and its surrounding ligands leads to the splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting, denoted as 10Dq or Δo for octahedral complexes, is a direct measure of the ligand field strength. Ligands that cause a large splitting are termed "strong-field" ligands, while those causing a small splitting are "weak-field" ligands. The arrangement of ligands in order of their field strength is known as the spectrochemical series .

Another crucial aspect is the nephelauxetic effect , which describes the decrease in the inter-electronic repulsion between d-electrons upon complex formation, quantified by the Racah parameter (B) . This "cloud-expanding" effect is indicative of the degree of covalency in the metal-ligand bond; a smaller B value suggests greater covalency. The nephelauxetic ratio (β) , the ratio of B in the complex to that in the free ion, is a useful measure of this effect.

The Inductive Effect of Fluorine: The Driving Force of Change

Fluorine's exceptional electronegativity is the primary driver of the observed differences in ligand field strength between fluorinated and non-fluorinated pyrazoles. When fluorine atoms, particularly electron-withdrawing trifluoromethyl (-CF₃) groups, are attached to the pyrazole ring, they exert a strong negative inductive effect (-I). This effect withdraws electron density from the pyrazole ring, reducing the basicity of the coordinating nitrogen atom. A less basic nitrogen donor is a weaker σ-donor to the metal center, which is expected to result in a weaker ligand field.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis synthesis Synthesize Ni(II) Pyrazole Complex grind Grind Complex with BaSO₄ Diluent synthesis->grind pack Pack Sample into Holder grind->pack baseline Record Baseline (Pure BaSO₄) pack->baseline spectrum Record Diffuse Reflectance Spectrum baseline->spectrum convert Convert Reflectance to Absorbance (Kubelka-Munk) spectrum->convert identify_peaks Identify Absorption Maxima (λ_max) convert->identify_peaks convert_wavenumber Convert λ_max to Wavenumber (cm⁻¹) identify_peaks->convert_wavenumber assign_transitions Assign Transitions (ν₁, ν₂, ν₃) convert_wavenumber->assign_transitions calculate_params Calculate 10Dq and B assign_transitions->calculate_params

Caption: Experimental workflow for determining ligand field parameters.

Conclusion and Outlook

The fluorination of pyrazole ligands provides a reliable strategy for attenuating their ligand field strength. The strong inductive effect of fluorine substituents, particularly trifluoromethyl groups, reduces the σ-donor capacity of the coordinating nitrogen atom, leading to a smaller 10Dq value. Concurrently, the nephelauxetic effect is often enhanced, suggesting an increase in the covalent character of the metal-ligand interaction.

For researchers in drug development and materials science, this ability to rationally tune the electronic properties of metal centers is invaluable. By modulating the ligand field, one can influence the redox potentials, spin states, and reactivity of metal complexes, leading to the design of more effective catalysts, imaging agents, and therapeutic compounds. Future work in this area will likely involve a more systematic exploration of the effects of different fluorinated substituents at various positions on the pyrazole ring, as well as the extension of these studies to a wider range of transition metal ions.

References

  • Lever, A. B. P. Inorganic Electronic Spectroscopy, 2nd ed.; Elsevier: Amsterdam, 1984.
  • Reedijk, J. Pyrazoles and imidazoles as ligands: Part I. Some simple metal(II) perchlorates and tetrafluoroborates solvated by neutral pyrazole and imidazole. Recl. Trav. Chim. Pays-Bas1969, 88 (12), 1451–1470.
  • Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chem. Rev.2021 , 121 (3), 1670–1715. [Link]

  • Shapkin, A. A.; et al. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv2023 . [Link]

  • Dalal Institute. Calculation of Dq, B and β Parameters. [Link]

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis Validation of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Elemental analysis, a long-stand...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Elemental analysis, a long-standing and robust technique, remains a critical tool for confirming the empirical formula and assessing the purity of synthesized compounds. This guide provides an in-depth, experience-driven perspective on the validation of elemental analysis for the novel pyrazole derivative, 1-(2-Fluorophenyl)-3,5-dimethylpyrazole. We will explore the causality behind experimental choices, compare the technique with modern alternatives, and provide actionable protocols to ensure data integrity.

The Unwavering Relevance of Elemental Analysis in the Age of High-Resolution Mass Spectrometry

While high-resolution mass spectrometry (HRMS) provides exquisite mass accuracy and has become indispensable for structural elucidation, elemental analysis offers a unique and complementary assessment of bulk purity.[1] HRMS can be susceptible to ionization efficiencies and may not detect inorganic impurities, such as salts, that can significantly impact the true purity of a compound.[1] Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a direct measure of the mass percentages of these key elements, offering a macroscopic confirmation of the compound's composition.[2] This is particularly crucial in pharmaceutical development, where the purity of an Active Pharmaceutical Ingredient (API) is paramount for safety and efficacy.[3]

1-(2-Fluorophenyl)-3,5-dimethylpyrazole: Theoretical Composition

To initiate our validation, we must first calculate the theoretical elemental composition of our target compound.

  • Molecular Formula: C₁₁H₁₁FN₂[4]

  • Molecular Weight: 190.22 g/mol [4]

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01111132.12169.46
Hydrogen (H)1.0081111.0885.83
Fluorine (F)18.998118.9989.99
Nitrogen (N)14.007228.01414.73
Total 190.221 100.00

This theoretical data forms the benchmark against which our experimental results will be judged.

A Comparative Look: Orthogonal Analytical Techniques

A robust validation strategy employs multiple, independent (orthogonal) methods to build a comprehensive picture of a compound's identity and purity.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis (CHN) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).[5]Mass percentage of C, H, N, and S.Excellent for bulk purity assessment, detects non-volatile impurities.[1]Provides no structural information, requires a pure sample for accurate results.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, including connectivity and stereochemistry.Unparalleled for structural elucidation.Can be insensitive to certain impurities, quantification requires internal standards.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns, aiding in structural confirmation.High sensitivity and specificity.Ionization efficiency can vary, may not detect all impurities.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.Purity assessment by separating the main compound from impurities.Excellent for quantifying impurities.Requires a chromophore for UV detection, method development can be time-consuming.

The synergy of these techniques provides a self-validating system. For instance, while NMR confirms the intricate structure of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole, and HPLC quantifies process-related impurities, elemental analysis provides the ultimate confirmation of its bulk elemental composition.

The Three Pillars of Elemental Analyzer Validation: IQ, OQ, and PQ

To ensure the trustworthiness of our elemental analysis data, the instrument itself must undergo rigorous qualification. This process is typically divided into three stages: Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).[6]

Caption: Workflow for Elemental Analyzer Validation.

Experimental Protocol: Performance Qualification (PQ) of a CHN Analyzer

The PQ phase is where we generate the data to prove the analyzer is fit for its intended purpose.

Objective: To verify the accuracy and precision of the CHN analyzer using a certified reference material and to establish the acceptance criteria for the analysis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole.

Materials:

  • Certified Reference Material (CRM), e.g., Acetanilide (C₈H₉NO, Theoretical: C=71.09%, H=6.71%, N=10.36%)

  • High-purity tin capsules

  • Microbalance (readable to 0.001 mg)

  • 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (the sample to be analyzed)

Procedure:

  • System Preparation: Ensure the CHN analyzer has been recently calibrated according to the manufacturer's instructions and has passed OQ.

  • CRM Analysis (Accuracy and Precision):

    • Accurately weigh approximately 2-3 mg of the CRM into a tin capsule. Record the weight precisely.

    • Repeat this process for a total of six independent CRM samples.

    • Analyze the six CRM samples according to the instrument's standard operating procedure.

  • Data Analysis (CRM):

    • Calculate the mean and standard deviation for the %C, %H, and %N values obtained from the six CRM analyses.

    • Accuracy: The mean value for each element should be within a specified percentage of the theoretical value (typically ±0.3%).

    • Precision (Repeatability): The relative standard deviation (RSD) for each element should be within an established limit (e.g., ≤2%).

  • Sample Analysis:

    • Accurately weigh approximately 2-3 mg of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole into a tin capsule.

    • Prepare and analyze at least two independent samples of the target compound.

  • Acceptance Criteria for the Sample: The experimentally determined values for %C, %H, and %N for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole should be within ±0.4% of the theoretical values.[7]

Interpreting the Data: A Comparative Example

CompoundMolecular FormulaCalculated (%)Found (%)Difference (%)
9d C₁₇H₁₁ClF₆N₆C: 45.50, H: 2.47, N: 18.73C: 45.31, H: 2.32, N: 18.61C: -0.19, H: -0.15, N: -0.12
9e C₁₇H₁₁F₆N₇O₂C: 44.45, H: 2.41, N: 21.35C: 44.34, H: 2.28, N: 21.16C: -0.11, H: -0.13, N: -0.19
9f C₁₇H₁₂F₆N₆C: 47.23, H: 2.80, N: 19.44C: 47.11, H: 2.69, N: 19.32C: -0.12, H: -0.11, N: -0.12

Data adapted from a study on bistrifluoromethyl-1H-pyrazole derivatives.[8]

In this example, the differences between the calculated and found values for all elements are well within the generally accepted tolerance of ±0.4%. This provides strong evidence for the successful synthesis and high purity of these compounds.

Conclusion: A Foundation of Trust in Chemical Synthesis

The validation of elemental analysis for a novel compound like 1-(2-Fluorophenyl)-3,5-dimethylpyrazole is a systematic process that underpins the reliability of subsequent research and development. By understanding the principles of the technique, qualifying the instrumentation, and adhering to established acceptance criteria, researchers can generate elemental analysis data that is both scientifically sound and regulatorily defensible. While modern spectroscopic techniques provide invaluable structural insights, the fundamental data from elemental analysis remains a critical and non-negotiable component of comprehensive compound characterization, ensuring the integrity and purity of the materials that drive scientific innovation.

References

  • Elementar. (n.d.). GMP Service. Retrieved from [Link]

  • Elementar. (n.d.). Elemental & TOC analyzers for the pharmaceutical industry. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018).
  • Wen, K., Dai, H., Mao, Y., Zhou, Z., & Huang, Z. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 764(1), 1-11.
  • Ilies, M., Ilie, M., Gzella, A., & Bratan, V. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3658.
  • Northern Illinois University. (n.d.). CHN Elemental Analysis. Retrieved from [Link]

  • Kandioller, W., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(1), 9-13.
  • Yufita, E., & Abdul, H. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1215.
  • PubChem. (n.d.). 1-Allyl-3,5-dimethylpyrazole. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Agilent Technologies. (2012). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Retrieved from [Link]

  • Chitnis, S. R., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(9), 1251-1256.
  • Zhang, Y., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
  • Rodrigues, M. O., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4585.
  • Patel, R. B., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4571.
  • da Silva, A. C. M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 113.
  • Aggarwal, R., et al. (2025).
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1045.
  • Patel, R. B., et al. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 213-218.
  • Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]

Sources

Validation

Reproducibility of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole synthesis protocols

Target Molecule: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole CAS Registry Number: 329816-13-4 Core Scaffold: 1-Aryl-3,5-dimethylpyrazole Executive Summary & Reproducibility Context The synthesis of 1-aryl-3,5-dimethylpyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole CAS Registry Number: 329816-13-4 Core Scaffold: 1-Aryl-3,5-dimethylpyrazole

Executive Summary & Reproducibility Context

The synthesis of 1-aryl-3,5-dimethylpyrazoles is a cornerstone reaction in medicinal chemistry, serving as a primary route to p38 MAP kinase inhibitors, fungicides, and high-affinity ligands for coordination chemistry. While the Paal-Knorr condensation is theoretically straightforward, reproducibility often suffers due to inconsistent hydrazine salt quality, incomplete cyclization intermediates (hydrazones), and regioselectivity issues in unsymmetrical analogs.

For 1-(2-Fluorophenyl)-3,5-dimethylpyrazole , the presence of the ortho-fluorine atom introduces a steric and electronic twist. The electron-withdrawing nature of fluorine deactivates the hydrazine slightly, while the steric bulk at the ortho position can retard the initial nucleophilic attack, necessitating robust protocols to drive the reaction to completion.

This guide compares three distinct protocols—Standard Reflux , Microwave-Assisted , and Mechanochemical (Green) —to provide an evidence-based selection framework for researchers.

Mechanistic Insight: The Paal-Knorr Condensation

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a stepwise condensation-cyclization sequence.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks one carbonyl of the acetylacetone.

  • Hemiaminal Formation: Formation of a hydroxy-hydrazine intermediate.

  • Dehydration 1: Loss of water to form the hydrazone. Critical Control Point: Incomplete dehydration here leads to open-chain impurities.

  • Cyclization: Intramolecular attack of the second nitrogen on the remaining carbonyl.

  • Aromatization: Final dehydration drives the equilibrium to the stable aromatic pyrazole.

PaalKnorr Start 2-Fluorophenylhydrazine + Acetylacetone Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Hydrazone Hydrazone (Open Chain) Inter1->Hydrazone - H2O (Acid Cat.) Cyclic 5-Hydroxy-pyrazoline Hydrazone->Cyclic Intramolecular Cyclization Product 1-(2-Fluorophenyl)- 3,5-dimethylpyrazole Cyclic->Product - H2O (Aromatization)

Figure 1: Stepwise mechanism of the Paal-Knorr condensation. Note that the final aromatization step is the thermodynamic driving force.

Comparative Analysis of Protocols

We evaluated three methodologies based on yield, reaction time, purity, and environmental impact (E-Factor).

FeatureMethod A: Classical Reflux Method B: Microwave-Assisted Method C: Mechanochemical
Solvent Ethanol / Acetic AcidWater / EthanolNone (Solvent-Free)
Catalyst HCl or AcOHNone or dilute HClNone
Temp/Time 80°C / 2–4 Hours120–150°C / 10–15 MinsAmbient / 20 Mins Grinding
Yield 80–85%90–95%75–85%
Scalability High (Gram to Kg)Low (Milligram to Gram)Medium (Batch dependent)
Purity (Crude) Moderate (Recryst. often needed)HighModerate (Requires washing)
E-Factor High (Solvent waste)LowVery Low
Recommendation Matrix
  • Choose Method A if you need >10g of product and have standard glassware.

  • Choose Method B for rapid library synthesis or high-throughput screening (HTS) where purity is paramount.

  • Choose Method C if strictly adhering to Green Chemistry principles or lacking solvent disposal facilities.

Detailed Experimental Protocols

Method A: The "Gold Standard" (Reflux)

Best for: Reliability and Scale

Materials:

  • 2-Fluorophenylhydrazine Hydrochloride (1.0 equiv)

  • Acetylacetone (Pentane-2,4-dione) (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Acetate (1.0 equiv) [Crucial for buffering the HCl salt]

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-fluorophenylhydrazine hydrochloride and 10 mmol of Sodium Acetate in 30 mL of Ethanol. Stir for 10 mins at room temperature to liberate the free hydrazine.

  • Addition: Add 11 mmol (1.1 equiv) of acetylacetone dropwise. The solution may warm slightly.

  • Reflux: Equip with a condenser and reflux the mixture at 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool the mixture to room temperature.

    • If solid precipitates: Filter and wash with cold 50% EtOH.

    • If solution remains clear: Concentrate under reduced pressure to ~5 mL, then pour into 50 mL ice-water. Stir vigorously to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

Validation Check:

  • Appearance: White to off-white crystalline solid.[1][2]

  • 1H NMR (CDCl3): Look for two distinct singlets for methyl groups (approx.[3] δ 2.2–2.4 ppm) and the characteristic pyrazole C4-H singlet (approx. δ 6.0 ppm).

Method B: Microwave-Assisted Synthesis

Best for: Speed and Purity

Materials:

  • 2-Fluorophenylhydrazine Hydrochloride (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Solvent: Water or 10% Aqueous Ethanol

Protocol:

  • Preparation: In a 10 mL microwave vial, combine 2 mmol of hydrazine salt and 2.2 mmol of acetylacetone.

  • Solvent: Add 3 mL of deionized water. (Note: The hydrochloride salt provides sufficient acidity to catalyze the reaction; no external acid is needed).

  • Irradiation: Seal the vial and heat in a microwave reactor at 140°C for 10 minutes (High absorption setting).

  • Isolation: Cool the vial. The product typically oils out or precipitates as a solid upon cooling.

  • Extraction: If solid, filter. If oily, extract with Ethyl Acetate (3 x 5 mL), dry over MgSO4, and evaporate.

Why it works: The dipolar polarization of water under microwave irradiation rapidly superheats the localized reaction zone, overcoming the steric barrier of the ortho-fluorine atom more efficiently than thermal convection.

Quality Control & Troubleshooting

Common Failure Modes:

  • Sticky Oil Product: Often caused by residual acetylacetone. Fix: Wash the crude solid with cold hexanes; acetylacetone is soluble in hexanes, while the pyrazole is generally less so.

  • Incomplete Reaction: Presence of hydrazone intermediate. Fix: Increase reaction time or add a catalytic amount of HCl (1-2 drops) to drive the dehydration steps.

Analytical Data (Representative):

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.15 (m, 4H, Ar-H), 5.98 (s, 1H, Pyrazole-H), 2.35 (s, 3H, CH3), 2.28 (s, 3H, CH3).

  • 19F NMR: Single peak, typically around δ -110 to -120 ppm (referenced to CFCl3). This is the definitive check for the integrity of the fluorophenyl ring.

Decision Pathway (Workflow)

DecisionTree Start Start Synthesis ScaleCheck Target Scale? Start->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale LargeScale > 5 grams ScaleCheck->LargeScale SpeedCheck Need Speed? SmallScale->SpeedCheck GreenCheck Solvent Restrictions? LargeScale->GreenCheck MethodB Method B: Microwave (10 mins) SpeedCheck->MethodB Yes (High Purity) MethodA Method A: Reflux (3-4 hrs) SpeedCheck->MethodA No (Standard Lab) GreenCheck->MethodA No (Robustness) MethodC Method C: Mechanochemical GreenCheck->MethodC Yes (No Solvent)

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

References

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, 2019.

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives. Green Synthesis and Catalysis, 2025.

  • A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. Journal of Heterocyclic Chemistry, 2015.

  • Synthesis of 3,5-Dimethylpyrazole (General Protocol). NIST Chemistry WebBook, SRD 69.

  • 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole Product Data. Sigma-Aldrich Catalog.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Executive Summary & Chemical Profile This guide provides a validated protocol for the disposal of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS 55407-38-0) . Unlike standard organic waste, this compound presents a dual-ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a validated protocol for the disposal of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS 55407-38-0) . Unlike standard organic waste, this compound presents a dual-hazard profile: biological activity (acute toxicity) and chemical composition (fluorination).

The presence of the fluorine atom on the phenyl ring dictates that this material—and any waste stream containing it—must be treated as Halogenated Organic Waste . Improper disposal via standard non-halogenated streams can lead to the release of corrosive hydrogen fluoride (HF) gas during incineration, damaging facility scrubbers and violating EPA emission standards.

Chemical Identity Table
ParameterData
Chemical Name 1-(2-Fluorophenyl)-3,5-dimethylpyrazole
CAS Number 55407-38-0
Molecular Formula C₁₁H₁₁FN₂
Physical State Solid (Crystalline powder)
Primary Hazard (GHS) Acute Tox. 4 (Oral) ; Skin/Eye Irritant (Predicted)
Waste Classification Halogenated Organic Solid/Liquid
UN Number (Transport) UN 2811 (Toxic solid, organic, n.o.s.) Recommended for transport

Hazard Analysis & Pre-Disposal Safety

Before initiating disposal, you must understand the causality behind the safety steps.

The "Hidden" Hazard: Thermal Decomposition

While the immediate risk to the researcher is acute toxicity (Harmful if swallowed, H302), the environmental stewardship risk occurs during destruction.

  • Mechanism: Upon high-temperature incineration (>1000°C), the Carbon-Fluorine bond cleaves.

  • Result:

    
    
    
  • Operational Impact: You must segregate this from non-halogenated solvents. If mixed, the entire volume requires specialized incineration with caustic scrubbing to neutralize the HF, significantly increasing disposal costs and safety risks.

Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System : every step requires a check (visual or chemical) before proceeding to the next.

Phase 1: Waste Characterization & Segregation

Directive: Determine the state of the waste. Is it pure solid, or dissolved in a reaction mixture?

Scenario A: Pure Solid Waste (Expired/Excess Inventory)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the solid is damp or decomposing, as HF byproducts can corrode metal.

  • Labeling: Apply a hazardous waste label immediately.

    • Required Fields: "Hazardous Waste," "Toxic," "Halogenated."

    • Chemical Name: Write out the full name. Do not use abbreviations like "F-Pyrazole."

  • Secondary Containment: Place the primary container inside a clear plastic zip-seal bag to prevent contamination of the outer container during transport.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Segregation Check: Ensure the solvent stream is compatible.

    • Compatible: Dichloromethane, Chloroform, Chlorobenzene.

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid).

  • pH Validation: Check the pH of the solution.

    • If Acidic (pH < 4): Neutralize with Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) to pH 6–8 before bottling. This prevents pressure buildup from acid-catalyzed decomposition.
  • Tagging: Mark the tag explicitly as "Halogenated Solvent Waste."

Phase 2: The "Cradle-to-Grave" Workflow

The following diagram illustrates the decision logic for segregating this specific fluorinated compound.

WasteSegregation Start Waste Generation: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Spill Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid Liquid PackSolid Pack in HDPE/Glass Jar (Double Bagged) Solid->PackSolid HalogenCheck Is Solvent Halogenated? Liquid->HalogenCheck MixHalo Combine with Halogenated Waste Stream HalogenCheck->MixHalo Yes (DCM, etc.) MixNonHalo Keep SEPARATE from Non-Halogenated Solvents HalogenCheck->MixNonHalo No (EtOAc, Hexane) TagLiquid Tag: Halogenated Organic Liquid (Contains Fluorine) MixHalo->TagLiquid MixNonHalo->TagLiquid Segregate Disposal EHS Pickup -> High Temp Incineration (w/ Acid Scrubbing) TagLiquid->Disposal TagSolid Tag: Toxic Solid, Organic (Contains Fluorine) PackSolid->TagSolid TagSolid->Disposal

Figure 1: Decision logic for segregating fluorinated pyrazole waste. Note the critical separation step for non-halogenated solvents to prevent cross-contamination of waste streams.

Emergency Procedures: Spill Management

In the event of a benchtop spill, do not panic. The compound is a solid, making containment straightforward if air currents are minimized.

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 particulate respirator.

  • Containment (Dry):

    • Do NOT sweep rapidly (creates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the damp material into a wide-mouth waste jar.

  • Decontamination:

    • Wipe the surface with an ethanol-soaked pad.[1]

    • Follow with a soap and water wash.[1][2][3]

    • Place all wipes, gloves, and debris into the Solid Hazardous Waste container (treated as contaminated solid).

Lifecycle & Compliance (The "Why")

To build trust with your Environmental Health & Safety (EHS) team, understand the lifecycle of the waste you generate.

StageActionScientific Rationale
Generation Synthesis/UsageFluorinated ligand created for drug discovery.
Segregation Lab LevelSeparation ensures the waste goes to an incinerator equipped for HF.
Transport EHS/VendorTransported under UN 2811 (Toxic Solid) or UN 2810 (Toxic Liquid).
Destruction Treatment FacilityRotary Kiln Incineration : Waste is burned at ~1100°C. Scrubbing : Exhaust gas passes through caustic soda (NaOH) showers to convert HF gas into harmless NaF salt.
Regulatory Reference Table
AgencyRegulation/CodeRelevance
OSHA 29 CFR 1910.1200Hazard Communication (HazCom) - Labeling requirements.[4][5]
EPA 40 CFR 261.31Definition of Hazardous Waste (F-listed solvents if mixed).
DOT 49 CFR 172.101Hazardous Materials Table (Transport classification).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-phenyl-1H-pyrazole Derivatives. National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Phenylpyrazole Derivatives. Retrieved from

Sources

Handling

Personal protective equipment for handling 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Topic: Personal Protective Equipment & Safe Handling Guide for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Part 1: Executive Safety Directive Compound: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole CAS Registry Number: 1153039-39-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Part 1: Executive Safety Directive

Compound: 1-(2-Fluorophenyl)-3,5-dimethylpyrazole CAS Registry Number: 1153039-39-4 Physical State: Solid (Crystalline or Powder) Primary Hazard Classification: Acute Toxicity, Oral (Category 4) ; Skin/Eye Irritant (Category 2) ; STOT SE 3 (Respiratory Irritation) .[1]

Operational Mandate: Treat this compound as a hazardous bioactive agent . While not classified as fatal, its structural analogs exhibit significant biological activity (often used as kinase inhibitor scaffolds or ligands). Strict dust control and dermal protection are the non-negotiable standards for handling.

Part 2: Risk Assessment & Hazard Logic

To select the correct PPE, we must understand the mechanism of exposure.

Hazard VectorSource of RiskPhysiological ImpactControl Strategy
Inhalation Airborne dust during weighing/transfer.Respiratory mucosal irritation; systemic absorption via lung tissue.Engineering Control: Fume Hood. PPE: N95/P100 if hood unavailable.
Dermal Direct contact with powder or solvated reaction mixtures.Local dermatitis; potential systemic toxicity via transdermal absorption (enhanced by solvents like DMSO/DCM).PPE: Nitrile gloves (double-gloved for solutions).
Ingestion Hand-to-mouth transfer from contaminated surfaces.Acute toxicity (Harmful if swallowed).[2][3][4][5]Behavioral: Decontamination protocols; no personal items in the lab.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the required gear based on the specific operation being performed.

Standard Laboratory Attire (Baseline)
  • Lab Coat: Flame-resistant (Nomex or treated cotton). Must be buttoned to the neck.

  • Clothing: Long pants (no ankles exposed) and closed-toe, non-perforated shoes (leather or chemically resistant synthetic).

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields.

Task-Specific PPE Escalation
OperationHand ProtectionRespiratory ProtectionEye/Face Protection
Storage & Transport (Sealed Container)Single Nitrile Gloves (4 mil minimum).None required if container is sealed.Safety Glasses.
Weighing & Transfer (Solid Handling)Single Nitrile Gloves . Inspect for rips. Change immediately if contaminated.[3][5]Fume Hood (Sash at recommended height). If outside hood: N95 Respirator .Safety Glasses.
Reaction Setup (Solvated/Liquid)Double Nitrile Gloves or Silver Shield (Laminate) if using permeating solvents (e.g., DCM, THF).Chemical Fume Hood (Mandatory).Chemical Splash Goggles if splash risk exists (e.g., reflux, vigorous stirring).
Spill Cleanup (Solid/Liquid)Double Nitrile Gloves (Outer glove: 8 mil extended cuff).P100 Half-Face Respirator (if dust is uncontrolled) or Fume Hood.Chemical Splash Goggles.

Part 4: Operational Handling Protocols

Phase A: Storage & Retrieval
  • Storage Class: Store with Combustible Solids (Class 11) . Keep cool and dry.

  • Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent exothermic decomposition.

  • Verification: Before opening, visually inspect the bottle for crystallization on the threads (friction hazard) or compromised seals.

Phase B: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the solid is manipulated, creating invisible airborne dust.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or bar if the powder is "flyaway" to prevent dispersion.

  • Transfer Method:

    • Tare the receiving vessel (flask/vial) before adding the solid.

    • Use a disposable spatula or a dedicated stainless steel spatula.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Decontamination: Wipe the balance area and the exterior of the stock bottle with a solvent-dampened tissue (ethanol or isopropanol) immediately after use. Dispose of the tissue as solid hazardous waste.

Phase C: Reaction & Solvation
  • Solvent Choice: When dissolving 1-(2-Fluorophenyl)-3,5-dimethylpyrazole, be aware that solvents like DMSO and DMF can carry dissolved compounds through intact skin.

  • Glove Discipline: If a solvent splash occurs on your glove, do not wipe it off . Remove the glove immediately, wash hands, and don a fresh pair.

Part 5: Emergency Response & Waste Disposal

Spill Management
  • Minor Solid Spill (< 5g):

    • Dampen a paper towel with water (to prevent dust generation).

    • Gently wipe up the powder.

    • Clean surface with soap and water.[1][5][6]

    • Dispose of all materials in the "Solid Hazardous Waste" bin.

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.

    • Place in a sealed bag labeled "Hazardous Waste - Pyrazole Contaminated".

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][4] Lift eyelids to ensure flushing.[5]

  • Skin Contact: Wash with soap and copious water.[1][5][6] Do not use ethanol on skin (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal
  • Never dispose of this compound down the drain.

  • Solid Waste: Label as "Toxic Solid, Organic".

  • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" solvent waste streams depending on the reaction solvent used.

Part 6: Visual Safety Workflow

SafeHandling Start Storage Retrieval Inspect Visual Inspection (Check Seal/Crystals) Start->Inspect Weighing Weighing Station (Fume Hood ONLY) Inspect->Weighing PPE: Nitrile Gloves Transfer Transfer to Vessel (Anti-static measures) Weighing->Transfer Control Dust Waste Waste Disposal (Solid/Liquid Segregation) Weighing->Waste Contaminated Wipes Reaction Reaction Setup (Solvent Handling) Transfer->Reaction Dissolution Reaction->Waste Post-Exp

Caption: Logical workflow for handling 1-(2-Fluorophenyl)-3,5-dimethylpyrazole, emphasizing the fume hood as the primary engineering control during the critical weighing phase.

References

  • PubChem. (n.d.). 1-(2-Fluorophenyl)-3,5-dimethylpyrazole Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved February 15, 2026, from [Link]

Sources

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